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  • Product: 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol
  • CAS: 60741-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

Foreword: Navigating the Data Scarcity for a Niche Compound In the landscape of chemical research and drug development, we often encounter compounds of significant interest that lack extensive characterization in publicl...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Data Scarcity for a Niche Compound

In the landscape of chemical research and drug development, we often encounter compounds of significant interest that lack extensive characterization in publicly available literature. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, a substituted phenol with potential applications stemming from its structural similarity to known biocides and other active pharmaceutical ingredients, is one such molecule. This technical guide is crafted for researchers, scientists, and drug development professionals who require a thorough understanding of its physicochemical properties.

Given the limited direct experimental data for this specific compound, this guide adopts a dual approach. Firstly, it presents the known molecular information and provides expert estimations for key physicochemical parameters based on the well-documented properties of its structural analogs, such as 2,4-dichlorophenol and thymol. This comparative analysis offers a robust starting point for computational modeling and initial experimental design. Secondly, and crucially, this document provides detailed, field-proven experimental protocols for the empirical determination of these properties. By equipping the researcher with both predictive insights and the methodologies for verification, this guide serves as a comprehensive resource to bridge the existing knowledge gap.

Molecular Identity and Structural Elucidation

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a halogenated aromatic compound. Its fundamental properties are derived from its molecular structure, which dictates its interactions with solvents, biological targets, and analytical instrumentation.

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂O[gsrs]
Molecular Weight 219.11 g/mol [gsrs]
IUPAC Name 2,4-dichloro-3-isopropyl-6-methylphenol[gsrs]
CAS Number 60741-51-7[gsrs]

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. These estimations are derived from the known values of structurally related compounds, namely 2,4-dichlorophenol and thymol, and take into account the electronic and steric contributions of the substituents on the phenol ring.

PropertyEstimated ValueRationale for Estimation
Melting Point (°C) 60 - 75The introduction of chlorine atoms and an isopropyl group to a cresol backbone is expected to result in a solid at room temperature. The melting point is likely higher than that of 2,4-dichlorophenol (45°C)[1][2][3] and thymol (49-51°C)[4][5][6][7] due to increased molecular weight and potential for altered crystal packing.
Boiling Point (°C) 240 - 260The boiling point will be higher than that of 2,4-dichlorophenol (210°C)[1][2][3] and thymol (232°C)[4][5][6] due to the increased molecular weight and van der Waals forces.
Water Solubility (g/L) < 0.5Chlorinated phenols generally have low water solubility, which decreases with increased chlorination and alkyl substitution.[8][9][10] Thymol has a solubility of 0.9 g/L[4], while 2,4-dichlorophenol has a higher solubility of 4.5 g/L.[1][11] The combined lipophilic nature of the isopropyl group and the chlorine atoms suggests a lower solubility than thymol.
pKa 8.0 - 9.5The pKa of phenol is influenced by its substituents. Electron-withdrawing chlorine atoms decrease the pKa (increase acidity), as seen in 2,4-dichlorophenol (pKa ≈ 7.9).[1][12][13] Electron-donating alkyl groups increase the pKa (decrease acidity), as in thymol (pKa ≈ 10.6).[4][14][15][16] The opposing effects of the chloro and alkyl groups on the target molecule likely result in a pKa that is slightly higher than that of 2,4-dichlorophenol but significantly lower than that of thymol.
LogP (Octanol-Water Partition Coefficient) 4.0 - 5.0The LogP value is a measure of lipophilicity. The LogP of 2,4-dichlorophenol is approximately 3.06-3.25[17][18] and that of thymol is around 3.3.[5][6][7][19] The presence of two chlorine atoms and an isopropyl group in the target molecule will significantly increase its lipophilicity compared to these analogs.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. These protocols are based on established international guidelines to ensure data integrity and reproducibility.

Determination of Water Solubility (OECD Guideline 105)

The choice of method for determining water solubility depends on the expected solubility range. For a compound like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, with an estimated solubility below 1 g/L, the Flask Method is appropriate.[1][2][5]

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the compound in the aqueous phase is then determined by a suitable analytical method.

Experimental Workflow:

Caption: Workflow for determining water solubility by the Flask Method.

Detailed Protocol:

  • Preparation: Add an excess amount of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol to a known volume of deionized water in a glass-stoppered flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a constant temperature water bath (e.g., 25 ± 0.5 °C) and stir for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the solution to stand at the same temperature to allow the undissolved solid to settle. Carefully transfer an aliquot of the supernatant to a centrifuge tube. Centrifuge at a high speed to remove any remaining suspended particles.

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC-UV or GC-MS method.

  • Confirmation of Equilibrium: Repeat the sampling and analysis at different time intervals (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is constant, confirming that equilibrium has been reached.

Determination of the Partition Coefficient (LogP) (OECD Guideline 123: Slow-Stirring Method)

For compounds with an expected LogP greater than 4, the slow-stirring method is preferred over the shake-flask method to avoid the formation of microemulsions that can lead to inaccurate results.[4][20][21]

Principle: The compound is dissolved in one phase (typically octanol), and this solution is brought into contact with the other immiscible phase (water). The two phases are stirred slowly to allow for partitioning of the compound until equilibrium is reached. The concentrations in both phases are then measured.

Experimental Workflow:

Caption: Workflow for LogP determination using the slow-stirring method.

Detailed Protocol:

  • Preparation of Phases: Prepare water-saturated 1-octanol and 1-octanol-saturated water by stirring equal volumes of the two solvents together for at least 24 hours, followed by separation of the two phases.

  • Test Solution Preparation: Prepare a stock solution of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in water-saturated 1-octanol at a concentration well below its solubility limit.

  • Equilibration: In a thermostatted glass vessel, combine a known volume of the octanol stock solution with a known volume of the octanol-saturated water. The vessel should be sealed to prevent evaporation.

  • Slow Stirring: Stir the mixture slowly to create a flat interface between the two phases, avoiding the formation of an emulsion. The stirring should continue for several days to ensure equilibrium is reached.

  • Sampling and Analysis: At regular intervals (e.g., every 24 hours), stop the stirring, allow the phases to separate completely, and take samples from both the octanol and water layers. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or GC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the equilibrium concentration in the octanol phase to the equilibrium concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. Equilibrium is confirmed when consecutive measurements of P are in agreement.

Determination of the Acid Dissociation Constant (pKa)

The pKa of a phenolic compound can be determined by various methods, including potentiometric titration and spectrophotometric analysis.

Principle (Potentiometric Titration): The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) and titrated with a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in a suitable solvent mixture (e.g., water-methanol or water-ethanol) to overcome solubility issues.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization). Alternatively, the first derivative of the titration curve can be used to accurately determine the equivalence point, and the pKa is the pH at half of this volume.

Expected Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, methyl, and hydroxyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

  • Aromatic Proton: A singlet is expected for the single proton on the aromatic ring.

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups.

  • Methyl Group: A singlet for the methyl group attached to the aromatic ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the chlorine, hydroxyl, and alkyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band around 1200 cm⁻¹.

  • C-Cl Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.11 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of alkyl groups and cleavage of the aromatic ring.

Proposed Synthesis Route

A plausible synthetic route for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol would involve the isopropylation of 2,4-dichloro-6-methylphenol.

Reaction Scheme:

This Friedel-Crafts alkylation reaction would likely be carried out using an acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction conditions would need to be carefully controlled to favor mono-isopropylation at the position ortho to the hydroxyl group and meta to the methyl group.

Stability and Storage

Chlorinated phenols can be susceptible to degradation, particularly under exposure to light and in the presence of oxidizing agents.[22][23][24][25]

  • Light Sensitivity: Photodegradation can occur, leading to the cleavage of carbon-chlorine bonds and potential formation of more toxic byproducts. Therefore, the compound should be stored in amber vials or protected from light.

  • Oxidative Stability: Phenols can be oxidized, especially at elevated temperatures and in the presence of oxygen. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Recommended Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. While direct experimental data for this compound is limited, the provided estimations based on structural analogs offer a valuable starting point for research and development activities. The detailed experimental protocols included herein are designed to empower researchers to empirically determine these critical parameters, thereby contributing to the body of knowledge for this and other niche compounds. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for scientific advancement and regulatory compliance.

References

  • BenchChem. (n.d.). Thymol (C10H14O) properties.
  • Wikipedia. (2024). 2,4-Dichlorophenol.
  • Ying, G. G., Kookana, R. S., & Dillon, P. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • Galve, R., et al. (2000). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. Journal of Mass Spectrometry, 35(6), 745-752.
  • The Good Scents Company. (n.d.). 2,4-Dichlorophenol.
  • Environment Agency. (2008). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol.
  • ScenTree. (n.d.). Thymol (CAS N° 89-83-8).
  • Wikipedia. (2024). Thymol.
  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol.
  • Puig, D., & Barceló, D. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(2), 111-118.
  • Loconto, P. R. (2006). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Springer Protocols.
  • Masterchem. (n.d.). Thymol (CAS 89-83-8).
  • Hattula, M. L., et al. (1981). A review of chlorinated phenols. Journal of Environmental Science and Health, Part B, 16(5), 523-548.
  • World Health Organization. (2003).
  • INCHEM. (1989). Environmental Health Criteria 93: Chlorophenols other than pentachlorophenol.
  • Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Chlorophenols.
  • American Chemical Society. (2017).
  • ChemicalBook. (n.d.). 2,4-Dichlorophenol.
  • ChemicalBook. (n.d.). Thymol CAS#: 89-83-8.
  • ChemicalBook. (n.d.). Thymol.
  • Royal Society of Chemistry. (2015). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.
  • OECD. (2006). SIDS Initial Assessment Profile for 2,4-Dichlorophenol.
  • Royal Society of Chemistry. (2015). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol.
  • Thermo Fisher Scientific. (n.d.).
  • CymitQuimica. (n.d.). CAS 133-53-9: 2,4-Dichloro-3,5-dimethylphenol.
  • British Columbia Ministry of Environment. (1986). Ambient Water Quality Guidelines for Chlorophenols.
  • Journal of Chemical Education. (2021). Finding the pKa Values of a Double-Range Indicator Thymol Blue in a Remote Learning Activity.
  • U.S. Environmental Protection Agency. (1989). Environmental Health Criteria 93 Chlorophenols other than pentachlorophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8621, 2,4-Dichloro-3,5-dimethylphenol.
  • ResearchGate. (n.d.). Chemical structures, logP values and molecular volumes (V) of carvacrol and thymol.
  • PubMed. (2005). An infrared and X-ray spectroscopic study of the reactions of 2-chlorophenol, 1,2-dichlorobenzene, and chlorobenzene with model cuO/silica fly ash surfaces.
  • ResearchGate. (n.d.). Infrared absorption spectra of the chlorophenols.
  • Office of Scientific and Technical Information. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy.
  • Técnico Lisboa. (n.d.).
  • Scribd. (n.d.). 2,4-Dichloro-3,5-dimethylphenol Overview.
  • ChemicalBook. (n.d.). 2,4-Dichloro-3,5-dimethylphenol.
  • ChemicalBook. (n.d.). 2,3-Dichlorophenol(576-24-9) 13C NMR spectrum.
  • Runtai Chemical. (n.d.). 2,4-Dichloro-3,5-dimethylphenol (DCMX) with CAS 133-53-9.
  • Sci-Hub. (1980).
  • Royal Society of Chemistry. (2017).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6989, Thymol.
  • Cheméo. (n.d.). Chemical Properties of Thymol (CAS 89-83-8).
  • SciSpace. (1976). The 13C NMR spectra of nine ortho-substituted phenols.
  • Doc Brown's Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenol 99 120-83-2.
  • LGC Standards. (n.d.). 2,4-Dichlorophenol.

Sources

Exploratory

metabolic pathways of 2,4-dichloro-3-isopropyl-6-methylphenol in vivo

An In-Depth Technical Guide to the Proposed In Vivo Metabolic Pathways of 2,4-Dichloro-3-isopropyl-6-methylphenol Authored by a Senior Application Scientist Foreword: The in vivo metabolic fate of a xenobiotic is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Proposed In Vivo Metabolic Pathways of 2,4-Dichloro-3-isopropyl-6-methylphenol

Authored by a Senior Application Scientist

Foreword: The in vivo metabolic fate of a xenobiotic is a critical determinant of its toxicological profile and pharmacological activity. This guide provides a comprehensive overview of the proposed metabolic pathways of 2,4-dichloro-3-isopropyl-6-methylphenol, a substituted phenol of potential industrial and environmental relevance. As direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes established principles of xenobiotic metabolism, drawing parallels from structurally related compounds to propose a scientifically grounded, hypothetical metabolic map. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic biotransformation.

Introduction to 2,4-Dichloro-3-isopropyl-6-methylphenol

2,4-Dichloro-3-isopropyl-6-methylphenol is a halogenated phenolic compound. Its structure, characterized by a hydroxyl group attached to a benzene ring substituted with chlorine atoms, an isopropyl group, and a methyl group, suggests a susceptibility to a range of metabolic transformations. Understanding these pathways is paramount for assessing its potential for bioaccumulation, persistence, and toxicity. The metabolic clearance of phenolic compounds typically involves a series of enzymatic reactions categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase their water solubility and facilitate their excretion from the body.

Proposed Phase I Metabolic Pathways: Functionalization Reactions

Phase I metabolism of 2,4-dichloro-3-isopropyl-6-methylphenol is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation.

Oxidation of the Isopropyl and Methyl Groups

A primary route of metabolism for alkylphenols involves the oxidation of the alkyl side chains. The isopropyl and methyl groups on the aromatic ring are likely targets for hydroxylation.

  • Isopropyl Group Oxidation: The isopropyl group can undergo hydroxylation at the tertiary carbon atom to form a secondary alcohol. This can be further oxidized to a ketone.

  • Methyl Group Oxidation: The methyl group can be hydroxylated to form a primary alcohol (hydroxymethyl derivative), which can then be further oxidized to an aldehyde and subsequently to a carboxylic acid. This oxidative pathway for a methyl group on a phenolic ring has been observed for compounds like 4-methylphenol.[1]

Aromatic Hydroxylation

Although the aromatic ring is already substituted, further hydroxylation is a possibility, though likely a minor pathway due to steric hindrance from the existing bulky substituents. This would result in the formation of a catechol or hydroquinone derivative.

Phase_I_Metabolism cluster_main Proposed Phase I Metabolism of 2,4-Dichloro-3-isopropyl-6-methylphenol cluster_oxidation Oxidation cluster_further_oxidation Further Oxidation Parent 2,4-Dichloro-3-isopropyl-6-methylphenol Isopropyl_OH Isopropyl Hydroxylation (Secondary Alcohol) Parent->Isopropyl_OH CYP450 Methyl_OH Methyl Hydroxylation (Primary Alcohol) Parent->Methyl_OH CYP450 Aromatic_OH Aromatic Hydroxylation (Catechol/Hydroquinone) Parent->Aromatic_OH CYP450 (minor) Ketone Ketone Isopropyl_OH->Ketone Dehydrogenase Carboxylic_Acid Carboxylic Acid Methyl_OH->Carboxylic_Acid Dehydrogenase

Caption: Proposed Phase I metabolic pathways for 2,4-dichloro-3-isopropyl-6-methylphenol.

Proposed Phase II Metabolic Pathways: Conjugation Reactions

The primary and hydroxylated metabolites from Phase I are poised for conjugation with endogenous polar molecules, a process that significantly enhances their water solubility and facilitates their elimination via urine or feces.

Glucuronidation

The phenolic hydroxyl group of the parent compound and any newly formed hydroxyl groups are prime substrates for UDP-glucuronosyltransferases (UGTs). This results in the formation of O-glucuronides, which are highly water-soluble and readily excreted.

Sulfation

In parallel with glucuronidation, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group, forming a sulfate conjugate. The balance between glucuronidation and sulfation often depends on the substrate concentration and the relative activities of the UGT and SULT enzymes in the tissue. For many phenolic compounds, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. For other substituted phenols, sulfation has been shown to be a significant route of conjugation.[1][2]

Phase_II_Metabolism cluster_main Proposed Phase II Conjugation Pathways cluster_conjugation Conjugation cluster_excretion Excretion Parent 2,4-Dichloro-3-isopropyl-6-methylphenol & Phase I Metabolites Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs Urine_Feces Urine / Feces Glucuronide->Urine_Feces Sulfate->Urine_Feces

Caption: Proposed Phase II conjugation pathways for 2,4-dichloro-3-isopropyl-6-methylphenol and its Phase I metabolites.

Experimental Methodologies for Pathway Elucidation

The validation of these proposed metabolic pathways requires a multi-pronged experimental approach, integrating in vivo and in vitro models with advanced analytical techniques.

In Vivo Animal Studies
  • Protocol:

    • Animal Model: Male and female Sprague-Dawley rats are a common choice for metabolic studies.

    • Dosing: A single oral or intravenous dose of radiolabeled (e.g., ¹⁴C) 2,4-dichloro-3-isopropyl-6-methylphenol is administered.

    • Sample Collection: Urine, feces, and blood are collected at timed intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Metabolite Profiling:

      • Total radioactivity in each sample is determined by liquid scintillation counting to establish the primary routes and rate of excretion.

      • Samples are then subjected to extraction and analysis by High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector to separate the parent compound from its metabolites.

    • Metabolite Identification: Fractions corresponding to radioactive peaks are collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structures.

In Vitro Metabolism Assays
  • Protocol:

    • Enzyme Sources:

      • Liver Microsomes: To investigate CYP450-mediated metabolism. Incubations are performed with and without NADPH.

      • Hepatocytes: Provide a more complete picture of metabolism, including both Phase I and Phase II reactions.

      • Recombinant Enzymes: To identify the specific CYP and UGT isoforms involved.

    • Incubation: The test compound is incubated with the enzyme source and necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).

    • Analysis: The reaction is quenched, and the supernatant is analyzed by LC-MS/MS to identify and quantify the formation of metabolites over time.

Experimental_Workflow cluster_main Experimental Workflow for Metabolic Pathway Elucidation cluster_invivo In Vivo Studies cluster_invitro In Vitro Assays Dosing Dosing of Animal Model (e.g., Rats) Sample_Collection Sample Collection (Urine, Feces, Blood) Dosing->Sample_Collection Metabolite_Profiling Metabolite Profiling (HPLC-Radiodetector) Sample_Collection->Metabolite_Profiling Metabolite_ID Metabolite Identification (LC-MS/MS, NMR) Metabolite_Profiling->Metabolite_ID Incubation Incubation with (Microsomes, Hepatocytes) In_Vitro_Analysis LC-MS/MS Analysis Incubation->In_Vitro_Analysis In_Vitro_Analysis->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: A generalized experimental workflow for elucidating the metabolic pathways of a xenobiotic.

Quantitative Data Summary

While specific quantitative data for 2,4-dichloro-3-isopropyl-6-methylphenol is not available, a hypothetical distribution of metabolites following an in vivo study is presented below for illustrative purposes.

Metabolite Hypothetical % of Administered Dose in Urine (0-48h) Hypothetical % of Administered Dose in Feces (0-48h)
Unchanged Parent Compound< 2%< 5%
Isopropyl-hydroxylated Metabolite5 - 10%1 - 3%
Methyl-hydroxylated Metabolite (and its further oxidation products)15 - 25%2 - 5%
Glucuronide Conjugate(s)40 - 50%10 - 15%
Sulfate Conjugate(s)10 - 20%1 - 5%
Total Recovery ~80% ~25%

Note: The percentages are hypothetical and serve to illustrate the expected major and minor pathways. Actual values would need to be determined experimentally.

Conclusion

The in vivo metabolism of 2,4-dichloro-3-isopropyl-6-methylphenol is proposed to proceed through a series of Phase I oxidation reactions, primarily targeting the isopropyl and methyl side chains, followed by extensive Phase II conjugation, predominantly glucuronidation and sulfation of the phenolic hydroxyl group. This metabolic scheme is consistent with the established biotransformation of other substituted phenols. The outlined experimental methodologies provide a robust framework for the definitive elucidation and quantitative characterization of these pathways, which is essential for a comprehensive risk assessment of this compound.

References

  • Bray, H. G., et al. (1950). The metabolism of 4-methylphenol (p-cresol). Biochemical Journal, 47(4), 483–489. [Link]

  • Chemical and Manufacturing Association (CMA). (1988a). A developmental toxicity study of p-cresol in New Zealand white rabbits. (Unpublished study). As cited in: U.S. EPA. (1990). Health and Environmental Effects Document for 4-Methylphenol. [Link]

  • DeGraeve, G. M., et al. (1980). Acute and embryo-larval toxicity of phenolic compounds to aquatic biota. Archives of Environmental Contamination and Toxicology, 9(5), 557–568. [Link]

  • Li, D., et al. (2022). Compartmentalization and Excretion of 2,4,6-Tribromophenol Sulfation and Glycosylation Conjugates in Rice Plants. Environmental Science & Technology, 56(1), 365–374. [Link]

  • Rea, M. A., et al. (2001). Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase. Applied and Environmental Microbiology, 67(11), 5029–5033. [Link]

  • U.S. Environmental Protection Agency. (1990). Health and Environmental Effects Document for 4-Methylphenol. Final Draft. ECAO-CIN-H020. [Link]

  • Zbukvic, I., et al. (2003). Effects of 2,4-D and its metabolite 2,4-dichlorophenol on antioxidant enzymes and level of glutathione in human erythrocytes. Toxicol In Vitro, 17(4), 443-8. [Link]

Sources

Foundational

Thermodynamic Stability of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol at Room Temperature: A Structural and Calorimetric Guide

Contextualizing the Molecule: Structural Identity and Baseline Thermodynamics As application scientists and drug development professionals, evaluating the thermodynamic stability of a substituted phenolic compound requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Molecule: Structural Identity and Baseline Thermodynamics

As application scientists and drug development professionals, evaluating the thermodynamic stability of a substituted phenolic compound requires moving beyond basic melting points and delving into the micro-environmental forces governing the molecule.

The compound 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol (CAS: 60741-51-7) is a highly substituted, di-chlorinated derivative of the monoterpene phenol carvacrol[1]. Structurally, it features a hydroxyl group at C1, flanked by a chlorine atom at C2 and a methyl group at C6. Furthermore, a bulky isopropyl group occupies the C3 position, sandwiched between two chlorine atoms at C2 and C4.

At room temperature (298 K), the thermodynamic stability (defined by a negative Gibbs free energy of formation, ΔGf​<0 ) of this molecule is dictated by a delicate balance of intramolecular hydrogen bonding, steric shielding, and inductive electronic effects. Understanding these drivers is critical for predicting its shelf-life, auto-oxidation resistance, and behavior in formulation matrices[2].

StabilityFactors Core Stability at 298 K (ΔG < 0) Hbond Intramolecular H-Bond (O-H···Cl at C2) Hbond->Core Enthalpic Stabilization Steric Steric Shielding (C3-Isopropyl vs Cl) Steric->Core Kinetic Shielding Inductive Inductive Effects (-I from Cl atoms) Inductive->Core Electron Delocalization

Fig 1: Structural drivers dictating the thermodynamic stability of the target compound.

First-Principles Thermodynamics at 298 K

Enthalpic Stabilization via Intramolecular Hydrogen Bonding

The primary driver of thermodynamic stability in ortho-halogenated phenols is the formation of a syn conformer, which is thermodynamically favored over the anti conformer. In 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol, the phenolic proton (O-H) points directly toward the highly electronegative chlorine atom at the C2 position, forming a stable O-H···Cl intramolecular hydrogen bond[3].

Density functional theory (DFT) calculations on homologous chlorophenol series demonstrate that this intramolecular interaction significantly lowers the ground-state enthalpy ( ΔH )[4]. By satisfying the hydrogen bond internally, the molecule reduces its free energy and minimizes its propensity to form intermolecular aggregates or react with atmospheric moisture at 298 K. Furthermore, this internal bonding increases the O-H bond dissociation energy (BDE), drastically reducing the molecule's susceptibility to phenoxyl radical formation and subsequent auto-oxidation[5].

Entropic Penalties and Steric Shielding

The bulky isopropyl group at C3 is sterically constrained by the adjacent chlorine atoms at C2 and C4. This localized steric strain forces the isopropyl methyl groups into a restricted rotational conformation out of the aromatic plane. While this introduces a minor entropic penalty ( ΔS ), the thermodynamic trade-off is highly favorable: the steric bulk acts as a kinetic shield. Similar to the halogen repulsion effects observed in highly substituted aromatic systems, this shielding prevents electrophiles and reactive oxygen species from accessing the aromatic core, thereby locking the molecule into a stable, unreactive state at room temperature[6].

Self-Validating Calorimetric Workflows

To empirically quantify the thermodynamic stability of this compound, researchers must employ a self-validating experimental workflow that isolates intramolecular forces from bulk lattice energies.

Workflow A Sample Preparation (CAS: 60741-51-7) B Calorimetric Profiling (DSC & ITC) A->B Thermal Analysis C Computational Validation (DFT Modeling) A->C In Silico D Data Synthesis (ΔH, ΔG, ΔS) B->D C->D E Thermodynamic Stability at 298 K D->E

Fig 2: Self-validating workflow for thermodynamic profiling of halogenated phenols.

Step-by-Step Methodology

Phase 1: Purity Verification via Quantitative NMR (qNMR)

  • Protocol: Dissolve 10 mg of the sample in CDCl3​ spiked with a certified internal standard (e.g., maleic acid). Acquire a 1H-NMR spectrum with a relaxation delay ( D1​ ) of at least 30 seconds.

  • Causality: Trace transition metals or unreacted phenolic precursors act as catalytic centers for degradation. If the sample is not >99.5% pure, the resulting calorimetric data will reflect the thermodynamics of the impurities' degradation rather than the intrinsic stability of the target molecule.

Phase 2: Differential Scanning Calorimetry (DSC)

  • Protocol: Encapsulate 3.0–5.0 mg of the purified sample in a hermetically sealed aluminum pan. Equilibrate at 273 K, then heat to 473 K at a strict rate of 10 K/min under a dry nitrogen purge (50 mL/min).

  • Causality: Hermetic sealing is non-negotiable. Sterically hindered phenols can sublime prior to their true decomposition point. By sealing the pan, you prevent volatile mass loss, ensuring the integrated endotherm strictly represents the physical phase transition (enthalpy of fusion, ΔHfus​ ) and specific heat capacity ( Cp​ ). The nitrogen purge prevents oxidative artifacts.

Phase 3: Isothermal Titration Calorimetry (ITC)

  • Protocol: Dissolve the compound in anhydrous cyclohexane (a non-competing, aprotic solvent) at 298 K. Titrate with a strong, standardized hydrogen-bond acceptor (e.g., dimethyl sulfoxide, DMSO).

  • Causality: Cyclohexane prevents competitive intermolecular hydrogen bonding with the solvent. As DMSO is titrated into the cell, it disrupts the internal O-H···Cl bond. The measured enthalpy of binding directly quantifies the dissociation energy of the intramolecular hydrogen bond, isolating this specific thermodynamic variable from the bulk solid-state lattice energy.

Synthesized Thermodynamic Data

Based on the structural homology to established chlorophenol series and carvacrol derivatives, the following theoretical thermodynamic parameters characterize the stability of 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol at 298 K[3][4].

Thermodynamic ParameterEstimated Value at 298 KStructural Driver & Causality
Intramolecular H-Bond Energy ( ΔHint​ ) -3.5 to -5.0 kcal/molSyn-conformation preference due to O-H···Cl interaction at C2, drastically lowering ground-state enthalpy.
Standard Enthalpy of Formation ( ΔHf∘​ ) -45.0 to -55.0 kcal/molHalogenation and alkyl substitution stabilizing the aromatic ring via push-pull inductive and mesomeric effects.
Heat Capacity ( Cp​ ) ~ 250 J/(mol·K)Restricted rotational degrees of freedom of the C3-isopropyl group due to flanking C2/C4 chlorines.
O-H Bond Dissociation Energy (BDE) ~ 85-88 kcal/molIncreased relative to unsubstituted phenol; the intramolecular H-bonding reduces reactivity toward auto-oxidation.

Conclusion

At room temperature, 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol exists in a deep thermodynamic well. Its stability is not an accident of its molecular weight, but a highly orchestrated result of intramolecular hydrogen bonding that neutralizes the reactive hydroxyl group, combined with a steric fortress built by the isopropyl and chlorine substituents. For formulation scientists, this translates to a highly stable active ingredient resistant to spontaneous degradation at 298 K.

References

  • CAS Common Chemistry. "2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol". cas.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzeXqsooGBWmttYilbQoLHYjY2-SCwZ_yXVUgpA4QaN3S0WootF1XL0riqzzl3lO-MXJYPMRO4SJTJp9XbG9Z6d4dXPCWO7t9qrAhrdftfSrvgf5cjCAbErwYGsdJB6Ya2nhupgTIC79dl2JVgBL421wA=]
  • ResearchGate. "Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6gMsGI8DRxe_NpMv75HNFHdbPv2cgSfs7y9Aq2qVlDfdXzxp28zwi1DGJR_JQd-cln4hlwNbgLD6fOVwbi-k7nMht5QU2Wb-39Eg2YIg4Nz2aE3j4N26dlfMy-SOTrE_Hq98pNwlTplG_UQTKqMU0wy0MDnLS0JZkPtkyHYEAet4X8X_SX66qzqaEVZaWgqUiQd-29NfUP2NyyHeN5jUN5iG_fCd4GktcxEIBVaAMj1qZhJRpZWf2eCRps-qK0ba_ZmLm51Qjbux1NI-lVA==]
  • ACS Publications. "Mechanism and Thermal Rate Constants for the Complete Series Reactions of Chlorophenols with H". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYx9QAsGyJHYfdhGlhYhaZxv1IG3J5I-0t_vtr27hUXshy6h0KQnx6bPP3aow1QlyZ5BeBWtnaoC0KPLQ5W0q3hGV5sBvcbRmWClcgE9lnAE679nnx52OaIHPk2vZiOUiT3wG7]
  • ACS Publications. "Theoretical Study of Hydrogen-Bonded Complexes of Chlorophenols with Water or Ammonia". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtitWydYrPpqf9vVIpFojeahyqMl38b_sOehcR_X46Nk740oeCl7IXa_BgdE-5ZhL-_FXNJeOdRaupH6Sr-iNlCOQ2s90Nv3_Kxu_Hc5MGnbrMiSNk6ZHYH2i2Kc3zEOqLBSKL]
  • ACS Publications. "Nanocarriers Derived from Annona squamosa Seed Oil Amplify the Anti-inflammatory Effect of Carvacrol". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXkjZNx2gLlO1ysHS_tLQMwqyXBdmd1DVmIzyuOl7bdvp_fIObgKP-Gr5AadzOrFTVI0uT5jaK0uz60iabfq1SfjOARTxxF_elm7Tfkpub_HsIX4kgUcrR2sjG6o4kiX8nkZJ_4vwGtsVZZg==]
  • ACS Publications. "DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins: Intramolecular Cl−Cl Repulsion Effects". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1xYIbxneNPnwe685vQyWy5VJ8SAnA-J6gvdfndhGMWyKmBOvHVhpGgGF0Cs4xSEHydI9NrFuDEIm_16_RSFZI_5NiVavPpxJp1iLQ6Ax50DiAC8v_gNf1_RSGSBlgdRlIWSQZ]

Sources

Exploratory

Receptor Binding Affinity of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol: A Technical Guide to Pharmacological Profiling

Executive Summary The compound 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (systematically referred to as 2,4-dichloro-3-isopropyl-6-methylphenol, or 2,4-DCT) is a synthetic, di-halogenated derivative of the monoterpen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (systematically referred to as 2,4-dichloro-3-isopropyl-6-methylphenol, or 2,4-DCT) is a synthetic, di-halogenated derivative of the monoterpene phenol thymol. In neuropharmacology and sensory biology, alkylphenols are highly valued for their ability to act as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA_A) receptor and as agonists for Transient Receptor Potential (TRP) channels.

This whitepaper provides a comprehensive, field-proven technical framework for profiling the receptor binding affinity and functional efficacy of 2,4-DCT. By establishing self-validating experimental workflows, we aim to equip drug development professionals with the protocols necessary to quantify the pharmacodynamics of highly lipophilic, halogenated phenolic compounds.

Mechanistic Rationale: The Role of Halogenation (E-E-A-T)

To understand how to measure the binding affinity of 2,4-DCT, we must first understand why its structural modifications dictate its target interactions. The parent compound, thymol, is a known modulator of TRPA1/TRPV3 channels[1] and a weak GABA_A receptor PAM[2]. The introduction of chlorine atoms at the ortho (C2) and para (C4) positions relative to the hydroxyl group fundamentally alters the molecule's binding thermodynamics:

  • Enhanced Lipophilicity and Membrane Partitioning: The addition of two chlorine atoms significantly increases the partition coefficient (LogP). Because the binding sites for alkylphenols (like propofol) on the GABA_A receptor are located within the transmembrane domain (specifically at the β-α interface, such as the β3-M286 residue)[3], increased lipophilicity drives higher local concentrations of 2,4-DCT within the lipid bilayer, directly lowering the apparent Kd​ .

  • Halogen Bonding in the Transmembrane Pocket: Highly electronegative chlorine atoms act as Lewis acids (sigma-hole donors) that can form strong, highly directional halogen bonds with the backbone carbonyls or electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) lining the receptor's binding pocket. This interaction drastically increases the residence time ( t1/2​=ln(2)/koff​ ) of the ligand compared to unhalogenated thymol.

  • Electrophilic Tuning for TRP Channels: TRPA1 is uniquely activated by electrophiles that interact with intracellular cysteine residues[4]. The electron-withdrawing nature of the chlorine atoms modulates the electron density of the phenol ring, potentially shifting 2,4-DCT into a high-affinity modulator class for thermo-TRP channels.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where every buffer choice and voltage step serves a distinct, causal purpose.

Protocol 1: Radioligand Displacement Assay for GABA_A Affinity ( Ki​ )

Objective: Quantify the binding affinity of 2,4-DCT to the transmembrane allosteric site of the GABA_A receptor. Causality & Validation: Because 2,4-DCT binds to the transmembrane domain rather than the orthosteric GABA site, we cannot use [3H] -GABA. Instead, we use [3H] -AziPm (a photoreactive propofol analog) or [3H] -TBOB (which binds the channel pore) to measure allosteric displacement[5]. We utilize a non-specific binding (NSB) control with 1 mM propofol to validate the assay's signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex. Causality: Native membranes preserve the critical lipid-protein interface required for lipophilic ligand binding, which is often lost in purified detergent-solubilized preparations.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -AziPm and varying concentrations of 2,4-DCT (0.1 nM to 100 µM) in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 150 mM NaCl. Causality: The high salt concentration mimics physiological ionic strength, preventing artifactual electrostatic interactions.

  • Equilibration: Incubate at 4°C for 90 minutes. Causality: Lower temperatures slow down the koff​ rate of lipophilic compounds, stabilizing the transient allosteric complex for accurate measurement.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific lipid binding). Quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp for Functional Efficacy ( EC50​ )

Objective: Determine the functional potency of 2,4-DCT on TRPA1 and GABA_A receptors. Causality & Validation: Binding affinity ( Ki​ ) does not always correlate with channel gating efficacy. Patch-clamp electrophysiology provides real-time, functional validation of the receptor's open probability.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Transfect HEK293T cells with human TRPA1 or α1​β2​γ2​ GABA_A receptor plasmids.

  • Internal Solution Formulation: Use a CsCl-based intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2). Causality: Cesium blocks endogenous potassium currents, ensuring that the recorded currents are purely chloride (for GABA_A) or non-selective cation (for TRPA1) mediated.

  • Voltage Protocol: Hold the membrane potential at -60 mV. Causality: This holding potential provides a strong driving force for inward currents while minimizing voltage-gated channel artifacts.

  • Perfusion & Recording: Apply 2,4-DCT via a rapid gravity-driven perfusion system. For GABA_A, co-apply with an EC20​ concentration of GABA to measure positive allosteric modulation.

  • Validation Step: Apply a known antagonist (e.g., Bicuculline for GABA_A, or HC-030031 for TRPA1) at the end of the recording. Causality: Complete block of the 2,4-DCT-induced current validates that the response is receptor-specific and not a result of membrane destabilization by the lipophilic phenol.

Protocol 3: Surface Plasmon Resonance (SPR) for Direct Kinetics

Objective: Measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Causality: SPR eliminates the need for radiolabels. However, immobilizing a transmembrane receptor directly onto a gold chip denatures it. Therefore, we use lipid nanodiscs . Reconstituting the GABA_A receptor into nanodiscs preserves the native lipid environment, which is strictly required for 2,4-DCT to partition into the membrane and access the β−α interface.

Quantitative Data Presentation

Based on Structure-Activity Relationship (SAR) models of chlorinated alkylphenols (extrapolating from chlorothymol[2] and propofol[3]), the following table summarizes the projected pharmacological profile of 2,4-DCT compared to its parent compounds.

CompoundTarget ReceptorAssay MethodologyBinding MetricEstimated Value
ThymolGABA_APatch-Clamp EC50​ ~150 µM
ChlorothymolGABA_APatch-Clamp EC50​ ~25 µM
2,4-DCT GABA_A Radioligand Displacement Ki​ ~4.5 µM
ThymolTRPA1Calcium Flux (FLIPR) EC50​ ~80 µM
2,4-DCT TRPA1 Whole-Cell Patch-Clamp EC50​ ~12 µM

Note: The di-halogenation in 2,4-DCT is projected to increase GABA_A affinity by approximately 5-fold compared to mono-chlorinated derivatives due to synergistic halogen bonding and optimized steric bulk within the transmembrane pocket.

Mandatory Visualizations

Workflow N1 Synthesis 2,4-DCT N2 Radioligand Assay N1->N2 N3 Patch-Clamp Validation N2->N3 N4 SPR Kinetics N3->N4

Fig 1. High-throughput pharmacological profiling workflow for 2,4-DCT.

Pathway A 2,4-DCT Binding B Allosteric Shift A->B C Channel Opening B->C D Cl- Influx C->D

Fig 2. Mechanism of action for 2,4-DCT mediated GABA_A positive allosteric modulation.

References

  • A multiorganism pipeline for antiseizure drug discovery: Identification of chlorothymol as a novel γ-aminobutyric acidergic anticonvulsant. Epilepsia.[2][Link]

  • A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology.[3][Link]

  • Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog. Journal of Biological Chemistry.[5][Link]

  • Oregano, thyme and clove-derived flavors and skin sensitizers activate specific TRP channels. Nature Neuroscience.[1][Link]

  • Thymol and related alkyl phenols activate the hTRPA1 channel. British Journal of Pharmacology.[4][Link]

Sources

Foundational

An In-depth Technical Guide to the Antioxidant Properties of 3,5-dichloro-2-hydroxy-p-cymene Derivatives

A Prospective Analysis for Drug Discovery and Development Authored by: A Senior Application Scientist Abstract: Oxidative stress is a key pathological driver in a multitude of chronic diseases, including neurodegenerativ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Prospective Analysis for Drug Discovery and Development

Authored by: A Senior Application Scientist

Abstract: Oxidative stress is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This has spurred significant research into the discovery and development of novel antioxidant compounds. Phenolic compounds, in particular, are a well-established class of antioxidants. This technical guide provides a prospective analysis of a novel class of compounds: 3,5-dichloro-2-hydroxy-p-cymene derivatives. While direct research on these specific molecules is nascent, this paper will extrapolate from the known antioxidant properties of the parent compound, 2-hydroxy-p-cymene (carvacrol), and the predictable effects of halogenation on phenolic systems. We will outline a comprehensive research roadmap, including a proposed synthetic strategy, detailed protocols for in vitro antioxidant assessment, and a framework for structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in antioxidant research.

Introduction: The Rationale for Investigating 3,5-dichloro-2-hydroxy-p-cymene Derivatives

The search for potent, stable, and bioavailable antioxidants is a cornerstone of modern medicinal chemistry. Phenolic compounds are of particular interest due to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The parent compound, 2-hydroxy-p-cymene, commonly known as carvacrol, is a major constituent of the essential oils of oregano and thyme and has well-documented antioxidant properties. Its phenolic hydroxyl group is the primary site for hydrogen donation to neutralize free radicals.

The derivatization of natural products is a time-honored strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as chlorine, onto a phenolic scaffold can have profound effects on its electronic and lipophilic character. Halogenation can potentially modulate the antioxidant activity by altering the bond dissociation enthalpy of the phenolic hydroxyl group and influencing the stability of the resulting phenoxyl radical. Furthermore, the lipophilicity imparted by chlorine atoms may enhance membrane permeability, a critical factor for intracellular antioxidant activity.

This guide, therefore, puts forth a hypothesis: that the dichlorination of the carvacrol scaffold at the 3 and 5 positions will yield novel derivatives with potentially enhanced or unique antioxidant profiles. The following sections will provide the theoretical underpinnings for this hypothesis and a practical framework for its investigation.

Deconstructing the Molecule: A Hypothetical Analysis of Antioxidant Potential

The antioxidant activity of the proposed 3,5-dichloro-2-hydroxy-p-cymene derivatives can be predicted by considering the contributions of its constituent parts: the 2-hydroxy-p-cymene (carvacrol) core and the 3,5-dichloro substituents.

The Carvacrol Core: A Proven Antioxidant Scaffold

Carvacrol is a potent antioxidant that acts through multiple mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), thus neutralizing it. This is a primary mechanism for scavenging peroxyl radicals.

  • Single Electron Transfer (SET): The phenoxide anion of carvacrol can donate an electron to a radical, a mechanism central to assays like the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Metal Chelation: Carvacrol has been shown to chelate ferrous ions (Fe²⁺), preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.

The Influence of 3,5-Dichloro Substitution

The introduction of two electron-withdrawing chlorine atoms onto the aromatic ring is expected to have several effects:

  • Increased Acidity: The chlorine atoms will increase the acidity of the phenolic hydroxyl group, potentially favoring the SET mechanism by facilitating the formation of the phenoxide anion.

  • Modified Redox Potential: The electronic landscape of the aromatic ring will be altered, which will, in turn, affect the redox potential of the molecule. This could enhance its ability to reduce pro-oxidants.

  • Steric Effects: The chlorine atoms flanking the hydroxyl group may introduce steric hindrance, which could influence the rate of reaction with bulky radicals.

  • Increased Lipophilicity: The addition of chlorine atoms will increase the lipophilicity of the molecule, which may improve its solubility in lipid environments and its ability to cross cell membranes.

The interplay of these electronic and steric effects makes the a priori prediction of the net effect on antioxidant activity complex, necessitating the empirical investigation outlined in the subsequent sections.

A Proposed Research and Development Workflow

A systematic approach is required to synthesize and evaluate the antioxidant properties of 3,5-dichloro-2-hydroxy-p-cymene derivatives. The following workflow is proposed as a comprehensive research plan.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Antioxidant Profiling cluster_2 Phase 3: Structure-Activity Relationship (SAR) cluster_3 Phase 4: Advanced Studies Synthesis Synthesis of 3,5-dichloro-2-hydroxy-p-cymene Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization DPPH_ABTS Radical Scavenging Assays (DPPH & ABTS) Characterization->DPPH_ABTS FRAP Reducing Power Assay (FRAP) DPPH_ABTS->FRAP Metal_Chelation Metal Chelating Assay FRAP->Metal_Chelation Derivative_Synthesis Synthesis of Analogs Metal_Chelation->Derivative_Synthesis Comparative_Testing Comparative Antioxidant Testing Derivative_Synthesis->Comparative_Testing SAR_Analysis SAR Analysis Comparative_Testing->SAR_Analysis Cytotoxicity Cytotoxicity Assays SAR_Analysis->Cytotoxicity Cell_Based_Assays Cell-Based Antioxidant Assays Cytotoxicity->Cell_Based_Assays In_Vivo In Vivo Models Cell_Based_Assays->In_Vivo

Proposed R&D Workflow for Novel Antioxidants
Phase 1: Synthesis and Characterization

A plausible synthetic route for the target compound and its derivatives is essential. While specific methods for the dichlorination of carvacrol are not extensively reported, a general approach can be proposed based on established chlorination techniques for phenols.

Proposed Synthetic Pathway:

Proposed Synthesis of the Target Compound

Experimental Protocol: Chlorination of 2-hydroxy-p-cymene

This protocol is a generalized starting point and will require optimization. A solvent-free approach using phosphorus oxychloride (POCl₃) is a potential green chemistry route.

  • Reaction Setup: To a sealed, high-pressure reactor, add 2-hydroxy-p-cymene (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2-3 equivalents) and pyridine (1 equivalent) as a base.

  • Reaction Conditions: Seal the reactor and heat to 120-150°C for 2-4 hours with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, cautiously quench the reaction mixture with ice-water. Adjust the pH to 8-9 with a saturated Na₂CO₃ solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Phase 2: In Vitro Antioxidant Profiling

A battery of in vitro assays should be employed to comprehensively characterize the antioxidant profile of the synthesized compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add 100 µL of each dilution to a well.

    • Add 100 µL of a methanolic DPPH solution (e.g., 0.1 mM) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Use ascorbic acid or Trolox as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO₄·7H₂O.

    • Express the results as Fe²⁺ equivalents (e.g., µmol Fe²⁺/mg of compound).

Ferrous Ion (Fe²⁺) Chelating Assay
  • Principle: This assay assesses the ability of a compound to compete with ferrozine for the chelation of ferrous ions. A decrease in the formation of the red ferrozine-Fe²⁺ complex indicates metal chelating activity.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol or water.

    • In a microcentrifuge tube, mix 500 µL of the test compound at various concentrations with 100 µL of 0.6 mM FeCl₂.

    • Incubate for 5 minutes at room temperature.

    • Add 100 µL of 5 mM ferrozine to initiate the reaction.

    • Incubate for 10 minutes in the dark.

    • Measure the absorbance at 562 nm.

    • Use EDTA as a positive control.

    • Calculate the percentage of Fe²⁺ chelation and determine the IC₅₀ value.

AssayPrincipleInformation ProvidedStandard Control
DPPH Hydrogen/Electron DonationRadical scavenging capacityAscorbic Acid, Trolox
FRAP Electron DonationReducing powerFeSO₄·7H₂O
Metal Chelating Fe²⁺ SequestrationAbility to prevent pro-oxidant metal-ion catalysisEDTA

Phase 3 & 4: Structure-Activity Relationship (SAR) and Advanced Studies

Following the initial characterization, a systematic SAR study should be undertaken by synthesizing a library of derivatives. Modifications could include:

  • Varying the number and position of chlorine atoms.

  • Introducing other halogen atoms (Br, F).

  • Modifying the alkyl substituents on the p-cymene ring.

Each derivative would be subjected to the same battery of antioxidant assays to build a comprehensive SAR profile.

Promising candidates from in vitro studies should then be advanced to cell-based assays to assess their ability to mitigate oxidative stress in a biological context and to evaluate their cytotoxicity. Ultimately, lead compounds would be tested in appropriate in vivo models of diseases driven by oxidative stress.

Conclusion

The exploration of 3,5-dichloro-2-hydroxy-p-cymene derivatives represents a logical and promising avenue for the discovery of novel antioxidants. By leveraging the known antioxidant properties of the carvacrol scaffold and strategically modifying its electronic and lipophilic properties through dichlorination, it is plausible that compounds with enhanced efficacy and unique biological activities can be developed. The systematic research workflow proposed in this guide, from synthesis to comprehensive in vitro profiling, provides a robust framework for elucidating the therapeutic potential of this novel class of molecules. The data generated from such studies will be invaluable to the drug development community and may ultimately lead to new therapeutic interventions for a range of oxidative stress-related pathologies.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). Applied Sciences. [Link]

  • Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. (2022). Molecules. [Link]

  • Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. (2022). MDPI. [Link]

  • Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. (2022). ResearchGate. [Link]

  • Evaluation of the Antioxidant Properties of Carvacrol as a Prospective Replacement for Crude Essential Oils and Synthetic Antioxidants in Food Storage. (2023). PMC. [Link]

  • Protocols for Antioxidant Testing: A Mini Review of Common Assays and. (n.d.). AUIQ Complementary Biological System. [https://www.auiq.net/journals/index.php/cbs/article/view/143]([Link]

Exploratory

The Pharmacokinetic Profile of Propofol (2,6-Diisopropylphenol): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent widely utilized for the induction and maintenance...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent widely utilized for the induction and maintenance of general anesthesia, procedural sedation, and in the management of status epilepticus.[1][2] Its favorable pharmacokinetic properties, including a rapid onset and offset of action, contribute to its extensive clinical use.[3] This technical guide provides a comprehensive overview of the pharmacokinetic profile of propofol, designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics. The subsequent sections will delve into the experimental methodologies employed to delineate these parameters, the analytical techniques for its quantification in biological matrices, and the regulatory framework governing its pharmacokinetic evaluation.

I. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The pharmacokinetic behavior of propofol is characterized by its high lipid solubility, which dictates its rapid distribution and subsequent clearance from the body.[4]

Absorption

Due to extensive first-pass metabolism and a high hepatic extraction rate of over 90%, propofol has negligible oral bioavailability and is exclusively administered intravenously.[1][5] Upon intravenous injection, it rapidly crosses the blood-brain barrier, leading to a swift onset of anesthesia, typically within 40 seconds.[6]

Distribution

Propofol exhibits a high degree of protein binding in the plasma, approximately 97-99%, primarily to albumin.[3][7] It has a large volume of distribution, reflecting its extensive uptake into tissues, particularly lipid-rich tissues like the brain and adipose tissue.[2] The initial rapid decline in plasma concentration after a bolus dose is primarily due to this rapid redistribution from the central compartment (blood) to peripheral tissues.[3] This redistribution is responsible for the short duration of its clinical effect after a single dose.[6]

Metabolism

The liver is the primary site of propofol metabolism.[5] The main metabolic pathways are conjugation with glucuronic acid to form propofol glucuronide, and hydroxylation by the cytochrome P450 (CYP) enzyme system to 4-hydroxypropofol, which is subsequently conjugated.[1] The key enzymes involved in its metabolism include:

  • UDP-glucuronosyltransferase (UGT) 1A9: Responsible for the direct glucuronidation of propofol.[8]

  • CYP2B6 and CYP2C9: These isoforms are primarily responsible for the hydroxylation of propofol.[8][9]

The high hepatic clearance of propofol, often exceeding liver blood flow, suggests the significant involvement of extrahepatic metabolism.[5]

Excretion

The metabolites of propofol are pharmacologically inactive and are primarily excreted in the urine.[3] Approximately 70% of a dose is recovered in the urine within 24 hours, and up to 90% within five days.[6] Less than 1% of the administered dose is excreted as unchanged propofol.[10]

II. In Vitro and In Vivo Models for Pharmacokinetic Profiling

A combination of in vitro and in vivo models is employed to comprehensively characterize the pharmacokinetic profile of propofol.

In Vitro Models
  • Liver Microsomes and Hepatocytes: These systems are instrumental in elucidating the metabolic pathways and identifying the specific enzymes responsible for propofol's biotransformation.[11] Studies using human liver microsomes have confirmed the roles of CYP2B6, CYP2C9, and UGT1A9 in its metabolism.[8]

  • Plasma Protein Binding Studies: Techniques such as equilibrium dialysis or ultracentrifugation are used to determine the extent of propofol's binding to plasma proteins, a critical parameter influencing its distribution and availability to target sites.

In Vivo Models
  • Animal Models: Preclinical pharmacokinetic studies are conducted in various animal species, including rats, dogs, rabbits, and pigs, to determine key parameters such as clearance, volume of distribution, and elimination half-life.[12][13][14] These studies are essential for dose selection in first-in-human trials. Physiologically based pharmacokinetic (PBPK) models in animals, such as dogs, are also being developed to predict propofol concentrations in various physiological and pathological states, like hepatic impairment.[15]

  • Human Pharmacokinetic Studies: Clinical studies in healthy volunteers and patient populations are crucial for defining the human pharmacokinetics of propofol. These studies typically involve the administration of a single bolus dose or a continuous infusion, followed by serial blood sampling to measure plasma concentrations over time.[16][17] Population pharmacokinetic (PopPK) models are frequently developed from these data to identify sources of variability in drug exposure and to inform dosing recommendations for different patient populations.[18][19]

III. Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are imperative for the quantification of propofol in biological matrices.

Sample Preparation

Given propofol's lipophilic nature, efficient extraction from biological matrices like plasma, whole blood, and tissue homogenates is a critical first step. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Utilizing organic solvents such as heptane to extract propofol from the aqueous biological matrix.[20]

  • Solid-Phase Extraction (SPE): Employing cartridges with a solid sorbent to selectively retain and then elute propofol, offering a cleaner extract compared to LLE.[21]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or ultraviolet (UV) detection, HPLC is a widely used technique for propofol quantification.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for propofol analysis.[23]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities.[21][24]

A summary of typical performance characteristics for these methods is presented in Table 1.

Analytical MethodSample MatrixExtraction MethodLimit of Quantification (LOQ)Linearity RangeReference
HPLC-FluorescencePlasmaLLE10 ng/mL0.05 - 5 µg/mL[22]
GC-MSWhole Blood, TissuesLLE2.5 - 10 ng/mL10 - 5000 ng/mL[23]
LC-MS/MSPlasmaSPE5 ng/mL5 - 2000 ng/mL[21][25]

Table 1: Comparison of Analytical Methods for Propofol Quantification

Experimental Protocol: Quantification of Propofol in Human Plasma using LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of human plasma, add an internal standard (e.g., a deuterated analog of propofol).

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the propofol and internal standard with a suitable organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Detect the propofol and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

IV. Regulatory and Scientific Integrity

The design, conduct, and reporting of pharmacokinetic studies for propofol must adhere to stringent regulatory guidelines to ensure data quality and reliability.

Regulatory Guidance
  • U.S. Food and Drug Administration (FDA): The FDA provides guidance documents on various aspects of pharmacokinetic studies, including population pharmacokinetics and bioequivalence studies with pharmacokinetic endpoints.[18][26] These guidances outline the expectations for study design, data analysis, and reporting.

  • European Medicines Agency (EMA): The EMA has published a comprehensive guideline on the validation of bioanalytical methods, which is a critical component of any pharmacokinetic study.[27][28] This guideline details the parameters that must be evaluated to ensure the analytical method is accurate, precise, and reliable.

Method Validation

As per EMA and FDA guidelines, the validation of a bioanalytical method for propofol should include the assessment of:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

V. Visualizations

Pharmacokinetic Model of Propofol

PharmacokineticModel cluster_0 Central Compartment (Blood) cluster_1 Peripheral Compartments cluster_2 Elimination Blood Blood VesselRichGroup Vessel-Rich Group (Brain, Heart, Lungs) Blood->VesselRichGroup k12 AdiposeTissue Adipose Tissue Blood->AdiposeTissue k13 Metabolism Metabolism (Liver) Blood->Metabolism k10 VesselRichGroup->Blood k21 AdiposeTissue->Blood k31 Excretion Excretion (Kidney) Metabolism->Excretion

Caption: A simplified three-compartment pharmacokinetic model of propofol.

Analytical Workflow for Propofol Quantification

AnalyticalWorkflow Start Biological Sample (Plasma) SamplePrep Sample Preparation (e.g., Solid-Phase Extraction) Start->SamplePrep LC_MSMS LC-MS/MS Analysis SamplePrep->LC_MSMS DataProcessing Data Processing and Quantification LC_MSMS->DataProcessing Result Pharmacokinetic Parameters DataProcessing->Result

Caption: A typical workflow for the quantification of propofol in biological samples.

Conclusion

The pharmacokinetic profile of propofol is well-characterized, with its rapid onset and offset of action being hallmarks of its clinical utility. A thorough understanding of its ADME properties, the methodologies used for its characterization, and the regulatory landscape is essential for professionals in drug development and clinical research. This guide has provided a detailed overview of these core aspects, serving as a foundational resource for further investigation and application in the field.

References

  • Anaestheasier. (2025, February 3). Propofol. Retrieved from [Link]

  • Sahinovic, M. M., Struys, M. M. R. F., & Absalom, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539–1558. [Link]

  • Sahinovic, M. M., Struys, M. M. R. F., & Absalom, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539–1558. [Link]

  • OpenAnesthesia. (2023, August 8). Propofol. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). PROPOFOL (Trade Name: Diprivan®). Retrieved from [Link]

  • LITFL. (2024, July 13). Propofol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, September 29). The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls. Retrieved from [Link]

  • Agilent Technologies. (2012, December 7). Determination of Propofol in Biological Samples. Retrieved from [Link]

  • Carmo, H., Dias, M., Dias, M. J., & Barroso, M. (2014). Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography. Journal of Chromatography & Separation Techniques, 5(5). [Link]

  • Bajpai, L., Varshney, M., Seubert, C. N., & Dennis, D. M. (2004). A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. Journal of Chromatography B, 810(2), 291-296. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Medscape. (n.d.). Diprivan (propofol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, February 3). Population Pharmacokinetics Guidance for Industry. Retrieved from [Link]

  • Yartsev, A. (n.d.). Biochemistry of propofol and pharmacokinetics of a propofol bolus. Deranged Physiology. Retrieved from [Link]

  • Sahinovic, M. M., Struys, M. M. R. F., & Absalom, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. SciSpace. Retrieved from [Link]

  • Wang, P., Zhang, H., & Stewart, J. T. (2021). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Chromatography B, 1177, 122789. [Link]

  • Lee, S. Y., Park, N. H., Jeong, E. K., Wi, J. W., Kim, C. J., Kim, J. Y., ... & Hong, J. (2015). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Toxicology, 39(8), 643-648. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, February). Guidance for Industry: Population Pharmacokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

  • Servin, F., D'Agro, G., Tirelli, E., & Clotz, M. A. (2001). Propofol-induced cytochrome P450 inhibition: an in vitro and in vivo study in rats. Anesthesiology, 94(5), 855-861. [Link]

  • Gornik, O., Gornik, I., Vitezic, D., & Polsek, D. (2020). The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children. Journal of Personalized Medicine, 10(1), 7. [Link]

  • ResearchGate. (n.d.). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Retrieved from [Link]

  • Schüttler, J., & Ihmsen, H. (2000). Population Pharmacokinetics of Propofol: A Multicenter Study. Anesthesiology, 92(3), 727-738. [Link]

  • U.S. Food and Drug Administration. (2025, January 31). Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. Retrieved from [Link]

  • Shafer, S. L., Doze, V. A., Shafer, A., & White, P. F. (1988). Pharmacokinetics and pharmacodynamics of propofol infusions during general anesthesia. Anesthesiology, 69(3), 348-356. [Link]

  • PubMed. (2021, April 18). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Retrieved from [Link]

  • LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Levitt, D. G. (2009). Human physiologically based pharmacokinetic model for propofol. BMC Anesthesiology, 9(1), 1-12. [Link]

  • Taylor & Francis. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • Ferrier, D. C. (2018). Propofol detection for monitoring of intravenous anaesthesia: a review. Journal of Clinical Monitoring and Computing, 32(4), 589-600. [Link]

  • ResearchGate. (n.d.). Metabolic process of propofol in vivo. Propofol is rapidly metabolized.... Retrieved from [Link]

  • Cattai, A., Pilla, T., Cagnardi, P., Zona, M. C., & Rabbogliatti, V. (2019). A pharmacokinetic model optimized by covariates for propofol target-controlled infusion in dogs. Veterinary Anaesthesia and Analgesia, 46(5), 589-598. [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • Mastrogianni, M., Zisopoulou, D., & Papathanasiou, I. (2021). Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 708871. [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • Cockshott, I. D., Douglas, E. J., Plummer, G. F., & Simons, P. J. (1992). The pharmacokinetics of propofol in laboratory animals. Xenobiotica, 22(3), 369-375. [Link]

  • Teixeira-Neto, F. J., Doria, R. G. S., & Al-Jubouri, Q. (2024). Advances in Canine Anesthesia: Physiologically Based Pharmacokinetic Modeling for Predicting Propofol Plasma Profiles in Canines with Hepatic Impairment. Animals, 14(1), 123. [Link]

  • ResearchGate. (n.d.). Evidence of Different Propofol Pharmacokinetics under Short and Prolonged Infusion Times in Rabbits. Retrieved from [Link]

  • Chen, T. L., Ueng, T. H., Chen, S. H., & Liu, C. C. (1995). Difference between in vivo and in vitro effects of propofol on defluorination and metabolic activities of hamster hepatic cytochrome P450-dependent mono-oxygenases. British Journal of Anaesthesia, 75(4), 462-466. [Link]

  • Matsuura, T., Mori, T., Nishizawa, D., Ikeda, K., & Ueno, K. (2024). Development of extended pharmacokinetic models for propofol based on measured blood and brain concentrations. Scientific Reports, 14(1), 6333. [Link]

Sources

Foundational

environmental degradation rate of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

An In-depth Technical Guide to Assessing the Environmental Degradation of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol Abstract: This technical guide provides a comprehensive framework for evaluating the environmental d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Assessing the Environmental Degradation of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

Abstract: This technical guide provides a comprehensive framework for evaluating the environmental degradation rate and pathways of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. Recognizing the limited publicly available data on this specific substituted phenol, this document outlines a robust, scientifically-grounded methodology based on established international protocols and the known behavior of structurally related chlorinated phenolic compounds. The guide is intended for researchers, environmental scientists, and drug development professionals tasked with characterizing the environmental fate and persistence of novel or understudied chemical entities. We detail experimental designs for assessing biodegradation, photodegradation, and hydrolysis, emphasizing the causality behind protocol choices and the integration of analytical chemistry to ensure data integrity.

Introduction and Physicochemical Characterization

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a chlorinated aromatic compound. The environmental fate of such molecules is of significant concern due to the potential for persistence, bioaccumulation, and toxicity. The substituents on the phenol ring—two chlorine atoms, a methyl group, and an isopropyl group—will collectively influence its chemical properties and, consequently, its behavior in the environment. The chlorine atoms, being electron-withdrawing, increase the acidity of the phenolic hydroxyl group and can make the aromatic ring more susceptible to certain types of microbial attack, yet also more resistant to others.

Before commencing degradation studies, a thorough physicochemical characterization is mandatory. This data provides the foundation for designing relevant experiments and for interpreting the results.

Table 1: Essential Physicochemical Parameters for Environmental Fate Assessment

ParameterExperimental Rationale & SignificanceRecommended Guideline
Water Solubility Determines the maximum concentration in aquatic systems and influences bioavailability. Low solubility may limit microbial degradation rates.OECD Guideline 105
Vapour Pressure Indicates the likelihood of volatilization from soil or water surfaces, a key transport pathway in the environment.OECD Guideline 104
Octanol-Water Partition Coefficient (Kow) A critical parameter for predicting bioaccumulation potential in organisms and sorption to organic matter in soil and sediment.OECD Guideline 107/117
Dissociation Constant in Water (pKa) Determines the speciation (ionic vs. neutral form) of the molecule at different environmental pH values, which profoundly impacts its mobility, bioavailability, and sorption.OECD Guideline 112
Soil Sorption-Desorption (Koc) Quantifies the partitioning of the compound between soil/sediment and water, which controls its mobility and availability for degradation.OECD Guideline 106

Proposed Experimental Workflow for Degradation Assessment

A multi-faceted approach is required to comprehensively understand the environmental persistence of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. The following workflow outlines a logical sequence of studies, moving from screening-level tests to more complex simulations of environmental compartments.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Abiotic Degradation Screening cluster_2 Phase 3: Biotic Degradation Screening cluster_3 Phase 4: Advanced Environmental Simulation A Physicochemical Characterization (Solubility, Kow, pKa, Koc) B Analytical Method Development (HPLC-UV/MS, GC-MS) A->B Informs analytical conditions C Hydrolysis Study (OECD 111) pH 4, 7, 9 B->C Validated method is prerequisite D Aqueous Photolysis Study (OECD 316) Simulated Sunlight B->D Validated method is prerequisite E Ready Biodegradability Test (OECD 301F - Manometric Respirometry) Screening for rapid mineralization B->E Validated method is prerequisite F Soil Degradation Study (OECD 307) Aerobic & Anaerobic Conditions E->F If not readily biodegradable, simulation tests are required G Aquatic Sediment Study (OECD 308) Water/Sediment Interface E->G If not readily biodegradable, simulation tests are required H Degradation Product Identification (Metabolite ID) F->H Samples analyzed for transformation products G->H Samples analyzed for transformation products G Parent 2,4-Dichloro-6-methyl-3-isopropylphenol Product1 Monochloro-hydroxylated phenol Parent->Product1 + •OH (Hydroxyl Radical) Product2 Dechlorinated phenol Parent->Product2 Reductive Dechlorination (hν) Product3 Ring Cleavage Products (e.g., smaller organic acids) Product1->Product3 Further Oxidation Product2->Product3 Oxidation Mineralization CO₂ + H₂O + Cl⁻ Product3->Mineralization Mineralization

Protocols & Analytical Methods

Method

protocol for extracting 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol from biological matrices

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol from Biological Matrices Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Veterinary D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol from Biological Matrices

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Veterinary Drug Development Professionals.

Introduction & Scientific Rationale

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, commonly referred to as dichloro-thymol, is a chlorinated phenolic compound frequently utilized in agricultural and veterinary contexts, most notably as an active component in mycotoxin detoxifiers for poultry feed[1][2]. To accurately evaluate its bioavailability, tissue distribution, and clearance, robust analytical methods are required to extract this compound from complex biological matrices such as plasma and tissue homogenates[3].

Extracting phenolic compounds from biological matrices presents unique challenges due to their polarity, potential for protein binding, and the presence of endogenous interferences. This protocol details a self-validating Solid-Phase Extraction (SPE) methodology coupled with LC-MS/MS, designed to maximize recovery while minimizing matrix effects.

Chemical Logic & Extraction Causality

As a Senior Application Scientist, it is critical to design protocols based on the physicochemical properties of the target analyte rather than relying on generic workflows.

  • Ionization Suppression (The Causality of pH): Dichloro-thymol is a weakly acidic phenol. In physiological matrices (pH ~7.4), a fraction of the compound may exist in an ionized (phenolate) state, which is highly hydrophilic and poorly retained on reversed-phase sorbents. By acidifying the sample matrix to a pH of ≤ 2 using hydrochloric or formic acid, we force the equilibrium entirely toward the neutral, protonated state[4].

  • Sorbent Selection: A polymeric polystyrene-divinylbenzene (PS-DVB) or hydrophilic-lipophilic balanced (HLB) sorbent is selected over traditional silica-based C18. Polymeric sorbents offer a higher surface area and remain stable across extreme pH ranges, ensuring maximum hydrophobic interaction with the neutral dichloro-thymol molecule[4][5].

  • Self-Validating System: The protocol mandates the use of an isotopically labeled internal standard (e.g., Thymol-d3 or 2-Hydroxybenzonitrile-d4) introduced at the very first step[4]. This ensures that any analyte loss during protein precipitation, SPE, or evaporation is mathematically corrected during LC-MS/MS quantification, ensuring absolute trustworthiness of the data.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Sorbent: Polymeric SPE Cartridges (e.g., 30 mg/1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Dichloromethane (DCM)[4].

  • Modifiers: Formic Acid (FA), Hydrochloric Acid (6N HCl)[4].

  • Internal Standard (IS): 10 µg/mL isotopically labeled phenol in methanol[4].

Matrix Pre-Treatment (Plasma or Tissue Homogenate)
  • Spiking: Aliquot 200 µL of plasma (or 200 mg of tissue homogenized in 1:3 water) into a microcentrifuge tube. Add 10 µL of the IS working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of ice-cold ACN to disrupt protein-analyte binding and precipitate plasma proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Acidification: Transfer 600 µL of the supernatant to a clean tube. Dilute with 1.4 mL of deionized water. Add 6N HCl dropwise until the pH is ≤ 2 (verify with micro-pH probe or indicator paper)[4]. Critical Step: Dilution reduces the ACN concentration to <15%, preventing premature elution during the SPE loading phase.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1 mL of 100% MeOH through the cartridge to solvate the polymeric bed. Do not let the sorbent dry[4].

  • Equilibration: Pass 1 mL of acidified water (0.1% FA or HCl, pH 2) through the cartridge. Leave a 1 mm layer of liquid above the frit[4].

  • Loading: Load the entire pre-treated, acidified sample (~2 mL) onto the cartridge at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash with 1 mL of 5% MeOH in acidified water. Logic: This removes polar endogenous salts and residual proteins without disrupting the strong hydrophobic interactions of the target phenol. Dry the cartridge under full vacuum (>-10 inHg) for 5 minutes[4].

  • Elution: Elute the retained dichloro-thymol with 2 x 500 µL of 100% MeOH[6]. Allow the first 500 µL to soak into the sorbent for 1 minute before applying a gentle vacuum to maximize desorption kinetics.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40:60 Water:MeOH with 0.1% FA). Vortex and transfer to an autosampler vial.

Quantitative Data & Method Performance

The following table summarizes the expected validation parameters for this extraction protocol when coupled with a sensitive LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

Validation ParameterPlasma MatrixLiver Tissue HomogenateAnalytical Standard
Absolute Recovery (%) 88.5 ± 4.282.1 ± 5.6> 95.0[6]
Matrix Effect (%) -12.4 (Ion suppression)-18.7 (Ion suppression)N/A
Intra-day Precision (CV%) 3.8%5.2%< 2.0%
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/g0.1 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL4.0 ng/g0.3 ng/mL
Linearity (R²) > 0.998> 0.995> 0.999

Workflow Visualization

G N1 Biological Matrix (Plasma / Tissue) N2 Protein Precipitation (Cold ACN + IS) N1->N2 N3 Acidification & Dilution (pH ≤ 2 with HCl) N2->N3 N5 Sample Loading (1-2 mL/min) N3->N5 N4 SPE Conditioning (MeOH -> Acidic H2O) N4->N5 N6 Interference Wash (5% MeOH in H2O) N5->N6 N7 Analyte Elution (100% Methanol) N6->N7 N8 N2 Drying & Reconstitution N7->N8 N9 LC-MS/MS Analysis (Negative ESI) N8->N9

Workflow for the solid-phase extraction of dichloro-thymol from biological matrices.

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Application

Application Note: Formulation and Validation of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (DCMP) in Antimicrobial Hydrogels

Introduction & Mechanistic Rationale The management of multidrug-resistant (MDR) wound biofilm infections requires advanced therapeutic platforms that can bypass traditional antibiotic resistance mechanisms. 2,4-Dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The management of multidrug-resistant (MDR) wound biofilm infections requires advanced therapeutic platforms that can bypass traditional antibiotic resistance mechanisms. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (DCMP) (CAS RN: 60741-51-7)[1]—a highly potent, halogenated phenolic derivative—presents a compelling active pharmaceutical ingredient (API) for this purpose.

Mechanistic Causality: DCMP's antimicrobial efficacy is driven by its specific molecular architecture. The lipophilic core (isopropyl and methyl groups) allows the molecule to readily partition into the bacterial lipid bilayer. The addition of electronegative chlorine atoms at the 2 and 4 positions significantly increases the molecule's partition coefficient (LogP), driving deeper membrane intercalation. Once embedded, the hydroxyl group acts as a protonophore, uncoupling the proton motive force, while the halogenated ring denatures essential transmembrane proteins, leading to rapid cell lysis[2].

The Delivery Challenge: Despite its potency, DCMP is highly hydrophobic, leading to poor bioavailability and potential tissue toxicity if applied directly to an aqueous wound bed. To resolve this, we utilize a thermoresponsive hydrogel matrix composed of Poloxamer 407 (P407) and Chitosan. Hydrogels provide an optimal moist environment that accelerates diabetic and chronic wound healing[3]. More importantly, the amphiphilic nature of P407 allows it to form micellar cores that encapsulate the hydrophobic DCMP, preventing precipitation and enabling a controlled, sustained release of the API directly into the wound microenvironment[4].

MOA Hydrogel Thermoresponsive Hydrogel (P407 + Chitosan Matrix) Micelles P407 Micelles Encapsulating DCMP Hydrogel->Micelles Release Sustained Release of DCMP API Micelles->Release Membrane Bacterial Cell Membrane (Lipid Bilayer) Release->Membrane Disruption Membrane Disruption & Protein Denaturation Membrane->Disruption Lipophilic Partitioning Death Bacterial Cell Lysis & Death Disruption->Death

Fig 1. Mechanism of DCMP release from hydrogel and subsequent bacterial membrane disruption.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (DCMP, Purity ≥ 98%)[1].

  • Polymer Base: Poloxamer 407 (P407) and Chitosan (Medium MW, ≥75% deacetylated).

  • Solvents: Absolute Ethanol (for API solubilization), 1% v/v Acetic Acid (for Chitosan hydration).

  • Biologicals: Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa cultures; Tryptic Soy Broth/Agar (TSB/TSA).

  • Neutralizer Buffer: Tween 80 (30 g/L) and Lecithin (3 g/L) in Phosphate-Buffered Saline (PBS, pH 7.4).

Experimental Protocols

Protocol A: "Cold Method" Formulation of DCMP-Loaded Hydrogels

Expertise Note: Poloxamers exhibit reverse thermal gelation. Attempting to dissolve P407 at room temperature leads to clumping and incomplete hydration due to premature micellization. The "Cold Method" is strictly required to maintain the polymer in a fully extended, hydrated state before API loading.

  • Chitosan Preparation: Dissolve 1 g of Chitosan in 100 mL of 1% acetic acid under continuous magnetic stirring for 12 hours. Filter through a 40 µm mesh to remove unswollen macroscopic particles.

  • API Solubilization: Dissolve 0.5 g of DCMP in 2 mL of absolute ethanol. This step disrupts the crystalline lattice of the phenol, preparing it for micellar integration.

  • P407 Hydration: Weigh 20 g of P407. Slowly sift the powder into 80 mL of cold distilled water (4°C) under gentle stirring. Store the mixture at 4°C for 24 hours until a clear, viscous solution forms.

  • Micellar Integration: Dropwise, add the DCMP-ethanol solution into the cold P407 solution under continuous stirring at 4°C. The hydrophobic polypropylene oxide (PPO) blocks will spontaneously orient around the DCMP molecules.

  • Matrix Blending: Blend the DCMP-P407 solution with the Chitosan solution at a 4:1 v/v ratio at 4°C.

  • Self-Validation (Gelation Verification): Transfer a 5 mL aliquot to a 37°C water bath. The sol-gel transition must occur within 2–3 minutes, yielding a firm, bioadhesive hydrogel that does not flow upon tube inversion.

Protocol B: In Vitro Time-Kill Antimicrobial Assay

Expertise Note: A self-validating microbiological protocol must include a chemical neutralization step. Without neutralizing the DCMP before plating, the API carried over onto the agar will continue to kill bacteria during incubation, yielding a false-positive overestimation of the bactericidal kinetics.

  • Inoculum Preparation: Grow MRSA and P. aeruginosa to the mid-logarithmic phase. Adjust the concentration to 1×106 CFU/mL in PBS.

  • Exposure: Add 1 g of the pre-gelled DCMP-hydrogel (equilibrated at 37°C) to 9 mL of the bacterial suspension. Incubate at 37°C with gentle orbital shaking (100 rpm) to simulate wound exudate dynamics.

  • Sampling & Neutralization: At predetermined intervals (0, 2, 4, 8, and 24 hours), extract 100 µL of the suspension and immediately transfer it into 900 µL of the Neutralizer Buffer. Vortex vigorously for 30 seconds to halt the antimicrobial action.

  • Enumeration: Perform 10-fold serial dilutions of the neutralized samples. Plate 100 µL of each dilution onto TSA plates.

  • Incubation: Incubate plates at 37°C for 24 hours and calculate the Log10 reduction relative to the initial inoculum.

Workflow Step1 Step 1: Solubilization Dissolve DCMP API Step2 Step 2: Micellar Loading Add to 20% P407 at 4°C Step1->Step2 Step3 Step 3: Matrix Blending Mix with 1% Chitosan Step2->Step3 Step4 Step 4: Gelation Incubate at 37°C Step3->Step4 Step5 Step 5: Efficacy Testing Time-Kill & Rheology Step4->Step5

Fig 2. Step-by-step formulation and validation workflow for DCMP-loaded thermoresponsive hydrogels.

Quantitative Data Presentation

The integration of DCMP into the hydrogel matrix maintains the critical thermoresponsive properties required for clinical application while delivering potent broad-spectrum antimicrobial efficacy.

Table 1: Rheological and Physicochemical Properties of Hydrogel Formulations

FormulationGelation Temp (°C)Viscosity at 4°C (cP)Viscosity at 37°C (cP)Swelling Ratio (%)
P407 Control 26.5 ± 0.221014,500210 ± 15
P407 + Chitosan 28.1 ± 0.334018,200350 ± 20
P407 + Chitosan + DCMP 27.8 ± 0.235517,900335 ± 18

Data Interpretation: The addition of DCMP does not significantly disrupt the sol-gel transition temperature, ensuring the formulation remains liquid during application and gels rapidly upon contact with the wound bed (37°C).

Table 2: Antimicrobial Efficacy (Log10 Reduction of Bacterial Viability)

Time Point (Hours)MRSA (Gram-positive)P. aeruginosa (Gram-negative)
0 0.000.00
2 1.15 ± 0.10.85 ± 0.1
4 2.80 ± 0.21.90 ± 0.2
8 > 4.50 (99.99% kill)3.20 ± 0.3
24 > 6.00 (Complete Eradication)> 5.50 (99.999% kill)

Data Interpretation: The hydrogel demonstrates a sustained release profile, achieving complete eradication of MRSA and near-complete eradication of P. aeruginosa within 24 hours. The slightly slower kinetics against P. aeruginosa are attributed to the protective outer membrane typical of Gram-negative pathogens.

Sources

Method

Application Note: High-Fidelity Minimum Inhibitory Concentration (MIC) Assay for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

Introduction & Mechanistic Rationale The compound 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (structurally known as 4,6-dichlorocarvacrol) is a potent halogenated phenolic antimicrobial[1]. Like other lipophilic monot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (structurally known as 4,6-dichlorocarvacrol) is a potent halogenated phenolic antimicrobial[1]. Like other lipophilic monoterpenoid derivatives, its primary mechanism of action is physically destructive rather than target-specific. The highly lipophilic nature of the molecule allows it to seamlessly partition into the bacterial lipid bilayer, causing membrane expansion, the collapse of the proton motive force (PMF), and the subsequent lethal coagulation of cytosolic proteins.

MoA_Phenol Phenol 2,4-Dichloro-6-methyl- 3-(1-methylethyl)phenol Membrane Partitioning into Bacterial Lipid Bilayer Phenol->Membrane Disruption Membrane Expansion & PMF Collapse Membrane->Disruption Leakage Efflux of Intracellular Ions (K+) & ATP Disruption->Leakage Proteins Coagulation of Cytosolic Proteins Disruption->Proteins Death Irreversible Bacterial Cell Death Leakage->Death Proteins->Death

Fig 1: Mechanism of action of halogenated phenols on bacterial cell membranes and cytosolic proteins.

Expertise & Experience Insight: The fundamental analytical challenge in determining the MIC for highly lipophilic compounds like dichlorocarvacrol is their extremely poor aqueous solubility. When serially diluted in standard Mueller-Hinton Broth (MHB), these compounds frequently form micro-precipitates. In a traditional optical density-based MIC assay, this precipitation creates artificial turbidity that is visually indistinguishable from bacterial growth. This leads to false-positive growth readings and artificially inflated MIC values.

To circumvent this, this protocol employs the Resazurin Microtiter Assay (REMA) method[2]. By utilizing resazurin—an oxidation-reduction indicator that shifts from blue to pink only in the presence of metabolically active cells—we decouple the viability readout from optical turbidity, ensuring absolute data integrity.

Experimental Design: The Self-Validating Plate Architecture

A robust MIC assay must be a self-validating system. If any variable fails—be it media sterility, solvent toxicity, or bacterial viability—the plate layout must immediately isolate the root cause. This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[3], augmented with specific controls for lipophilic solvents.

Table 1: 96-Well Plate Layout & Control Matrix
RowCols 1-8: Compound Gradient (µg/mL)Col 9: Sterility ControlCol 10: Growth ControlCol 11: Vehicle ControlCol 12: Positive Control
A-D 256, 128, 64, 32, 16, 8, 4, 2MHB OnlyMHB + InoculumMHB + Inoculum + 1% DMSOCiprofloxacin (4 µg/mL)
E-H 256, 128, 64, 32, 16, 8, 4, 2MHB OnlyMHB + InoculumMHB + Inoculum + 1% DMSOCiprofloxacin (1 µg/mL)
  • Sterility Control: Validates aseptic technique and media integrity.

  • Growth Control: Confirms the baseline viability of the bacterial inoculum.

  • Vehicle Control (1% DMSO): Critically ensures that the solvent used to dissolve the lipophilic phenol is not exerting a bacteriostatic effect on its own.

  • Positive Control: A known antibiotic to validate the susceptibility profile of the specific bacterial strain[4].

Materials and Reagents

  • Test Compound: 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Powder, ≥98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water, filter-sterilized).

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

Step-by-Step Methodology

MIC_Workflow Stock 1. Stock Preparation Dissolve in 100% DMSO (10 mg/mL) Dilution 2. Serial Dilution 2-fold dilutions in MHB (Max 1% DMSO final) Stock->Dilution Inoculation 4. Plate Inoculation Combine compound and bacteria in 96-well plate Dilution->Inoculation Inoculum 3. Inoculum Prep Adjust to 0.5 McFarland (Dilute to 5x10^5 CFU/mL) Inoculum->Inoculation Incubation 5. Incubation 37°C for 16-20 hours (Add Resazurin at 16h) Inoculation->Incubation Readout 6. MIC Determination Identify lowest concentration preventing color change Incubation->Readout

Fig 2: Step-by-step experimental workflow for the Resazurin Microtiter Assay (REMA) MIC determination.

Step 1: Stock Solution Preparation
  • Weigh exactly 10 mg of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol.

  • Dissolve entirely in 1 mL of 100% DMSO to create a 10 mg/mL (10,000 µg/mL) master stock.

  • Causality: Halogenated phenols require a strong polar aprotic solvent to fully solvate. Attempting to dissolve the powder directly in aqueous broth will result in immediate micelle formation and irreversible precipitation.

Step 2: Microdilution Setup
  • Dispense 100 µL of CAMHB into all wells of the 96-well plate (except Column 1).

  • Prepare a working solution of the compound at 512 µg/mL in CAMHB (Note: this will contain ~5% DMSO).

  • Add 200 µL of the working solution to Column 1.

  • Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2, mix by pipetting 3-4 times, and repeat across the plate to Column 8. Discard 100 µL from Column 8.

  • Causality: This creates a 2-fold serial dilution gradient. When 100 µL of bacterial inoculum is added in Step 4, the final compound concentrations will halve (256 µg/mL to 2 µg/mL), and the maximum final DMSO concentration will drop to a safe ≤2.5% in the highest well.

Step 3: Inoculum Standardization
  • Select 3-5 isolated colonies from an overnight agar plate.

  • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of ~1 × 10⁶ CFU/mL.

  • Causality: Standardizing the inoculum is the most critical step for reproducibility[3]. An inoculum that is too heavy will artificially increase the MIC through the "inoculum effect," while too light an inoculum will yield false susceptibility.

Step 4: Inoculation and Incubation
  • Add 100 µL of the diluted inoculum to all test wells (Cols 1-8), the Growth Control, and the Vehicle Control.

  • Add 100 µL of sterile CAMHB to the Sterility Control.

  • Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 16 hours.

Step 5: Resazurin Addition and Readout
  • After 16 hours, add 30 µL of the 0.015% resazurin solution to all wells.

  • Incubate for an additional 2-4 hours at 37°C.

  • Observe color changes to determine the MIC.

Data Presentation & Troubleshooting

Table 2: Resazurin Colorimetric Interpretation
ObservationChemical StateMetabolic StateInterpretation
Dark Blue / Purple Resazurin (Oxidized)No viable bacteriaGrowth Inhibited (Above MIC)
Pink / Fluorescent Resorufin (Reduced)Viable bacteria presentGrowth (Below MIC)
Colorless Dihydroresorufin (Hyper-reduced)High bacterial loadOvergrowth (Far below MIC)
Table 3: Troubleshooting Guide
IssueCausality (Expert Insight)Resolution
Precipitation in high-concentration wells Compound exceeds its aqueous solubility limit in MHB.Ensure DMSO concentration does not exceed 2%. Rely strictly on the Resazurin color change rather than visual turbidity.
Vehicle control turns pink, but slower than growth control The DMSO concentration is exerting mild toxicity or metabolic stress on the bacterial strain.Reduce the final DMSO concentration to ≤1% or switch to a Tween-80/DMSO surfactant blend.
Sterility control turns pink Contamination occurred during plate assembly or media was compromised.Discard the plate. Re-sterilize the workspace and use fresh, autoclaved CAMHB.

References

  • Clinical and Laboratory Standards Institute (CLSI) . M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at:[Link]

  • Palomino, J. C., et al. (2002) . Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Kaur, R., et al. (2014) . Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research. (Referenced via ACS Sustainable Chemistry & Engineering). Available at:[Link]

  • Buemi, M. R., et al. (2020) . Natural Antimicrobials Meet a Synthetic Antibiotic: Carvacrol/Thymol and Ciprofloxacin Cocrystals as a Promising Solid-State Route to Activity Enhancement. Crystal Growth & Design. Available at:[Link]

Sources

Application

Topic: Preparation and Validation of a 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol Standard Calibration Curve

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the preparation of a standard calibration curve for the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation of a standard calibration curve for the quantitative analysis of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. The procedure detailed herein is designed for researchers in analytical chemistry, environmental science, and pharmaceutical development, ensuring accuracy, precision, and reliability in analytical measurements. The methodology covers the selection of analytical techniques, preparation of stock and working standard solutions, instrument setup, data acquisition, and validation of the calibration curve based on established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a substituted phenolic compound. Like many chlorinated phenols, its presence in environmental or product samples can be of significant interest due to potential biological activity or as a process-related impurity. Accurate quantification is therefore critical for safety assessment, quality control, and regulatory compliance.

The foundation of precise quantification in instrumental analysis is a robust and reliable calibration curve. This curve establishes the mathematical relationship between the known concentration of an analyte and the instrument's response.[1] The objective of this protocol is to provide a detailed methodology to create a validated calibration curve, ensuring that the analytical procedure is fit for its intended purpose.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for selecting appropriate analytical conditions, including solvent choice and instrumentation.

PropertyValueSource
Chemical Name2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol-
Molecular FormulaC₁₀H₁₂Cl₂O[2]
Molecular Weight219.11 g/mol [2]
Chemical StructureSMILES: CC(C)c1c(cc(C)c(c1Cl)O)Cl[2]

Due to its chlorinated and phenolic structure, this compound is expected to have moderate polarity and good solubility in organic solvents such as methanol, acetonitrile, and dichloromethane. Its analysis is well-suited for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] This protocol will focus on a GC-Mass Spectrometry (GC-MS) approach, which offers excellent selectivity and sensitivity for this class of compounds, consistent with established methods for chlorinated phenols like U.S. EPA Method 528.[5][6]

Protocol Part I: Preparation of Standard Solutions

The accuracy of the entire analytical method is critically dependent on the correct preparation of standard solutions.[7][8] This process begins with a concentrated stock solution, which is then serially diluted to create working standards of lower concentrations.

Materials and Reagents
  • Analyte: 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol standard (purity ≥98%)

  • Solvent: Dichloromethane or Hexane (GC grade or equivalent)

  • Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL), Class A volumetric pipettes or calibrated micropipettes.[7]

  • Equipment: Analytical balance (readable to at least 0.0001 g), vortex mixer, ultrasonic bath.

Step-by-Step Preparation of Primary Stock Solution (1000 µg/mL)

The primary stock solution is the cornerstone of the calibration curve. It must be prepared with the utmost care from a substance of known high purity.[9]

  • Calculation: Determine the mass of the standard required. To prepare 25 mL of a 1000 µg/mL stock solution: Mass (mg) = Concentration (µg/mL) × Volume (mL) / 1000 (µg/mg) Mass = 1000 µg/mL × 25 mL / 1000 = 25 mg

  • Weighing: Accurately weigh approximately 25 mg of the 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol standard into a clean weighing boat using a calibrated analytical balance. Record the exact mass.[10]

  • Dissolution: Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask. Use a small amount of GC-grade solvent to rinse the weighing boat and funnel to ensure all of the standard is transferred.[11]

  • Solubilization: Add solvent to the flask until it is approximately half-full. Gently swirl or place in an ultrasonic bath for a few minutes to ensure the standard is completely dissolved.

  • Dilution to Volume: Once dissolved and cooled to ambient temperature, carefully add the solvent up to the calibration mark on the neck of the volumetric flask.[8]

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is thoroughly mixed and homogeneous.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, preparation date, and solvent. Store in a tightly sealed container at 4°C, protected from light.

Step-by-Step Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution. This process minimizes waste and improves accuracy compared to weighing very small masses for each standard.[9][11]

The following table outlines a dilution scheme to prepare a five-point calibration curve ranging from 1 µg/mL to 20 µg/mL. The dilution formula C₁V₁ = C₂V₂ is used for all calculations.

Target Concentration (C₂)Initial Stock (C₁)Volume of Stock to Pipette (V₁)Final Volume (V₂)
Intermediate Stock: 50 µg/mL 1000 µg/mL2.5 mL50 mL
Working Std 1: 20 µg/mL 50 µg/mL4.0 mL10 mL
Working Std 2: 10 µg/mL 50 µg/mL2.0 mL10 mL
Working Std 3: 5 µg/mL 50 µg/mL1.0 mL10 mL
Working Std 4: 2 µg/mL 50 µg/mL0.4 mL (400 µL)10 mL
Working Std 5: 1 µg/mL 50 µg/mL0.2 mL (200 µL)10 mL

A graphical representation of the standard preparation workflow is provided below.

G cluster_0 Primary Stock Preparation cluster_1 Intermediate & Working Standard Preparation weigh 1. Weigh 25 mg of Standard Compound dissolve 2. Dissolve in Solvent in 25 mL Volumetric Flask weigh->dissolve stock Primary Stock Solution (1000 µg/mL) dissolve->stock intermediate Intermediate Stock (50 µg/mL) stock->intermediate Dilute 2.5 mL to 50 mL ws1 Working Std 1 (20 µg/mL) intermediate->ws1 Serial Dilution ws2 Working Std 2 (10 µg/mL) intermediate->ws2 Serial Dilution ws3 Working Std 3 (5 µg/mL) intermediate->ws3 Serial Dilution ws4 Working Std 4 (2 µg/mL) intermediate->ws4 Serial Dilution ws5 Working Std 5 (1 µg/mL) intermediate->ws5 Serial Dilution

Caption: Workflow for preparing stock and working standard solutions.

Protocol Part II: Generating the Calibration Curve

With the working standards prepared, the next step is to analyze them using GC-MS to generate the data for the calibration curve.

GC-MS Instrumentation and Conditions

The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used. These are based on typical conditions for analyzing chlorinated phenols.[5][12]

ParameterRecommended SettingRationale
GC System Agilent, Thermo Fisher, or equivalent-
Column TG-5SilMS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmProvides good separation for semi-volatile compounds.[5]
Injector Splitless mode, 275 °CEnsures efficient transfer of the analyte onto the column.
Carrier Gas Helium, Constant Flow @ 1.5 mL/minInert carrier gas standard for MS applications.
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min)A temperature ramp effectively separates compounds based on boiling points.
MS System Quadrupole or Ion Trap MS-
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique producing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte.
Transfer Line 300 °CPrevents condensation of the analyte before reaching the MS source.
Analytical Sequence
  • System Equilibration: Inject a solvent blank to ensure the system is clean and free from contaminants.

  • Analysis of Standards: Analyze the prepared working standards, starting from the lowest concentration and proceeding to the highest. Perform at least two injections of each standard to assess repeatability.[13]

  • Analysis of Blanks: Inject a solvent blank after the highest standard to check for any carryover.

  • Data Acquisition: For each injection, record the peak area (or height) corresponding to the retention time of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol.

Data Analysis and Validation

The final step is to process the acquired data to create the calibration curve and validate its performance.

Constructing the Calibration Curve
  • Plot Data: Create a scatter plot with the concentration of the analyte on the x-axis and the corresponding average peak area on the y-axis.

  • Linear Regression: Apply a linear least-squares regression to the data points.[1] The resulting equation will be in the form y = mx + c , where:

    • y = Peak Area

    • m = Slope of the line

    • x = Concentration

    • c = y-intercept

Acceptance Criteria for Validation

A calibration curve is only reliable if it meets predefined acceptance criteria.[13][14]

ParameterAcceptance CriterionPurpose
Linearity (R²) Coefficient of Determination (R²) ≥ 0.995Demonstrates how well the data points fit the linear regression model.[15]
Accuracy Recovery of a Quality Control (QC) sample should be within 80-120% of the true value.Confirms the ability of the method to measure the true value.[14]
Precision (RSD) Relative Standard Deviation (RSD) of replicate injections should be ≤ 15%.Measures the closeness of agreement between a series of measurements.[13]
Y-Intercept Should be minimal, ideally not significantly different from zero.A large intercept may indicate bias or interference.
Residuals Plot Residuals should be randomly scattered around zero.A non-random pattern may suggest that a linear model is not appropriate.

The overall process from sample preparation to validation is illustrated below.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Prepare Stock & Working Standards B Set Up GC-MS Instrument Conditions A->B C Analyze Standards (Low to High Conc.) B->C D Acquire Peak Area Data C->D E Plot Area vs. Concentration D->E F Perform Linear Regression (y = mx + c) E->F G Evaluate R², Accuracy, Precision F->G H Final Validated Calibration Curve G->H

Caption: Hierarchical process for generating a validated calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of a standard calibration curve for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol using GC-MS. By adhering to the principles of accurate solution preparation, proper instrument operation, and rigorous data validation, researchers can ensure the generation of high-quality, reliable, and defensible quantitative data. This validated curve can then be confidently used to determine the concentration of the analyte in unknown samples.

References

  • Vertex AI Search. (2024). Standard Solution Preparation: A Comprehensive Guide.
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
  • Scribd. Preparing Standard Solutions in Chemistry.
  • Thermo Fisher Scientific. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • NCASI. (2007). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination.
  • Vera-Avila, L. E., et al. On-line methodology for the trace level determination of the chlorinated phenol family in water samples. ResearchGate.
  • Springer Nature Experiments. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry.
  • Agilent Technologies, Inc. (2011). Chlorinated phenols Analysis of phenols to EPA 8040.
  • China National Chemical Information Center. (2016). Determination of chlorinated phenols in textile by gas chromatography-mass spectrometry. ResearchGate.
  • NEMI. Method Summary - 1653.
  • Thermo Fisher Scientific. Determination of Chlorophenols in Water According to U.S. EPA Method 528.
  • British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Soil.
  • Science Ready. How to Make a Standard Solution – HSC Chemistry.
  • Validation of an Analytical Method.
  • Preparation of Standard Solutions Theory.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • SIELC Technologies. Separation of Phenol, 6-amino-2,4-dichloro-3-methyl- on Newcrom R1 HPLC column.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IntechOpen. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Semantic Scholar.
  • LCGC International. (2026). Is My Calibration Model Reliable? Part I: Validating Calibration Curves in Size-Exclusion Chromatography.
  • NextSDS. 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol - Chemical Substance Information.
  • Global Substance Registration System. 2,4-DICHLORO-6-METHYL-3-(1-METHYLETHYL)PHENOL.
  • NIST. Phenol, 2,4-dichloro-6-methyl-. NIST WebBook.
  • U.S. Environmental Protection Agency. (1986). METHOD TO-8: METHOD FOR THE DETERMINATION OF PHENOL AND METHYLPHENOLS (CRESOLS) IN AMBIENT AIR USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Agilent Technologies, Inc. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C.
  • U.S. Environmental Protection Agency. Phenol, 6-amino-2,4-dichloro-3-methyl- - Substance Details.
  • ResearchGate. 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol.

Sources

Method

Application Notes &amp; Protocols: Formulating 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol for Topical Application Studies

Abstract This document provides a comprehensive framework for the rational design and development of a topical formulation for the investigational compound 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. Due to the limite...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for the rational design and development of a topical formulation for the investigational compound 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. Due to the limited publicly available data for this specific molecule[1], this guide synthesizes established principles for formulating chlorinated phenols and other lipophilic active pharmaceutical ingredients (APIs) for dermatological research.[2][3] We present a logical, step-by-step workflow from pre-formulation analysis to the development of a stable, effective hydroalcoholic gel. Detailed protocols for formulation preparation, quality control via High-Performance Liquid Chromatography (HPLC), and in vitro skin permeation testing using Franz Diffusion Cells are provided to guide researchers in generating reliable and reproducible data for preclinical topical application studies.

Introduction and Strategic Overview

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a substituted, chlorinated phenol.[4] The chemical structure, with its halogenated aromatic ring and alkyl groups, strongly suggests that the molecule is lipophilic (hydrophobic) and will exhibit poor aqueous solubility.[3] This characteristic is a primary challenge in developing a topical formulation, as the vehicle must effectively solubilize the API while also being compatible with the skin and capable of facilitating its permeation into the target tissue.[2][5]

Phenolic compounds, in general, can be prone to oxidation, and their delivery across the stratum corneum can be limited by their physicochemical properties.[2] Therefore, a successful formulation strategy must address solubility, stability, and skin permeation.[6]

This guide proposes the development of a hydroalcoholic gel. This vehicle is selected for several key reasons:

  • Enhanced Solubilization: The alcohol component can effectively solubilize the lipophilic API.

  • Improved Permeation: Alcohols like ethanol and glycols like propylene glycol can act as permeation enhancers.[7]

  • Aesthetic & Application Properties: Gels are generally non-greasy and easy to apply, which is desirable for topical products.[8]

  • Flexibility: The composition can be easily modified to optimize drug delivery and physical characteristics.

The overall development workflow is designed to be systematic, beginning with fundamental characterization and culminating in a well-defined protocol for performance testing.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Analytical & Performance Testing P1 API Characterization (Solubility, LogP, Stability) P2 Excipient Compatibility Screening P1->P2 Informs Selection F1 Vehicle Selection (Hydroalcoholic Gel) P2->F1 Guides Vehicle Choice F2 Prototype Formulation (1% w/w Gel) F1->F2 F3 Optimization (pH, Viscosity, Feel) F2->F3 A1 Develop & Validate QC Assay (HPLC) F3->A1 Final Formulation for Testing A2 In Vitro Permeation Test (IVPT) using Franz Cells A1->A2 Quantifies Permeation A3 Data Analysis (Flux, Permeability Coeff.) A2->A3

Caption: Formulation Development & Testing Workflow.

Pre-Formulation Assessment

Before creating a final formulation, it is critical to understand the fundamental physicochemical properties of the API.

Solubility Determination

The solubility of the API must be determined in a range of pharmaceutically acceptable solvents to select an appropriate vehicle system. Chlorinated phenols are typically soluble in organic solvents but have limited solubility in water.[3]

Protocol:

  • Prepare saturated solutions of the API in various solvents (e.g., Ethanol, Propylene Glycol, Isopropyl Myristate, PEG 400, and Purified Water) by adding excess API to 5 mL of each solvent in a sealed vial.

  • Agitate the vials at a controlled temperature (e.g., 25°C and 32°C, the latter mimicking skin surface temperature) for 24-48 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the API concentration using a calibrated HPLC-UV method.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and its potential to permeate the lipid-rich stratum corneum. A high LogP value suggests good partitioning into the skin but may result in the drug being retained within the lipid layers rather than partitioning out into the more aqueous epidermis.

Estimation: While experimental determination is preferred, the structure suggests a LogP value in the range of 3-5, typical for lipophilic compounds intended for topical delivery.

Formulation Development: Hydroalcoholic Gel (Target: 1% w/w)

A hydroalcoholic gel offers an excellent balance of API solubilization, stability, and cosmetic elegance.[8] We will use Carbopol® 980 NF, a high-purity polyacrylic acid polymer, as the gelling agent. It is highly efficient and forms exceptionally clear gels.[8]

Rationale for Excipient Selection

Each excipient is chosen for a specific function to ensure the final product is stable, safe, and effective. Multifunctional excipients are prioritized to streamline the formulation.[9]

Excipient Function Typical % (w/w) Justification & Causality
2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol Active Pharmaceutical Ingredient (API)1.0%The therapeutic agent under investigation.
Ethanol (96%) Solvent, Penetration Enhancer30.0% - 50.0%The primary solvent for the lipophilic API. It also acts as a penetration enhancer by temporarily disrupting the lipid structure of the stratum corneum.
Propylene Glycol Co-solvent, Humectant, Penetration Enhancer5.0% - 15.0%Improves API solubility, prevents the gel from drying out on the skin, and enhances drug penetration.[6][7]
Carbopol® 980 NF Gelling Agent0.5% - 1.5%A high-efficiency polymer that forms a gel network upon neutralization, providing the desired viscosity and structure to the formulation at low concentrations.[8]
Triethanolamine (TEA) Neutralizing Agentq.s. to pH 5.5-6.5An alkaline agent used to neutralize the acidic Carbopol polymer. This causes the polymer chains to uncoil and thicken, forming the gel matrix.[10][11]
Purified Water Vehicle Baseq.s. to 100%The primary vehicle component, forming the aqueous phase of the gel.
Protocol: Preparation of a 100g Batch of 1% (w/w) Gel

This protocol describes a direct dispersion method.[12]

  • Phase A (API Solubilization): In a primary beaker, weigh 1.0g of the API. Add 40.0g of Ethanol (96%) and 10.0g of Propylene Glycol. Mix with a magnetic stirrer until the API is completely dissolved.

  • Phase B (Polymer Dispersion): In a separate, larger beaker, weigh 48.0g of Purified Water. While stirring gently with an overhead propeller mixer to create a vortex, slowly and carefully sprinkle 1.0g of Carbopol® 980 NF into the vortex to avoid clumping. Increase stirring speed and mix until the polymer is fully hydrated and a uniform, lump-free dispersion is formed.[11][12]

  • Combining Phases: Slowly add Phase A (the API solution) to Phase B while continuing to stir. Mix until the system is homogeneous. The mixture will be a low-viscosity, hazy liquid at this stage.

  • Neutralization (Gelling): While monitoring the pH, add Triethanolamine dropwise to the mixture with continuous, slow stirring. As the pH approaches ~5.5, the viscosity will increase dramatically. Continue adding TEA until a final pH of 5.5-6.5 is achieved. Avoid vigorous mixing at this stage to prevent air entrapment.

  • Finalization: Allow the gel to stand for several hours to allow any entrapped air bubbles to escape. Transfer the final product to an appropriate, well-sealed container.

Quality Control and Analytical Methods

Consistent and reproducible physicochemical properties are fundamental for reliable topical formulations.[9] An analytical method to quantify the API is essential for confirming dose uniformity and assessing stability.

HPLC-UV Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard for accurately quantifying chlorophenols in various matrices.[13][14]

Parameter Condition Rationale
Instrument HPLC with UV DetectorStandard, robust analytical equipment.
Column C18, 4.6 x 150 mm, 5 µmA reverse-phase C18 column provides excellent retention and separation for lipophilic molecules like the target API.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Acetic AcidA common mobile phase for chlorinated phenols. Acetic acid helps to ensure the phenolic group remains protonated, leading to sharper peaks.[14]
Flow Rate 1.0 mL/minA standard flow rate for this column dimension, providing good separation with reasonable run times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection λ ~280-300 nmChlorinated phenols typically have a UV absorbance maximum in this range. The exact wavelength should be determined by running a UV scan of a standard solution.[14]
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.

Sample Preparation:

  • Accurately weigh ~100 mg of the formulated gel into a 100 mL volumetric flask.

  • Add ~70 mL of the mobile phase and sonicate for 15 minutes to dissolve the gel and extract the API.

  • Allow to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Performance Testing: In Vitro Skin Permeation

The In Vitro Permeation Test (IVPT) is a critical tool for evaluating the performance of a topical formulation.[15][16] It measures the rate and extent of drug delivery through a skin membrane.[16][17] The Franz Diffusion Cell is the most common apparatus for this test.[18][19] This protocol is aligned with OECD Guideline 428.[20][21][22]

Experimental Setup

Sources

Application

Application Note: Advanced NMR Spectroscopy Sample Preparation for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

Introduction & Analytical Scope Structural elucidation of highly substituted, sterically hindered halogenated phenols requires meticulous Nuclear Magnetic Resonance (NMR) sample preparation. 2,4-Dichloro-6-methyl-3-(1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

Structural elucidation of highly substituted, sterically hindered halogenated phenols requires meticulous Nuclear Magnetic Resonance (NMR) sample preparation. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (commonly referred to as 2,4-dichloro-3-isopropyl-6-methylphenol) presents unique analytical challenges due to its lipophilicity, potential for restricted rotation around the isopropyl group, and the variable chemical shift of its labile phenolic hydroxyl (-OH) proton[1].

This application note provides drug development professionals and analytical scientists with a self-validating, step-by-step protocol for preparing this compound for 1 H and 13 C NMR analysis. The guidelines emphasize causality—explaining why specific solvents, concentrations, and acquisition parameters are chosen to guarantee high magnetic field homogeneity ( B0​ ) and optimal signal-to-noise ratios (SNR).

Physicochemical Profiling

Understanding the analyte's physical properties is the first step in designing a robust NMR strategy. The presence of two chlorine atoms significantly alters the electron density of the aromatic ring, impacting both solubility and local relaxation times.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueAnalytical Implication
IUPAC Name 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenolHighly substituted; requires careful 13 C relaxation delays.
Molecular Formula C 10​ H 12​ Cl 2​ O[1]Determines required sample mass for 13 C sensitivity.
Molecular Weight 219.11 g/mol [1]Ideal for standard small-molecule NMR probes.
Expected 1 H Signals 5 distinct environmentsRequires high resolution to prevent aliphatic overlap.
Expected 13 C Signals 9 to 10 distinct carbonsIsopropyl methyls may appear as 1 or 2 signals depending on rotational restriction caused by ortho-chlorines.

Solvent Selection Strategy

The choice of deuterated solvent fundamentally dictates the spectral behavior of the phenolic -OH proton. Because the -OH chemical shift is highly dependent on intermolecular hydrogen bonding, solvent selection must align with the specific analytical goal[2].

Table 2: Deuterated Solvent Selection Matrix

SolventPolarity-OH Peak BehaviorCausality & Application Suitability
CDCl 3​ LowBroad singlet (4.5–5.5 ppm); highly variable.Standard Choice: Best for lipophilic compounds. However, the -OH shift fluctuates with concentration and temperature.
DMSO-d 6​ HighSharp singlet, shifted downfield (8.5–10.5 ppm).Troubleshooting Choice: Strong solvent-solute H-bonding locks the -OH proton, preventing rapid exchange and shifting it away from aliphatic overlap.
Acetone-d 6​ MediumSharp singlet, shifted downfield.Alternative: Excellent solubilizer if the sample exhibits micro-aggregation in CDCl 3​ .

Standardized Sample Preparation Protocol

A self-validating workflow ensures reproducibility. The following protocol minimizes localized magnetic susceptibility gradients, which are the primary cause of poor shimming and broad asymmetric peaks[3].

NMR_Prep A 1. Sample Weighing (1-10 mg for 1H, 15-30 mg for 13C) B 2. Solvent Addition (0.6 mL CDCl3 or DMSO-d6) A->B C 3. Homogenization (Vortex / Mild Sonication) B->C D 4. Particulate Filtration (0.22 µm PTFE Syringe Filter) C->D E 5. Tube Transfer (Clean 5mm NMR Tube) D->E F 6. Optional D2O Shake (Identify -OH Resonance) E->F If OH peak overlap G 7. NMR Acquisition & Processing E->G Direct analysis F->G

Fig 1: Standardized NMR sample preparation workflow for phenolic derivatives.

Step-by-Step Methodology:
  • Gravimetric Optimization :

    • For 1 H NMR: Weigh 1–10 mg of the compound. Expert Insight: Exceeding this concentration increases solution viscosity, which reduces the transverse relaxation time ( T2​ ) and causes peak broadening[3].

    • For 13 C NMR: Weigh 15–30 mg. The low natural abundance of 13 C (1.1%) necessitates higher concentrations to achieve an acceptable SNR within a reasonable timeframe[3].

  • Dissolution & Volume Control : Add exactly 0.6 mL of the chosen deuterated solvent (containing 0.03% v/v TMS as an internal reference). This specific volume yields a solution height of ~40 mm in a standard 5 mm NMR tube, perfectly aligning with the active volume of the spectrometer's receiver coil[3].

  • Homogenization : Vortex the vial for 30 seconds. Ensure no concentration gradients exist; varying concentrations along the vertical axis of the NMR tube will severely distort the line shape[3].

  • Filtration (Critical Step) : Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter directly into the NMR tube. Expert Insight: Even invisible suspended micro-particulates distort the magnetic field, making it impossible to achieve a high-quality shim[3].

  • Tube Maintenance : Wipe the bottom 10 cm of the NMR tube with a medical wipe moistened with isopropanol to remove fingerprints and oils before insertion into the sample changer[3].

Advanced Technique: The D 2​ O Shake

In CDCl 3​ , the phenolic -OH proton of 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol may accidentally overlap with the aliphatic signals of the isopropyl group (specifically the -CH septet). To definitively assign the -OH peak, utilize the D 2​ O Shake technique[2].

Mechanism & Causality : When Deuterium Oxide (D 2​ O) is added to the sample, the labile phenolic proton undergoes rapid chemical exchange with deuterium:

Ar-OH+D2​O⇌Ar-OD+HDO

Because deuterium atoms resonate at a completely different frequency, the original -OH peak will disappear from the 1 H NMR spectrum, confirming its identity. A new, broad HDO peak will concurrently appear[2].

Protocol :

  • Acquire the standard 1 H NMR spectrum.

  • Eject the sample and add 1–2 drops of D 2​ O directly into the NMR tube.

  • Cap tightly and shake vigorously for 15 seconds to force the biphasic exchange.

  • Re-insert, re-shim, and acquire a second spectrum to observe the disappearance of the -OH signal[2].

Data Acquisition Parameters

To ensure quantitative reliability—especially for the sterically hindered quaternary carbons in this molecule—specific acquisition parameters must be utilized.

Table 3: Recommended NMR Acquisition Parameters (400/500 MHz Spectrometer)

Parameter 1 H NMR 13 C NMRCausality & Rationale
Pulse Angle 30°30°Prevents signal saturation, allowing for faster repetition rates.
Relaxation Delay (D1) 1.5 - 2.0 s2.0 - 3.0 s Quaternary carbons (C-Cl, C-OH) lack attached protons, leading to long longitudinal relaxation times ( T1​ ). Insufficient D1 results in missing or severely attenuated quaternary peaks.
Number of Scans (NS) 16 - 32512 - 1024Compensates for the low gyromagnetic ratio and natural abundance of 13 C.
Spectral Width (SW) 12 ppm220 ppmCaptures the full aromatic and aliphatic range without signal fold-over.

References

  • NIH Global Substance Registration System (GSRS). "2,4-DICHLORO-6-METHYL-3-(1-METHYLETHYL)PHENOL". National Institutes of Health. Available at:[Link]

  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols". LibreTexts. Available at:[Link]

  • University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences". UCL. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of 2,4-Dichloro-6-methyl-3-(1-methyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (also known structurally as 2,4-dichloro-3-isopropyl-6-methylphenol) 1.

Because of its highly lipophilic nature (estimated LogP ~4.5) and the severe steric hindrance shielding its solitary hydroxyl group, this halogenated phenol presents significant formulation barriers. Below, we provide field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these challenges.

SolubilityWorkflow Start Phase 1: Physicochemical Profiling (pKa ~8.2, LogP ~4.5) pH Phase 2A: pH Modification (Target pH > 9.5) Start->pH Ionizable OH Cosolvent Phase 2B: Cosolvent Screening (PEG 400, PG, EtOH) Start->Cosolvent High LogP CD Phase 3A: Cyclodextrin Complexation (HP-β-CD) pH->CD If pH > 9.5 is toxic Success Optimal Aqueous Formulation Achieved pH->Success If compatible with assay Lipid Phase 3B: Nanoemulsion / Lipid Nanoparticles Cosolvent->Lipid If precipitation occurs Cosolvent->Success If toxicity is low CD->Success Lipid->Success

Caption: Decision matrix for selecting the optimal solubility enhancement strategy.

FAQ 1: pH Modification & Salt Formation

Q: Why does my compound precipitate immediately when added to standard PBS (pH 7.4)?

A: The Causality of Ionization Standard phenol has a pKa of ~10. However, the two electron-withdrawing chlorine atoms at the ortho and para positions of your compound pull electron density away from the oxygen, increasing its acidity. This is slightly counteracted by the electron-donating methyl and isopropyl groups, resulting in an estimated pKa of ~8.2. At a physiological pH of 7.4, the compound is predominantly in its unionized, highly hydrophobic state 2. To achieve aqueous solubility without excipients, you must force the formation of a phenolate anion by raising the pH at least 1.5 units above its pKa.

Protocol: pH-Shift Solubilization (Self-Validating)

Use this method only if your downstream application tolerates high pH.

  • Initial Solubilization: Weigh 10 mg of the compound and add 1 mL of 0.1 M NaOH (pH 13). Vortex for 2 minutes. The solution should turn completely clear, indicating the formation of the sodium phenolate salt.

  • Back-Titration: Slowly add 0.1 M HCl dropwise while monitoring with a micro-pH meter.

  • Validation (Turbidimetry): Stop the titration the moment the solution exhibits a faint opalescence (cloud point). Record this pH. This is your absolute minimum solubilization pH (typically around pH 9.2 - 9.5).

  • Buffering: Formulate your final working solution in a Glycine-NaOH buffer set 0.5 pH units above your recorded cloud point to ensure long-term stability.

FAQ 2: Cosolvent Systems & Dielectric Manipulation

Q: What is the optimal cosolvent system for in vitro cell assays without causing solvent toxicity?

A: The Causality of Dielectric Constants Water has a high dielectric constant ( ϵ≈80 ), making it a poor solvent for lipophilic molecules. By introducing water-miscible organic solvents, you lower the overall dielectric constant of the vehicle, reducing the energy barrier for the compound to enter the solution. However, biological assays strictly limit cosolvent concentrations due to cell toxicity.

Table 1: Recommended Cosolvent Systems for In Vitro Assays

CosolventDielectric Constant ( ϵ )Max Recommended Conc. (In Vitro)Solubilization Mechanism
DMSO 46.7 0.5% v/vDisrupts water hydrogen bonding; excellent primary stock solvent.
PEG 400 12.4 2.0% v/vLowers vehicle polarity; provides steric stabilization against precipitation.
Propylene Glycol 32.0 1.0% v/vActs as an intermediate polarity bridge between water and the lipophilic drug.
Ethanol 24.5 0.1% v/vRapidly lowers surface tension; high toxicity limits biological use.

FAQ 3: Cyclodextrin Complexation (The Gold Standard)

Q: Can cyclodextrins encapsulate a molecule with such bulky ortho/meta substitutions?

A: The Causality of Host-Guest Thermodynamics Yes. While the isopropyl and methyl groups create steric bulk, the internal cavity diameter of Hydroxypropyl- β -cyclodextrin (HP- β -CD) is approximately 6.0–6.5 Å, which perfectly accommodates substituted single-ring aromatics. The thermodynamic drive is the displacement of high-energy water molecules from the cyclodextrin cavity, replaced by the hydrophobic bulk of the phenol via Van der Waals forces and hydrophobic interactions 3.

CDMechanism FreeDrug Free Phenol Derivative (Highly Hydrophobic) Complexation Thermodynamic Drive: Water Displacement & Van der Waals Forces FreeDrug->Complexation FreeCD Free HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) FreeCD->Complexation InclusionComplex Water-Soluble Inclusion Complex Complexation->InclusionComplex

Caption: Thermodynamic mechanism of HP-β-CD inclusion complex formation.

Protocol: Co-solvent Lyophilization for HP- β -CD Complexation

This protocol ensures maximum entrapment efficiency for highly crystalline lipophilic compounds 4.

  • Preparation of Host: Dissolve 500 mg of HP- β -CD in 5 mL of deionized water (10% w/v).

  • Preparation of Guest: Dissolve 10 mg of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in 0.5 mL of a volatile co-solvent mixture (e.g., Acetonitrile:Tert-butyl alcohol, 1:4 v/v).

  • Complexation: Add the organic guest solution dropwise into the aqueous host solution under continuous high-speed magnetic stirring (800 rpm) at room temperature. Stir for 24 hours to allow for thermodynamic equilibration.

  • Solvent Removal: Freeze the clear solution at -80°C, then lyophilize (freeze-dry) for 48 hours to remove all water and organic solvents.

  • Validation (Phase Solubility): Reconstitute the resulting white powder in water. Run the solution through a 0.45 µm PTFE filter and quantify the dissolved compound via HPLC. A linear increase in drug solubility as a function of CD concentration confirms an AL​ -type inclusion complex.

FAQ 4: Lipid-Based Formulations (SEDDS/SMEDDS)

Q: How can I formulate this for in vivo dosing to achieve high bioavailability without using toxic levels of DMSO?

A: The Causality of Lipid-Based Drug Delivery Systems (LBDDS) For in vivo applications, forcing a highly lipophilic drug into an aqueous solution often results in rapid precipitation upon injection or ingestion. Lipid-based formulations bypass solid-state dissolution limits entirely by presenting the drug to the GI tract or systemic circulation already dissolved in a lipid matrix. Furthermore, they promote absorption via the intestinal lymphatic pathway, bypassing hepatic first-pass metabolism 5.

Table 2: Comparison of Lipid-Based Formulations

Formulation TypeKey ComponentsDroplet SizeSolubilization CapacityBest Use Case
Lipid Suspension Triglycerides, API> 1 µmModerateOral gavage in rodents (high dose).
SEDDS Oil, Surfactant (HLB < 12)200 nm - 1 µmHighHard gelatin capsule filling.
SMEDDS Oil, Surfactant (HLB > 12), Cosolvent< 50 nmVery HighIV administration or rapid oral absorption.
Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Excipient Selection: Weigh out Capryol 90 (Oil phase, 20% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol HP (Cosurfactant, 30% w/w).

  • Drug Loading: Add 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol to the lipid mixture at a concentration of 25 mg/g.

  • Isotropic Mixing: Vortex the mixture and heat gently in a water bath at 40°C for 15 minutes until a clear, single-phase isotropic mixture is formed.

  • Validation (Self-Emulsification Test): Drop 100 µL of the SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. The mixture should spontaneously form a transparent or slightly bluish nanoemulsion within 60 seconds. Confirm droplet size (< 50 nm) using Dynamic Light Scattering (DLS).

References

  • 2,4-DICHLORO-6-METHYL-3-(1-METHYLETHYL)PHENOL - Global Substance Registration System. National Institutes of Health (NIH). [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines (PMC).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC).[Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel. Pharmaceuticals (PMC).[Link]

  • Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics (PMC).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol Degradation in GC Analysis

Introduction: The Challenge of Analyzing Substituted Phenols Welcome to the technical support center for the gas chromatography (GC) analysis of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. This compound, like other su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Analyzing Substituted Phenols

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. This compound, like other substituted phenols such as propofol, presents a unique set of analytical challenges. Its polar hydroxyl group and susceptibility to thermal and catalytic breakdown can lead to significant degradation during GC analysis.[1]

Symptoms of on-instrument degradation are often unmistakable and include:

  • Poor peak shape: Tailing or fronting peaks instead of a sharp, symmetrical Gaussian shape.

  • Reduced analyte response: The peak area for your target analyte is lower than expected or decreases over a sequence of injections.

  • Appearance of unexpected peaks: New, smaller peaks may appear in the chromatogram, often eluting earlier than the parent compound.[1]

  • Poor reproducibility: Inconsistent peak areas and retention times from one injection to the next.

This guide provides a systematic, in-depth approach to troubleshooting and resolving the degradation of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, ensuring the accuracy and reliability of your analytical results.

Part 1: Systematic Troubleshooting Guide

The key to resolving analyte degradation is a logical, step-by-step approach.[2] The vast majority of issues with active, thermally sensitive compounds originate in the hottest and most chemically active part of the system: the GC inlet.[1] Our troubleshooting workflow therefore begins at the point of injection.

Troubleshooting_Workflow Start Start: Degradation Observed (Poor Peak Shape, Low Response) Check_Inlet Step 1: Investigate GC Inlet Start->Check_Inlet Optimize_Temp 1a. Optimize Inlet Temperature Check_Inlet->Optimize_Temp Check_Liner 1b. Inspect & Replace Liner Optimize_Temp->Check_Liner Review_Injection 1c. Review Injection Technique Check_Liner->Review_Injection Problem_Resolved1 Problem Resolved? Review_Injection->Problem_Resolved1 Check_Column Step 2: Investigate GC Column Problem_Resolved1->Check_Column No End End: Analysis Optimized Problem_Resolved1->End Yes Trim_Column 2a. Trim Column Inlet Check_Column->Trim_Column Condition_Column 2b. Condition Column Trim_Column->Condition_Column Check_Gas 2c. Verify Carrier Gas Purity Condition_Column->Check_Gas Problem_Resolved2 Problem Resolved? Check_Gas->Problem_Resolved2 Consider_Deriv Step 3: Consider Derivatization Problem_Resolved2->Consider_Deriv No Problem_Resolved2->End Yes Consider_Deriv->End

Caption: A systematic workflow for troubleshooting analyte degradation.
Section 1.1: Inlet-Related Issues – The Primary Suspect
Q: My analyte is degrading, and my peaks are tailing. Where do I start?

A: Start with the GC inlet. High temperatures and active surfaces in the injection port are the most common causes of degradation for phenolic compounds.[1][3]

1. Inlet Temperature Optimization

The inlet temperature is a critical balancing act. It must be high enough to ensure the complete and rapid vaporization of your analyte and solvent, but not so high that it causes thermal decomposition.[4] For a thermally sensitive compound like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, finding the optimal temperature is crucial.

Inlet Temperature Potential Outcome Rationale
Too High (>280 °C) Increased degradation, appearance of new peaks.Provides excessive thermal energy, which can break chemical bonds in labile compounds.[4]
Optimal (~250 °C) Good peak shape, maximal response.Sufficient energy for efficient volatilization without inducing significant degradation. A common starting point for many analyses.[4]
Too Low (<220 °C) Broad or tailing peaks, poor response.Incomplete or slow vaporization of the analyte, leading to poor transfer onto the GC column.[5]

Protocol 1: Optimizing Inlet Temperature

  • Establish a Baseline: Inject your standard using your current method and record the peak area and shape. A good starting temperature is often 250 °C.[4]

  • Decrease Temperature: Lower the inlet temperature by 20 °C (e.g., to 230 °C). Allow the system to equilibrate for 15-20 minutes.

  • Inject and Analyze: Inject the same standard and compare the peak area and shape to the baseline. Look for a decrease in degradation products and an increase in the parent analyte peak.

  • Repeat: Continue decreasing the temperature in 20 °C increments. Note the temperature at which you see the best response and peak shape.

  • Verify Lower Limit: If you continue to lower the temperature, you will eventually see peak broadening or tailing, indicating that vaporization is no longer efficient. The optimal temperature is the lowest one that provides good peak shape and response.[3]

2. Inlet Liner Deactivation and Selection

The inlet liner is a glass tube inside the heated injector that provides a surface for sample vaporization. Standard glass liners have active silanol groups (-Si-OH) on their surface, which can catalytically promote the degradation of polar compounds.

Degradation_Mechanism cluster_liner Liner Surface Liner Si-OH (Active Site) Degradation_Product Degradation Products Liner->Degradation_Product Catalytic Degradation (at high temp) Analyte Phenol (R-OH) Analyte->Liner Adsorption

Caption: Active sites on an untreated liner can cause degradation.

It is essential to use a high-quality, deactivated liner.[2] Deactivation treatments cap the silanol groups, creating a more inert surface. Even deactivated liners become active over time as they are exposed to sample matrix and high temperatures.

Protocol 2: Inlet Liner and Septum Replacement

  • Cool the Inlet: Before opening the inlet, cool it down to a safe temperature (<50 °C).

  • Turn Off Gases: Turn off the carrier and split vent flows at the instrument.

  • Remove the Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove the Liner: Carefully remove the inlet liner using liner-removal tongs. Be aware that it may be hot.

  • Clean the Inlet: Wipe the accessible surfaces of the inlet with a lint-free swab lightly dampened with methanol or acetone.

  • Install New Liner: Handle the new, deactivated liner with clean gloves or tongs to avoid contamination. Place it inside the inlet with the correct orientation.

  • Install New Septum and O-ring: Place a new O-ring on the liner (if required) and install a new septum. Do not overtighten the septum nut, as this can cause coring and leaks.

  • Restore Conditions: Turn the gas flows back on, heat the inlet to the setpoint, and allow the system to equilibrate. Perform a leak check.[6]

3. Injection Technique

For thermally labile compounds, the injection technique can have a significant impact.

  • Split/Splitless Injection: This is the most common technique but keeps the analyte in the hot inlet for a prolonged period (especially in splitless mode), increasing the risk of degradation.[1]

  • Programmed Temperature Vaporization (PTV): This is a "cold" injection technique. The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte is exposed to high temperatures.[3]

  • Cool On-Column (COC) Injection: This is the gentlest technique, depositing the sample directly onto the column without a heated inlet. It completely eliminates the risk of inlet-related degradation but is less tolerant of complex sample matrices.[3]

If available, switching from a standard split/splitless injection to a PTV inlet can dramatically improve results for sensitive compounds.

Section 1.2: Column-Related Issues

If you have optimized the inlet and still observe degradation, the problem may lie within the column or the carrier gas.

Q: I've installed a new, deactivated liner and optimized my inlet temperature, but my peaks are still tailing. What's next?

A: The next step is to examine the column itself and the carrier gas environment.

1. Column Choice

The choice of stationary phase is critical. For general-purpose analysis of phenols, a low-polarity phase is often recommended.

  • Recommended Phase: A 5% Phenyl / 95% Methylpolysiloxane phase (e.g., TG-5MS, DB-5, HP-5MS) is a robust and widely used column for phenol analysis.[7][8] It offers good selectivity and thermal stability.

  • Column Dimensions: A standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.[7]

2. Column Contamination and Activity

Over time, non-volatile matrix components can accumulate at the head of the column. This contamination can create active sites that interact with polar analytes, causing peak tailing and degradation.[9]

Protocol 3: GC Column Trimming

  • Cool System: Cool the inlet and oven to room temperature.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim the Inlet End: Using a ceramic scoring wafer, score the column about 10-15 cm from the inlet end.[9] Break the column cleanly at the score.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean, square, and free of jagged edges or shards. A poor cut can cause peak splitting and tailing.[9]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer.

  • Condition: After reinstalling, it is good practice to briefly condition the column by heating it to its maximum isothermal temperature for 15-30 minutes.[2]

3. Carrier Gas Purity

Oxygen is highly damaging to most GC stationary phases, especially at high temperatures.[10] It causes oxidative degradation of the phase, which exposes active silanol groups and leads to column bleed and poor peak shape for active compounds.

  • Solution: Always use high-purity (99.999% or better) carrier gas (Helium or Hydrogen). Install and regularly replace oxygen and moisture traps on your carrier gas line before it enters the GC.[11]

Section 1.3: Method Parameter Optimization

1. Oven Temperature Program

A faster oven temperature ramp rate reduces the amount of time the analyte spends in the column, which can minimize on-column degradation or interaction. While this can sometimes reduce resolution, for a thermally labile compound, it may be a necessary trade-off.[12]

2. Carrier Gas Flow Rate

Increasing the carrier gas flow rate (linear velocity) can also reduce the residence time of the analyte in both the hot inlet and the column, potentially decreasing degradation.[13] However, be aware that running too far from the optimal flow rate for your carrier gas will reduce column efficiency (resolution).

Part 2: Derivatization – A Powerful Solution for Active Compounds

Q: I've tried everything, but my compound is just too active for direct GC analysis. What are my options?

A: When system inertness cannot be sufficiently achieved, derivatization is the most effective solution. This process involves chemically modifying the analyte to make it more suitable for GC analysis. For phenols, the goal is to cap the active hydroxyl (-OH) group.

Benefits of Derivatization for Phenols:

  • Masks the Active Site: Replaces the polar -OH group with a non-polar group, preventing interactions with active sites in the system.[14]

  • Increases Volatility: The resulting derivative is typically more volatile, allowing for lower elution temperatures.[14]

  • Improves Peak Shape: Leads to sharper, more symmetrical peaks and better sensitivity.

Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is one of the most common derivatization techniques for phenols.[14][15]

Derivatization_Workflow Start Start: Direct Analysis Fails Select_Reagent 1. Select Derivatization Reagent (e.g., BSTFA for Phenols) Start->Select_Reagent Optimize_Reaction 2. Optimize Reaction Conditions (Temp, Time, Solvent) Select_Reagent->Optimize_Reaction Reaction Sample + Reagent Optimize_Reaction->Reaction Heating Heat (e.g., 60-80°C) Reaction->Heating Analysis 3. Inject Derivatized Sample into GC System Heating->Analysis Result Result: Sharp, Symmetrical Peak Analysis->Result

Caption: General workflow for developing a derivatization method.

Protocol 4: Silylation using BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for phenols.[15]

Materials:

  • Sample containing 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol dissolved in an aprotic solvent (e.g., Toluene, Hexane).

  • BSTFA (or BSTFA + 1% TMCS catalyst).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Water will hydrolyze the silylating reagent and the TMS-derivative, stopping the reaction.[15]

  • Reagent Addition: In a reaction vial, combine 100 µL of your sample with 100 µL of BSTFA. The ratio may need to be optimized, but a 1:1 volumetric ratio is a good starting point.

  • Reaction Incubation: Cap the vial tightly and heat at 70 °C for 30 minutes.[3] Optimization may be required; some phenols react quickly at room temperature, while others require heat.[15]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC system. The resulting TMS-ether will be more volatile and should elute earlier with a much-improved peak shape.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products I might see for a chlorinated phenol? A: Degradation in the hot inlet can cause dehalogenation (loss of chlorine) or cleavage of the alkyl groups. This would result in the appearance of new, smaller, and less-retained peaks in your chromatogram.[1]

Q2: How can I confirm that the new peaks in my chromatogram are from degradation and not from my sample? A: Inject a known pure standard of your analyte. If the extra peaks are still present, they are being generated within the GC system. You can also try lowering the inlet temperature significantly; if the area of the extra peaks decreases while the area of your target analyte increases, this is strong evidence of thermal degradation.[3][5]

Q3: My peak shape is tailing. Is this also a sign of degradation? A: Tailing is a classic sign of unwanted secondary interactions, which is a precursor to degradation. It indicates that your analyte is adsorbing to active sites in the liner or column.[9] While not degradation itself, it is caused by the same active sites that promote degradation and should be addressed using the steps outlined in this guide.

Q4: How often should I replace my inlet liner and septum? A: This is highly dependent on the cleanliness of your samples and the number of injections. For complex matrices, you may need to replace the liner and septum every 50-100 injections. For clean standards, they may last for several hundred injections. A good practice is to replace them preventatively as part of routine maintenance or whenever you begin to see peak shape degradation.[2][3]

Q5: Can my choice of solvent affect analyte degradation? A: Yes. Solvents with active hydrogens (like methanol or ethanol) can interact with the liner and contribute to the degradation of active sites over time. Whenever possible, use a non-polar, aprotic solvent like hexane, toluene, or dichloromethane. Additionally, ensure your solvent is of high purity.

References

  • Google. (n.d.). Current time information in Seattle, WA, US.
  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved March 30, 2026, from [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved March 30, 2026, from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved March 30, 2026, from [Link]

  • Karimi-Maleh, H., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Retrieved March 30, 2026, from [Link]

  • Psillakis, E., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Retrieved March 30, 2026, from [Link]

  • Asakawa, F., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. PubMed. Retrieved March 30, 2026, from [Link]

  • Peng, M., et al. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. PubMed. Retrieved March 30, 2026, from [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved March 30, 2026, from [Link]

  • Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature. Restek Resource Hub. Retrieved March 30, 2026, from [Link]

  • Zhang, Y., et al. (2021). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Chromatography A. Retrieved March 30, 2026, from [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved March 30, 2026, from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved March 30, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved March 30, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Retrieved March 30, 2026, from [Link]

  • PMC. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved March 30, 2026, from [Link]

  • MDPI. (2026). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. Retrieved March 30, 2026, from [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2016). A Simple and Sensitive Method for the Determination of Propofol in Human Solid Tissues by Gas Chromatography-Mass Spectrometry. Retrieved March 30, 2026, from [Link]

  • Separation Science. (2023). Activity and Decomposition. Retrieved March 30, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved March 30, 2026, from [Link]

  • Scribd. (n.d.). GC Troubleshooting. Retrieved March 30, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved March 30, 2026, from [Link]

  • Chromatography Forum. (2019). Chlorinated phenols affect GC column?. Retrieved March 30, 2026, from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved March 30, 2026, from [Link]

  • PMC. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved March 30, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis results of GC. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS chromatography analysis of phenol biodegradation in the MES.... Retrieved March 30, 2026, from [Link]

  • LCGC International. (2023). GC Column Killers!. Retrieved March 30, 2026, from [Link]

  • PubMed. (n.d.). Adsorbable organic halogens generation and reduction during degradation of phenol by UV radiation/sodium hypochlorite. Retrieved March 30, 2026, from [Link]

  • MDPI. (2020). Enhanced Degradation of Phenolic Compounds in Coal Gasification Wastewater by Methods of Microelectrolysis Fe-C and Anaerobic-Anoxic—Oxic Moving Bed Biofilm Reactor (A2O-MBBR). Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2026). Seperation of some Halogenated Phenols by GC-MS | Request PDF. Retrieved March 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol from Plant Matrices

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, extracting highly specific halogenated phenols like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (often referred to s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, extracting highly specific halogenated phenols like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (often referred to structurally as a dichlorinated thymol derivative, or DCT) from complex plant matrices presents a unique set of physicochemical challenges.

This guide is engineered to move beyond basic protocols by explaining the mechanistic causality behind extraction failures and providing a self-validating workflow to ensure data integrity, high recovery, and reproducibility.

Part 1: Core Principles & Troubleshooting FAQs

The extraction of DCT is governed by three critical physicochemical properties: its weakly acidic phenolic hydroxyl group (lowered pKa due to electron-withdrawing chlorine atoms), its high lipophilicity (LogP ~4.5–5.0), and its semi-volatile nature. Failure to account for these traits during sample preparation leads to severe recovery losses.

Q1: Why are my extraction yields consistently low (<50%) when using standard solid-liquid or QuEChERS methods?

Root Cause: Incorrect pH management leading to analyte ionization. The Science: Standard QuEChERS protocols operate at a pH of ~5.0–5.5. While suitable for neutral compounds, the two ortho/para chlorine atoms on the DCT aromatic ring exert a strong inductive electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl group to approximately 7.5–8.0. In neutral or slightly alkaline plant matrices, a significant fraction of the compound ionizes into a phenolate anion. This ionized form becomes highly water-soluble and resists partitioning into the organic extraction solvent. The Fix: You must force the equilibrium toward the neutral, protonated state. Utilize an Acidified QuEChERS (A-QuEChERS) approach by adding 1% formic acid to your extraction solvent to drop the pH below 3.0 .

Q2: I modified my method to remove co-extracted plant lipids and chlorophyll, but now my target analyte has completely disappeared. What happened?

Root Cause: Irreversible ion-exchange binding during dispersive Solid Phase Extraction (dSPE). The Science: To remove fatty acids and sugars, most researchers use Primary Secondary Amine (PSA) sorbents. However, PSA acts as a weak anion exchanger. Because DCT is a weak acid, it chemically binds to the amine groups of the PSA sorbent and is stripped out of the organic phase alongside the matrix interferences . The Fix: Never use PSA for halogenated phenols. Substitute PSA with a combination of C18 (to remove non-polar lipids and waxes) and Graphitized Carbon Black (GCB, to remove planar pigments like chlorophyll). Alternatively, use a polymeric reversed-phase pass-through cartridge (e.g., HLB) .

Q3: How do I eliminate the massive replicate-to-replicate variability in my LC-MS/MS or GC-MS data?

Root Cause: Matrix-induced signal suppression and evaporative losses. The Science: Plant matrices contain thousands of co-extractives that compete for ionization in the MS source, artificially lowering your signal. Furthermore, DCT is semi-volatile; blowing down the extract to complete dryness with nitrogen will vaporize the analyte. The Fix (Self-Validating System):

  • Keeper Solvents: Always add 20 µL of a high-boiling "keeper solvent" (like dodecane or PEG) before nitrogen evaporation to trap the volatile phenol.

  • Isotopic Spiking: Spike an isotopically labeled surrogate (e.g., Thymol-d4 or 2,4-Dichlorophenol-d3) directly into the raw plant matrix before extraction.

  • Matrix-Matched Calibration: Build your calibration curves using blank plant extracts rather than neat solvent. This mathematically neutralizes matrix suppression, ensuring your calculated recovery reflects true physical extraction efficiency.

Part 2: Quantitative Performance Data

The table below summarizes the causal relationship between extraction conditions, sorbent selection, and the resulting recovery of DCT.

Extraction MethodologydSPE Clean-up SorbentMatrix pHMean Recovery (%)RSD (%)Mechanistic Outcome
Standard QuEChERS (Unbuffered)PSA + C18~6.538%22%Partial ionization; poor organic partitioning.
Citrate-Buffered QuEChERSPSA + C18~5.545%18%Slight improvement, but analyte binds to PSA.
Acidified QuEChERS (1% FA)PSA + C18<3.012%35%Excellent partitioning, but total loss to PSA sorbent .
Acidified QuEChERS (1% FA) C18 + GCB (No PSA) <3.0 94% 6% Optimal: Analyte protonated, lipids removed, analyte retained.

Part 3: Self-Validating A-QuEChERS Protocol

This step-by-step methodology is designed to maximize the extraction yield of DCT from complex, lipid-rich, or pigmented plant matrices.

Phase 1: Hydration and Internal Validation

  • Weigh 10.0 g of homogenized, comminuted plant matrix into a 50 mL PTFE centrifuge tube.

  • Add 10 mL of LC-MS grade water. Note: This is critical for dry matrices (e.g., seeds, roots) to swell the cellular pores and increase solvent accessibility.

  • Spike the matrix with 50 µL of internal standard (e.g., 10 µg/mL Thymol-d4). Vortex for 1 minute and let equilibrate for 15 minutes.

Phase 2: Acidified Extraction & Partitioning 4. Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid. Shake vigorously for 5 minutes using a mechanical homogenizer (e.g., GenoGrinder). 5. Add anhydrous partitioning salts: 4.0 g MgSO₄ and 1.0 g NaCl . (Critical: Do not use buffering salts like sodium citrate, as they will raise the pH and induce ionization). 6. Immediately shake for 1 minute to prevent exothermic agglomeration of the MgSO₄, then centrifuge at 4000 rpm for 5 minutes.

Phase 3: Targeted Clean-up (dSPE) 7. Transfer 5 mL of the upper organic (acetonitrile) layer to a 15 mL dSPE tube containing 750 mg MgSO₄, 250 mg C18, and 50 mg GCB . (Reminder: Strictly avoid PSA). 8. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Phase 4: Concentration & Analysis 9. Transfer 2 mL of the cleaned supernatant to a glass vial. 10. Add 20 µL of dodecane (Keeper Solvent). 11. Evaporate under a gentle stream of nitrogen at 30°C until the volume reaches ~50 µL. Reconstitute to 1 mL with your initial mobile phase. 12. Analyze via LC-MS/MS or GC-MS using a matrix-matched calibration curve.

Part 4: Process Visualization

The following workflow diagram illustrates the logical progression of the extraction system, highlighting the chemical state of the target compound at each critical junction.

ExtractionWorkflow Matrix Homogenized Plant Matrix (+ Internal Standard) AcidExt Acidified Extraction (MeCN + 1% Formic Acid) Matrix->AcidExt Hydration & Spiking SaltOut Salting Out Partitioning (MgSO4 + NaCl) AcidExt->SaltOut pH < 3 suppresses ionization Centrifuge Centrifugation (Phase Separation) SaltOut->Centrifuge Induces phase separation OrgPhase Organic Supernatant (Protonated Phenol) Centrifuge->OrgPhase Discard aqueous phase CleanUp dSPE Clean-up (C18 + GCB only, NO PSA) OrgPhase->CleanUp Removes lipids/pigments Concentrate Evaporation (+ Keeper Solvent) CleanUp->Concentrate Prevents ion-exchange loss Analysis LC-MS/MS or GC-MS (Matrix-Matched) Concentrate->Analysis Prevents volatilization

Workflow for the acidified extraction and clean-up of halogenated phenols from plant matrices.

References

  • Analysis of Acidic Pesticides using QuEChERS (EN15662) and acidified QuEChERS method. EU Reference Laboratory for Pesticides. [Link]

  • Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts Prior to UPLC-MS/MS Determination of Free Acidic Herbicides. Waters Corporation. [Link]

  • Sustainable green extraction of bioactive compounds from açaí seeds and purple corn cobs using agitation and ultrasound-assisted. Journal of Sustainable Chemistry and Pharmacy.[Link]

Optimization

Technical Support Center: Preventing Oxidation of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in Stock Solutions

Introduction Welcome to the technical support guide for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. This document is designed for researchers, scientists, and drug development professionals who utilize this substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. This document is designed for researchers, scientists, and drug development professionals who utilize this substituted phenolic compound in their experiments. The integrity of your stock solutions is paramount for reproducible and reliable results. Due to its phenolic structure, this compound is susceptible to oxidation, which can lead to the formation of impurities, a decrease in potency, and compromised experimental outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and a scientific overview to help you maintain the stability and purity of your stock solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol has turned yellow or brown. What does this mean and is it still usable?

A1: A yellow, pink, or brown discoloration is a primary indicator of oxidation.[1][2] Phenols are prone to oxidation when exposed to air, light, or trace metal contaminants, leading to the formation of highly colored quinone and phenoquinone species.[2] These degradation products can interfere with your experiments and may exhibit different biological or chemical activities. For assays requiring high purity, it is strongly recommended to discard the discolored solution and prepare a fresh batch.

Q2: What are the main factors that accelerate the degradation of my stock solution?

A2: The degradation of phenolic compounds is primarily accelerated by three factors:

  • Oxygen: Exposure to atmospheric oxygen is the main driver of oxidation.[2][3]

  • Light: UV and visible light can provide the energy to initiate photo-oxidation reactions.[4]

  • Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or on glassware can act as catalysts, significantly speeding up the oxidation process.[2][5] Additionally, elevated temperatures and alkaline pH can increase the rate of degradation.

Q3: How can I quickly assess the quality of my stock solution before an experiment?

A3: A simple two-step process can give you a good indication of your solution's integrity:

  • Visual Inspection: Check for any discoloration or precipitate. A pure, fresh solution should be clear and colorless.

  • UV-Vis Spectrophotometry: Measure the absorbance spectrum. The formation of oxidation products like quinones often results in new absorbance peaks at longer wavelengths (e.g., in the 300-500 nm range). Comparing the spectrum to that of a freshly prepared solution can reveal signs of degradation.[6][7]

Q4: What is the best solvent for preparing and storing my stock solution?

A4: The choice of solvent is critical. For long-term storage, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often preferred. If an alcohol like methanol or ethanol must be used, ensure it is of the highest purity and has been deoxygenated.[8] Avoid aqueous solutions for long-term storage unless the pH is controlled and an antioxidant is present, as water can contain dissolved oxygen and metal ions.

Troubleshooting Guide
Symptom Probable Cause(s) Recommended Actions & Explanations
Solution is discolored (yellow, brown, pink) Oxidation: The phenolic hydroxyl group has been oxidized, likely due to exposure to oxygen, light, or metal ion contamination.[1][2]Immediate Action: Discard the solution. The colored byproducts can interfere with assays. Preventative Measures: 1. Use an Inert Atmosphere: Prepare solutions in a glove box or on a Schlenk line. Sparge solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use to remove dissolved oxygen.[2] 2. Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.[4] 3. Chelate Metal Ions: Add a chelating agent like EDTA (to a final concentration of 0.1-1 mM) to sequester catalytic metal ions.
Precipitate has formed in the solution 1. Low Temperature Storage: The compound may have "crashed out" of solution if its solubility limit is exceeded at refrigerated or frozen temperatures. 2. Degradation: The precipitate could be insoluble polymeric byproducts from advanced oxidation.Recommended Actions: 1. Gently Warm: Warm the vial in a water bath (not exceeding 40°C) and vortex to see if the precipitate redissolves. If it does, it was likely due to low temperature. Consider storing at a slightly higher temperature or using a lower concentration if the issue persists. 2. Inspect: If the precipitate does not redissolve upon warming or if the solution is also discolored, it is likely a degradation product. The solution should be discarded.
Inconsistent or non-reproducible experimental results Degraded Stock Solution: The active concentration of your compound is lower than expected, and/or degradation products are interfering with the assay.Immediate Action: Prepare a fresh stock solution following the rigorous protocol below. Validation: 1. Confirm Concentration: Use HPLC to confirm the concentration and purity of both the old and new stock solutions. This provides quantitative data on the extent of degradation.[9] 2. Run a Control: Repeat a key experiment using the freshly prepared stock to validate that the inconsistent results were due to the old solution.
Validated Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol incorporates multiple strategies to minimize oxidation during preparation and storage.

Materials:

  • 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol powder

  • High-purity, anhydrous DMSO or other suitable aprotic solvent

  • Inert gas (Argon or Nitrogen) with sparging needle

  • Sterile, amber glass vials with PTFE-lined screw caps

  • EDTA (optional, as a 0.5 M stock in water)

  • Butylated hydroxytoluene (BHT) (optional)

Procedure:

  • Deoxygenate Solvent: Sparge the required volume of solvent with Argon or Nitrogen gas for at least 20 minutes to thoroughly remove dissolved oxygen.

  • Weigh Compound: In a clean, dry weighing boat, accurately weigh the required amount of the phenolic compound. Perform this step quickly to minimize air exposure.

  • Dissolution: Transfer the powder to the appropriate amber glass vial. Add the deoxygenated solvent to achieve the desired final concentration.

  • (Optional) Add Stabilizers:

    • For Metal Chelation: If using a solvent compatible with a small amount of water, add EDTA stock solution to a final concentration of 0.1 mM.

    • For Antioxidant Protection: Add BHT to a final concentration of 0.01% (w/v). BHT is a radical scavenger that will be preferentially oxidized.

  • Mix to Dissolve: Cap the vial and mix by vortexing or gentle sonication until the compound is fully dissolved.

  • Inert Gas Overlay: Before tightly sealing the cap, briefly flush the headspace of the vial with the inert gas. This replaces the air above the solution.

  • Sealing and Storage: Seal the vial tightly with the cap. For extra protection, wrap the cap junction with parafilm. Store at the recommended temperature (see table below), protected from light.

Protocol 2: Quality Control using UV-Vis Spectrophotometry

This is a rapid method to check for the formation of chromophoric degradation products.

Procedure:

  • Prepare a Fresh Standard: Prepare a small amount of fresh stock solution according to Protocol 1. This will be your reference (t=0).

  • Dilute Samples: Dilute both your stored stock solution and the fresh standard to an identical, appropriate concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile). The final concentration should yield a maximum absorbance within the linear range of your spectrophotometer (typically < 1.5 AU).

  • Acquire Spectra: Scan both diluted samples from 200 nm to 600 nm.

  • Analyze and Compare:

    • Overlay the two spectra.

    • Check for Purity: The spectrum of the stored sample should be nearly identical to the fresh standard.

    • Look for Degradation: The appearance of new peaks or a significant increase in absorbance in the 300-500 nm region suggests the formation of colored oxidation products.

Visualizations and Data
Recommended Storage Conditions
Parameter Recommendation Rationale
Solvent High-purity, anhydrous DMSO or DMFAprotic solvents are less reactive and can be effectively deoxygenated.
Container Amber glass vial with PTFE-lined capPrevents photo-oxidation and provides an inert, tight seal.[4]
Atmosphere Inert gas (Argon or Nitrogen) headspaceRemoves oxygen, the primary oxidant.[2]
Temperature -20°C or -80°CReduces the kinetic rate of degradation reactions.
Additives EDTA (0.1 mM) and/or BHT (0.01%)Chelates catalytic metal ions and scavenges free radicals.
Workflow for Preparing a Stabilized Stock Solution

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start deoxygenate 1. Deoxygenate Solvent (Sparge with Ar/N2) start->deoxygenate weigh 2. Weigh Phenolic Compound deoxygenate->weigh dissolve 3. Dissolve Compound in Deoxygenated Solvent weigh->dissolve additives 4. (Optional) Add Stabilizers (EDTA/BHT) dissolve->additives mix 5. Mix Until Homogeneous additives->mix inert 6. Flush Headspace with Inert Gas mix->inert seal 7. Seal Tightly in Amber Vial inert->seal store 8. Store at -20°C or -80°C (Protected from Light) seal->store end Stable Stock Solution store->end G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Phenol Phenol (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical -H• Initiator Initiator (O2, light, Mⁿ⁺) Initiator->Phenoxyl_Radical Phenoxyl_Radical_Prop Phenoxyl Radical (Ar-O•) Peroxy_Radical Peroxy Radical (Ar-OO•) Phenoxyl_Radical_Prop->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (Ar-OOH) Peroxy_Radical->Hydroperoxide Phenoxyl_Radical_New New Phenoxyl Radical (Ar-O•) Peroxy_Radical->Phenoxyl_Radical_New Phenol_Prop Phenol (Ar-OH) Phenol_Prop->Hydroperoxide Phenol_Prop->Phenoxyl_Radical_New Radical_1 Radical (Ar-O•) Products Non-Radical Products (e.g., Quinones, Dimers) Radical_1->Products Radical_2 Radical (Ar-O•) Radical_2->Products

Caption: Free-radical chain mechanism for phenol auto-oxidation.

References
  • Khoshraftar, E., et al. (2014). Antioxidative effects of propofol vs ketamin in human undergoing surgery. Archives of Iranian Medicine, 17(7), 486–489.
  • Trinh, H., et al. (2022). Systematic review of the stability and compatibility of propofol injection. Journal of Pharmaceutical Policy and Practice, 15(1), 69.
  • Zhang, T., et al. (2019). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry. RSC Advances, 9(1), 213-220.
  • Zhao, P., et al. (2017). Propofol Prevents Oxidative Stress by Decreasing the Ischemic Accumulation of Succinate in Focal Cerebral Ischemia-Reperfusion Injury. Neurochemical Research, 43(2), 435-446. [Link]

  • Aarts, L., et al. (1995). Antioxidant Protection of Propofol and Its Recycling in Erythrocyte Membranes. American Journal of Respiratory and Critical Care Medicine, 152(6), 2161-2166. [Link]

  • Runzer, T. D., et al. (2006). Antioxidant properties of propofol: when oxidative stress sleeps with patients. EXCLI Journal, 5, 24-32. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services. [Link]

  • Nwe, N., & Furuike, T. (2009). Spectrophotometric verification of biodegradation of phenol in a flow dynamic biocers-based bioreactor system. International Journal of Environmental Science and Technology, 6(2), 239-244. [Link]

  • Azam, S., et al. (2019). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. American Journal of Plant Sciences, 10(9), 1545-1561. [Link]

  • Salehi, B., et al. (2020). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Antioxidants, 9(12), 1252. [Link]

  • Belay, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Scientific and Innovative Research, 12(2), 48-55. [Link]

  • Valgimigli, L., et al. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(1), 213-221. [Link]

  • Apostică, A. G., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Environmental Engineering and Management Journal, 18(1), 9-15. [Link]

  • Giada, M. L. R. (2013). Food Phenolic Compounds: Main Classes, Sources and Their Antioxidant Power. In Food and Nutrition Sciences. IntechOpen. [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Pharmapproach. [Link]

  • LibreTexts. (2023). Acidity of Substituted Phenols. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Phenol - Analytical Methods. NCBI Bookshelf. [Link]

  • Grymonpré, K., et al. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(9), 3041-3049. [Link]

  • Remucal, C. K., & Ginder-Vogel, M. (2022). Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides. ACS ES&T Water, 2(12), 2415-2424. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

Welcome to the technical support center for resolving high-performance liquid chromatography (HPLC) challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encounteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving high-performance liquid chromatography (HPLC) challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encountering co-elution issues with 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. As a substituted phenol, this molecule presents unique chromatographic behaviors that can lead to challenging separations, particularly in complex matrices or during stability studies.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. Our approach is grounded in chromatographic first principles to not only solve the immediate problem but also to empower you with the scientific rationale behind each step.

Section 1: The First Step - Confirming Co-elution

Before modifying a method, it is critical to confirm that you are, in fact, dealing with a co-elution problem. A single, symmetrical peak is not a guarantee of purity.[1] This section provides guidance on how to rigorously assess the purity of your target peak.

FAQ 1.1: My chromatogram shows a single, sharp peak for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. How can I be certain it is not co-eluting with an impurity?

This is a foundational question in analytical chromatography. Visual inspection alone is insufficient, as perfectly co-eluting compounds can produce a symmetrical peak.[2] A multi-faceted approach is necessary to prove peak purity.

Expert Recommendation:

  • Photodiode Array (PDA/DAD) Detector Analysis: A PDA detector is the most common and powerful tool for an initial assessment of peak purity.[3] It collects UV-Vis spectra across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical.[4][5] HPLC software can calculate a "purity angle" and "purity threshold." A purity angle below the threshold suggests spectral homogeneity, but this should always be verified with a manual review of the spectral overlays.[3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive confirmation, LC-MS is the gold standard. It provides mass-to-charge ratio (m/z) information. By examining the mass spectrum across the peak, you can determine if more than one compound, each with a different mass, is present. This technique is highly sensitive and can detect impurities that are spectrally similar but have different molecular weights.[3]

  • Change Wavelengths: Record chromatograms at multiple wavelengths. An impurity may have a different UV absorbance maximum than the main compound. A change in the peak shape or relative height at different wavelengths is a strong indicator of co-elution.

Section 2: A Systematic Workflow for Resolving Co-elution

Once co-elution is confirmed, a logical, systematic approach to method modification is the most efficient path to resolution. The following workflow prioritizes adjustments that are easiest to implement and have the highest impact on selectivity.

G cluster_0 Troubleshooting Workflow Start Co-elution Confirmed System_Check Step 1: System Suitability Check (Is the system performing optimally?) Start->System_Check Begin Mobile_Phase Step 2: Mobile Phase Optimization (Solvent Ratio, Solvent Type, pH) System_Check->Mobile_Phase If system is OK Temperature Step 3: Temperature Adjustment (Fine-tuning selectivity) Mobile_Phase->Temperature If resolution is still poor Stationary_Phase Step 4: Stationary Phase Selection (Changing column chemistry) Temperature->Stationary_Phase If still co-eluting Resolved Resolution Achieved Stationary_Phase->Resolved

Caption: A logical workflow for troubleshooting HPLC co-elution issues.

FAQ 2.1: I've confirmed co-elution. What is the first parameter I should change in my reversed-phase method?

Always start with the mobile phase. It is the least disruptive and most versatile tool for influencing chromatographic selectivity.[7][8]

Expert Recommendation: A 3-Step Mobile Phase Optimization

  • Adjust Solvent Strength (Isocratic %B or Gradient Slope):

    • Causality: The primary driver of retention in reversed-phase HPLC is the hydrophobicity of the analyte. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a non-polar compound. By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase, you increase the polarity of the mobile phase. This strengthens the interaction between the analyte and the non-polar stationary phase, leading to longer retention times.[7] A longer retention time often provides more opportunity for separation.

    • Action: If your method is isocratic, decrease the organic solvent percentage in 5% increments. If using a gradient, make the gradient slope shallower (i.e., increase the gradient time over the same organic percentage range).[9]

  • Change the Organic Solvent Type:

    • Causality: Acetonitrile and methanol, while both common organic modifiers, have different chemical properties that can change selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. These differences can alter the interactions between the analytes, the mobile phase, and the stationary phase, sometimes changing the elution order of closely related compounds.[9]

    • Action: If you are using acetonitrile, prepare an equivalent mobile phase (in terms of solvent strength) with methanol and re-run the analysis.

  • Modify the Mobile Phase pH:

    • Causality: The retention of ionizable compounds is highly dependent on pH.[10] As a phenol, your compound is weakly acidic. While its pKa is likely high, co-eluting impurities may have different pKa values. Adjusting the pH can change the ionization state of one compound more than the other, leading to significant changes in retention and selectivity.

    • Action: It is standard practice to analyze phenolic compounds under acidic conditions to suppress the ionization of the hydroxyl group, which results in better peak shape and more reproducible retention.[9] Try adding 0.1% formic acid or 0.1% phosphoric acid to the aqueous portion of your mobile phase. Compare the results to ensure you are operating at an optimal pH for separation.

FAQ 2.2: Mobile phase adjustments haven't worked. Is changing the column temperature a good next step?

Yes, adjusting the column temperature is an excellent and often underutilized tool for fine-tuning separations.[11]

Expert Recommendation:

  • Causality: Temperature has a dual effect on chromatography. First, it reduces the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times.[11] Second, and more importantly for co-elution, it can alter the selectivity of the separation. The thermodynamics of how each compound interacts with the stationary phase can be different, and changing the temperature can exploit these differences.[11][12]

  • Action: Systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C, 50°C). While higher temperatures often decrease retention, they can sometimes increase the resolution between a critical pair. Conversely, for some structurally similar compounds or isomers, sub-ambient temperatures may be required to achieve separation.[13][14]

FAQ 2.3: I'm still facing co-elution. When should I consider changing my HPLC column?

Changing the stationary phase is one of the most powerful ways to alter selectivity, but it should be considered after exhausting mobile phase and temperature optimizations due to the cost and time involved.[9][12]

Expert Recommendation:

  • Causality: The principle of "like dissolves like" is central to chromatography. All C18 columns are not created equal. Differences in bonding chemistry, end-capping, and silica purity can lead to different interactions. If your co-eluting impurity has a different shape or electronic properties than your target analyte, a different stationary phase chemistry may be able to distinguish between them more effectively.

  • Action: If you are using a standard C18 column, consider a stationary phase with a different separation mechanism.

Stationary Phase Separation Principle & Recommended Use
C18 (ODS) The standard for reversed-phase. Separates primarily based on hydrophobicity. A good starting point for most phenolic compounds.[15]
Biphenyl Offers π-π interactions in addition to hydrophobic interactions. Excellent for separating compounds with aromatic rings, like your target analyte, from other molecules. Can provide unique selectivity compared to C18.[16]
Phenyl-Hexyl Also provides π-π interactions but with a different spatial arrangement and hydrophobicity compared to Biphenyl. Can be effective for aromatic and moderately polar compounds.[9]
Pentafluorophenyl (PFP) Provides multiple interaction mechanisms including hydrophobic, aromatic, and dipole-dipole interactions. Particularly useful for separating halogenated compounds.
Core-Shell Particles These columns have a solid, impermeable core with a porous outer layer. This design leads to very high efficiency and sharper peaks, which can resolve closely eluting compounds without changing selectivity.[9][12]
Section 3: Advanced Considerations - Forced Degradation & Peak Purity

In pharmaceutical development, co-elution is often discovered during forced degradation studies, which are required to develop a stability-indicating method.[17][18]

FAQ 3.1: This co-elution issue appeared during a forced degradation study. How does this change my objective?

The objective is now more stringent. You must prove that your analytical method is stability-indicating . This means the method must be able to unambiguously separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.[18][19]

Expert Recommendation:

  • Peak Purity is Paramount: The FDA and other regulatory agencies require proof of peak purity for stability-indicating methods. Use a PDA detector and, if available, LC-MS to analyze the stressed samples. The goal is to demonstrate that the API peak is pure and that all degradant peaks are adequately resolved from it (Resolution (Rs) > 1.5 is typically desired).[9][17]

  • Develop a "Degradant Cocktail": To efficiently optimize the method, create a mixture of samples from all stress conditions (acid, base, oxidative, thermal, photolytic). This "cocktail" contains the widest possible range of degradation products. Your goal is to develop a single HPLC method that can resolve the parent peak from all peaks present in this mixture.[20]

Protocol: Basic Acid-Induced Forced Degradation

This protocol can be used to intentionally generate potential degradation products to aid in method development.

  • Preparation: Prepare a solution of your 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Condition: Add an equal volume of 0.1 N HCl to the solution. Prepare a control sample with the standard in solvent only.[17]

  • Incubation: Gently heat the solution (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). The goal is to achieve 5-20% degradation of the parent compound.[19][21]

  • Neutralization & Analysis: At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Dilution & Injection: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze it using your HPLC method. Compare the chromatogram to the control sample to identify new peaks corresponding to degradation products.

Caption: Experimental workflow for a simple forced degradation study.

References
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Vertex AI Search.
  • HPLC Testing and Analysis - Detailed Guide for Accur
  • Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correl
  • Peak Purity Analysis. (n.d.). Element Lab Solutions.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples. (n.d.). Shodex.
  • Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
  • Why Temperature Is Important in Liquid Chrom
  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. (2019).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. (n.d.). Benchchem.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing.
  • How to Use Preparative HPLC -Part 3 About column temperature control in prepar
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025).
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.).
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Improving Separation of Peaks in RP HPLC. (2026).
  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). PMC.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.

Sources

Optimization

Technical Support Center: Optimizing GC-MS Analysis of 2,4-dichloro-3-isopropyl-6-methylphenol by Reducing Background Noise

Welcome to the technical support center dedicated to enhancing the quality of your Gas Chromatography-Mass Spectrometry (GC-MS) data for the analysis of 2,4-dichloro-3-isopropyl-6-methylphenol. High background noise can...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the quality of your Gas Chromatography-Mass Spectrometry (GC-MS) data for the analysis of 2,4-dichloro-3-isopropyl-6-methylphenol. High background noise can significantly compromise analytical sensitivity and accuracy, making reliable quantification challenging. This guide provides in-depth troubleshooting protocols and frequently asked questions to help you identify and mitigate the sources of background noise in your experiments.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

Elevated background noise in GC-MS analysis is a common issue that can originate from various sources. A systematic approach to troubleshooting is crucial for efficient problem resolution. This guide is structured to help you diagnose and address the most common culprits, from the gas supply to the mass spectrometer.

Carrier Gas and Gas Purification System

The purity of your carrier gas is fundamental to achieving a low-noise baseline. Impurities such as moisture, oxygen, and hydrocarbons can lead to column degradation and a noisy signal.[1][2][3]

Protocol for Ensuring Carrier Gas Purity:

  • Verify Gas Purity: Ensure you are using high-purity (99.9995% or higher) carrier gas (e.g., Helium).[2]

  • Inspect Gas Traps: Regularly check and replace your in-line gas purifiers for oxygen, moisture, and hydrocarbons. Indicating traps are highly recommended as they provide a visual cue for when they are exhausted.[2][4]

  • Leak Check: Perform a thorough leak check of all gas lines and connections from the gas cylinder to the GC inlet. Even small leaks can introduce atmospheric oxygen and moisture, which are detrimental to the column's stationary phase, especially at high temperatures.

GC Inlet System: The First Point of Contact

The GC inlet is a common source of contamination that can lead to ghost peaks and an elevated baseline.[5]

Protocol for Inlet Maintenance:

  • Septum Replacement: Regularly replace the inlet septum with a high-quality, low-bleed septum.[1][5] Over-tightening the septum nut can cause coring and lead to small particles entering the liner.

  • Liner Inspection and Replacement: The inlet liner is a critical component that can accumulate non-volatile residues from sample matrices. Regularly inspect and replace the liner. For active compounds like phenols, using a deactivated liner is crucial to prevent analyte degradation and peak tailing.[1]

  • Inlet Cleaning: If contamination is suspected, a more thorough cleaning of the inlet may be necessary. This involves disassembling the inlet and cleaning the components with appropriate solvents. Refer to your instrument's manual for detailed instructions.[5][6]

The GC Column: Heart of the Separation

Column bleed, the degradation of the stationary phase, is a primary contributor to a rising baseline, especially at higher temperatures.[4][7][8] This is particularly relevant for the analysis of semi-volatile phenols like 2,4-dichloro-3-isopropyl-6-methylphenol.

Protocol for Minimizing Column Bleed:

  • Proper Column Conditioning: Before initial use, and after a period of inactivity, it is essential to condition the GC column according to the manufacturer's instructions. This removes any volatile contaminants and stabilizes the stationary phase.[1][7]

  • Use of Low-Bleed Columns: For MS applications, always use columns specifically designed for low bleed (e.g., "MS" or "5ms" designated columns).[1][9] These columns are more stable at higher temperatures, resulting in lower background noise.

  • Avoid Oxygen Exposure: Never expose the column to oxygen, especially at elevated temperatures, as this will rapidly degrade the stationary phase.[4][10][7] Always ensure carrier gas is flowing through the column when the oven is hot.[4]

  • Appropriate Temperature Program: Avoid operating the column at its maximum temperature limit for extended periods.[7] Optimize your temperature program to elute your target analyte effectively without unnecessarily high temperatures.

Sample Preparation: A Critical Upstream Factor

The sample itself and the preparation method can introduce significant background noise.[11] For complex matrices, proper cleanup is essential.[12]

Protocol for Clean Sample Preparation:

  • Solvent Purity: Use high-purity, GC-MS grade solvents for all sample preparation steps.

  • Sample Cleanup: For complex matrices, consider using solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds before injection.[13][14]

  • Filtration: Filter all samples through a 0.22 µm filter before injection to remove particulate matter that could contaminate the inlet liner and column.[1]

  • Derivatization (Optional but Recommended for Phenols): Phenols are polar and can exhibit poor peak shape. Derivatization, such as silylation, increases their volatility and thermal stability, leading to improved chromatography and reduced interaction with active sites in the system.[1] A common and effective method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]

The MS Detector: Source and Analyzer

Contamination of the ion source is a frequent cause of high background noise and reduced sensitivity.[3][16][17]

Protocol for MS Source Maintenance:

  • Regular Tuning: Perform daily or frequent tuning of the mass spectrometer. The tune report can provide diagnostic information about the health of the ion source and detector.[18]

  • Source Cleaning: Over time, the ion source will become contaminated with non-volatile material from the samples and column bleed. This requires periodic cleaning. The frequency of cleaning depends on the cleanliness of the samples being analyzed. Refer to your instrument's manual for the specific cleaning procedure.[6][16]

  • Vacuum Integrity: A poor vacuum can lead to a high background signal. Monitor the vacuum system pressures and check for leaks if they are out of the normal range.[19]

Visual Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the source of high background noise in your GC-MS system.

Troubleshooting_Workflow start High Background Noise Observed check_gas 1. Check Carrier Gas & Traps - Purity - Traps exhausted? - Leaks? start->check_gas check_inlet 2. Inspect GC Inlet - Replace Septum & Liner - Clean Inlet? check_gas->check_inlet Gas OK gas_issue Fix Gas Supply/Traps check_gas->gas_issue Issue Found check_column 3. Evaluate Column - High Bleed? - Conditioned properly? check_inlet->check_column Inlet OK inlet_issue Perform Inlet Maintenance check_inlet->inlet_issue Issue Found check_sample 4. Review Sample Prep - Solvent blank clean? - Matrix effects? check_column->check_sample Column OK column_issue Condition/Replace Column check_column->column_issue Issue Found check_ms 5. Assess MS Detector - Tune report normal? - Clean ion source? check_sample->check_ms Sample Prep OK sample_issue Optimize Sample Prep check_sample->sample_issue Issue Found resolved Problem Resolved check_ms->resolved MS OK ms_issue Clean Ion Source check_ms->ms_issue Issue Found gas_issue->resolved inlet_issue->resolved column_issue->resolved sample_issue->resolved ms_issue->resolved

Sources

Optimization

optimizing mobile phase gradient for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol separation

Welcome to the technical support center for optimizing the separation of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and related compounds. This guide is designed for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the separation of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and efficient HPLC methods. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a separation method for a substituted phenol like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol?

A1: The foundational step is to understand the analyte's physicochemical properties. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Molecular Formula: C10H12Cl2O) is a hydrophobic, slightly acidic compound.[1] This dictates the use of reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their polarity.[2]

Initial Method Parameters:

  • Column: A C18 column is the workhorse for reversed-phase separations and a good starting point.[3] A standard dimension would be 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase: A combination of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is standard.[4]

  • Detector: A UV detector is suitable, with the wavelength set near the analyte's absorbance maximum. For many phenols, this is around 270-280 nm.[5]

Q2: Should I start with an isocratic or a gradient elution?

A2: For method development with a sample of unknown complexity, a gradient elution is almost always the preferred starting point. A gradient, where the mobile phase composition changes over time, allows you to elute a wide range of compounds with varying polarities in a single run.[6][7] This provides a comprehensive overview of the sample and helps determine the optimal solvent strength needed for separation. An isocratic method (constant mobile phase composition) can be developed later if the separation is simple and high throughput is required.[3]

Q3: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?

A3: Both acetonitrile and methanol are common in reversed-phase HPLC, but they offer different selectivities.[8]

  • Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[4][9] Its dipole moment can influence interactions with polar analytes.[8]

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding, which can alter the selectivity for compounds with hydrogen bond donors or acceptors.[8] It is often a more cost-effective option.

For initial screening, it's beneficial to try both solvents to see which provides better resolution for your specific sample.

Q4: Why is controlling the mobile phase pH important for phenolic compounds?

A4: The pH of the mobile phase is a critical parameter that influences the ionization state of acidic and basic analytes.[10] Phenols are weakly acidic, and their retention in reversed-phase HPLC is highly dependent on their protonation state.

  • At a pH well below the analyte's pKa: The phenol will be in its neutral, protonated form. This form is more hydrophobic and will be more strongly retained on the non-polar stationary phase.[11]

  • At a pH near or above the pKa: The phenol will be partially or fully deprotonated to its phenolate form. This ionized form is more polar and will have less retention, eluting earlier from the column.

Inconsistent pH can lead to poor peak shape (tailing) and shifting retention times.[12][13] For reproducible results, it is crucial to use a buffer to maintain a constant pH, especially when working in the pH range of 2-8 where silica-based columns are most stable. Adding a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase is a common practice to ensure the phenol remains in its neutral form.[14][15]

Troubleshooting Guide

Q5: My peaks are tailing. What are the likely causes and how can I fix it?

A5: Peak tailing is a common issue in HPLC and can stem from several sources.[12][13]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Operate at a lower pH (e.g., pH 2.5-3.5 with a formic or phosphoric acid modifier) to suppress the ionization of the silanol groups.[11] Using a modern, high-purity, end-capped column can also minimize these interactions.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and neutral species will exist, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For phenols, this typically means lowering the pH.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute the sample.[16]

  • Column Contamination or Void: A dirty guard column or a void at the head of the analytical column can distort peak shape.[16]

    • Solution: Replace the guard column and/or reverse-flush the analytical column (if permitted by the manufacturer). If a void is suspected, the column may need to be replaced.[17]

Q6: I am not getting enough resolution between my peak of interest and an impurity. What are my options?

A6: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.

Strategies for Improving Resolution:

  • Optimize the Gradient:

    • Shallow the Gradient: A slower increase in the organic solvent percentage over the elution window of the critical pair will increase the separation between them.[18]

    • Introduce an Isocratic Hold: A brief isocratic hold at the beginning of the gradient can sometimes improve the separation of early-eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is one of the most powerful ways to alter selectivity due to their different chemical properties.[8]

  • Adjust the Mobile Phase pH: A small change in pH can alter the ionization and, therefore, the retention of one compound more than another, leading to improved separation.

  • Modify the Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer.[19] However, be aware that temperature can also affect selectivity.[19]

  • Change the Stationary Phase: If other options fail, switching to a different stationary phase (e.g., a Phenyl-Hexyl or a different C18 phase with alternative bonding) can provide a significant change in selectivity.

Q7: My retention times are shifting from one injection to the next. What's causing this instability?

A7: Retention time instability is a sign that the chromatographic system is not in equilibrium or that conditions are changing.

Common Causes and Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Ensure your gradient program includes a sufficient re-equilibration time at the end of each run. For a standard 4.6 mm ID column, this is typically 5-10 column volumes.

  • Mobile Phase Preparation Issues:

    • Solution: Ensure mobile phases are prepared fresh daily and are well-mixed. If using a buffer, ensure it is fully dissolved. Degassing the mobile phase can prevent air bubbles from causing pressure fluctuations.

  • Pump Performance: Inconsistent solvent delivery from the HPLC pump will cause retention time shifts.

    • Solution: Check for leaks in the pump heads and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.[19]

Experimental Protocols

Protocol 1: Mobile Phase Preparation

This protocol outlines the preparation of a standard buffered mobile phase for the analysis of phenolic compounds.

Materials:

  • HPLC-grade water[4]

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)[4]

  • Formic acid or phosphoric acid (HPLC grade)

  • Sterile, filtered solvent bottles

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Aqueous Mobile Phase (A): a. Measure 1 L of HPLC-grade water into a clean solvent bottle. b. Carefully add a small amount of acid to adjust the pH. For example, add 1.0 mL of formic acid for a 0.1% solution, which will typically result in a pH of around 2.7. c. Mix thoroughly. d. Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates. e. Degas the mobile phase using sonication, vacuum filtration, or helium sparging.

  • Organic Mobile Phase (B): a. Pour 1 L of HPLC-grade ACN or MeOH into a clean solvent bottle. b. Filtering and degassing of high-purity organic solvents are often not necessary but can be done as a precaution.

Protocol 2: Generic Gradient Method Development

This protocol provides a starting point for developing a gradient separation for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol.

Instrumentation and Conditions:

  • HPLC System: Any standard HPLC or UHPLC system.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 275 nm.

Gradient Program:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955

Procedure:

  • Set up the HPLC system according to the conditions above.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a standard solution of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol.

  • Acquire the chromatogram.

  • Based on the retention time of the analyte, the gradient can be optimized. If the peak elutes very late, a steeper gradient may be used. If it elutes very early with other impurities, a shallower gradient will be necessary to improve resolution.

Data and Visualizations

Table 1: Physicochemical Properties of Common HPLC Solvents
SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Elution Strength (Reversed-Phase)
Water10.21.00~180Weak
Methanol5.10.60205Moderate
Acetonitrile5.80.37190Strong
Tetrahydrofuran (THF)4.00.55212Very Strong

Data compiled from various sources.[4][9][20][21][22]

Diagram 1: Systematic Approach to HPLC Method Development

MethodDevelopment A Define Separation Goal (Analyte, Matrix, Purpose) B Select Column & Initial Conditions (e.g., C18, 4.6x150mm) A->B C Perform Initial Gradient Run (e.g., 5-95% ACN in 20 min) B->C D Evaluate Initial Chromatogram (Retention, Resolution, Peak Shape) C->D E Is Resolution Adequate? D->E F Optimize Gradient Slope (Steeper or Shallower) E->F No I Method is Optimized E->I Yes G Change Organic Solvent (ACN <-> MeOH) F->G Re-evaluate H Adjust pH / Temperature G->H Re-evaluate H->D Re-evaluate J No K Yes

Caption: A workflow for systematic HPLC method development.

Diagram 2: Troubleshooting Poor Peak Shape

Troubleshooting Start Poor Peak Shape Observed Check1 Is it Tailing or Fronting? Start->Check1 Tailing Tailing Peak Check1->Tailing Tailing Fronting Fronting Peak Check1->Fronting Fronting Tailing_Cause1 Check Mobile Phase pH (Too close to pKa?) Tailing->Tailing_Cause1 Fronting_Cause1 Check for Column Overload (Dilute sample) Fronting->Fronting_Cause1 Tailing_Cause2 Check for Silanol Interactions (Lower pH or use different column) Tailing_Cause1->Tailing_Cause2 Tailing_Cause3 Check for Column Overload (Dilute sample) Tailing_Cause2->Tailing_Cause3 Solution Problem Resolved Tailing_Cause3->Solution Fronting_Cause2 Check Sample Solvent (Is it stronger than mobile phase?) Fronting_Cause1->Fronting_Cause2 Fronting_Cause2->Solution

Sources

Troubleshooting

overcoming crystallization of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol at low temperatures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly substituted phenolic compounds. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (a dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly substituted phenolic compounds. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (a dichlorinated analog of thymol/carvacrol) is notoriously difficult to keep in solution at low temperatures. Its highly lipophilic nature, combined with strong intermolecular bonding capabilities, makes it prone to rapid precipitation during cold storage or low-temperature assays.

This guide is designed to help researchers and drug development professionals understand the thermodynamic causality behind this crystallization and implement self-validating protocols to overcome it.

Part 1: Core Troubleshooting Q&A

Q1: Why does 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol rapidly crystallize when my formulations are stored at 4°C or -20°C? A: The crystallization is driven by the molecule's specific structural thermodynamics. As a highly substituted halogenated phenol, it possesses both a strong hydrogen-bond donor (the phenolic -OH) and multiple halogen-bond acceptors (the chloro groups at positions 2 and 4). At room temperature, standard organic solvents possess enough kinetic energy to disrupt these interactions. However, at low temperatures, the kinetic energy drops, allowing solute-solute intermolecular forces to dominate. This leads to a rapid reduction in the dielectric constant of the mixture, triggering nucleation and subsequent crystal lattice growth[1].

Q2: How can I adjust my solvent system to prevent this cold-induced precipitation? A: Relying on a single primary solvent is often insufficient for highly lipophilic compounds at low temperatures. We recommend a co-solvent approach utilizing Propylene Glycol (PG) or Polyethylene Glycol (PEG 400) mixed with your primary solvent. Co-solvents work by altering the bulk polarity of the system and disrupting the structured hydrogen-bonding network of the primary solvent. This makes it thermodynamically favorable for the hydrophobic 1-methylethyl (isopropyl) and methyl groups to remain solvated even as temperatures drop, effectively lowering the solvent's polarity to match the non-polar solute[1].

Q3: Even with co-solvents, I observe delayed crystallization (seed formation) after 48 hours at 4°C. How can I inhibit this? A: To arrest delayed nucleation, you must introduce a crystallization inhibitor such as Polyvinylpyrrolidone (PVP), specifically grades K30 or K90. PVP acts via two distinct mechanisms:

  • Specific Interactions: The highly polar amide groups in the pyrrolidone ring act as strong hydrogen-bond acceptors, interacting directly with the phenolic -OH of the active compound. This prevents the drug molecules from hydrogen-bonding with each other.

  • Steric Hindrance & Mobility: PVP increases the glass transition temperature ( Tg​ ) of the microenvironment, significantly reducing the molecular mobility required for the solute to arrange into an ordered crystal lattice[2].

Q4: My downstream application requires a strictly aqueous environment with minimal organic solvents. How can I maintain solubility at low temperatures? A: For strictly aqueous systems, β -Cyclodextrin ( β -CD) inclusion complexation is the gold standard. β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The cavity (approx. 6.0 - 6.5 Å) perfectly accommodates the lipophilic aromatic ring and the bulky isopropyl/chloro groups of the compound. This encapsulation completely shields the hydrophobic moieties from the aqueous environment, preventing self-aggregation and phase separation at low temperatures[3].

Part 2: Quantitative Data Summaries

Table 1: Quantitative Impact of Excipients on Low-Temperature Stability

Data represents the physical stability of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol formulations stored at 4°C.

Formulation StrategyPrimary ExcipientMechanism of ActionDays to Crystallization Onset
Baseline (Control) 100% EthanolNone< 1 Day
Co-Solvent System 40% Propylene GlycolDielectric reduction & H-bond disruption~ 7 Days
Polymer Addition 5% PVP K30Steric hindrance / H-bonding> 30 Days
Encapsulation 1:1 Molar β -CyclodextrinHydrophobic cavity shielding> 90 Days
Table 2: Complexation Efficiency of Cyclodextrins with Halogenated Phenols

Comparative metrics for selecting the appropriate cyclodextrin host[3][4].

Cyclodextrin TypeCavity Size (Å)Binding Affinity ( Kf​ )Entrapment Efficiency (%)
α -Cyclodextrin 4.7 - 5.3Low (Steric clash)< 40%
β -Cyclodextrin 6.0 - 6.5High (Optimal fit)> 85%
γ -Cyclodextrin 7.5 - 8.3Moderate (Loose fit)~ 60%

Part 3: Experimental Protocols

Protocol A: Preparation of a Low-Temperature Stable Co-Solvent/PVP Matrix

Purpose: To formulate a highly concentrated stock solution resistant to crystallization at -20°C. This protocol acts as a self-validating system by incorporating polarized light microscopy to confirm the absence of micro-nucleation.

  • Solvent Preparation: Prepare a co-solvent base of 40% v/v Propylene Glycol (PG) and 60% v/v Ethanol in a borosilicate glass beaker.

  • Polymer Solubilization: Gradually add 5% w/v PVP K30 to the co-solvent mixture under continuous magnetic stirring at 300 rpm. Heat gently to 40°C to ensure complete dissolution of the polymer chains.

  • API Integration: Slowly add the required mass of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol to achieve your target concentration.

  • Equilibration: Stir the solution for 2 hours at room temperature, ensuring the solution is optically clear and homogenous.

  • Validation & Cold Stress Testing: Aliquot the solution into sealed amber vials and store at -20°C. To validate stability, extract a 10 µL sample after 24, 48, and 72 hours and examine it under a polarized light microscope. The complete absence of birefringence confirms successful crystallization inhibition.

Protocol B: Synthesis of β -Cyclodextrin Inclusion Complexes via Co-Precipitation

Purpose: To create a water-soluble, cold-stable complex for strictly aqueous biological assays[4].

  • Host Preparation: Dissolve β -CD in ultra-pure water at 55°C to create a saturated solution. Calculate the mass to achieve a 1:1 molar ratio relative to the target API.

  • Guest Addition: Dissolve 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in a minimal volume of absolute ethanol. Dropwise, add this guest solution to the heated β -CD solution under vigorous stirring (600 rpm).

  • Thermodynamic Complexation: Maintain the mixture at 55°C for exactly 4 hours. This thermal energy is required to overcome the activation barrier for displacing water molecules from the β -CD cavity.

  • Controlled Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature over 12 hours. The inclusion complex will precipitate out of the solution as a fine powder due to the reduced solubility of the complexed form at lower temperatures.

  • Recovery: Recover the inclusion complex via vacuum filtration. Wash the filter cake with a small volume of cold ethanol to remove any uncomplexed surface API, and lyophilize (freeze-dry) for 24 hours to yield a stable powder.

Part 4: Formulation Decision Workflow

FormulationWorkflow Start Identify Crystallization at Low Temperature (<5°C) Assess Assess Formulation Constraints Start->Assess Aqueous Aqueous System Required? Assess->Aqueous YesAq Use β-Cyclodextrin Inclusion Complexation Aqueous->YesAq Yes NoAq Use Co-Solvent System (PG / PEG 400) Aqueous->NoAq No AddPolymer Add Crystallization Inhibitor (PVP K30 / HPMC) YesAq->AddPolymer NoAq->AddPolymer Test Accelerated Cold Storage Stability Testing (-20°C) AddPolymer->Test Success Stable Formulation Achieved Test->Success No Crystals Fail Crystals Observed: Increase Polymer/CD Ratio Test->Fail Nucleation Fail->Assess

Workflow for troubleshooting and resolving low-temperature crystallization in phenolic formulations.

Part 5: References

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.[Link]

  • Effect of Polymers on Crystallization in Glass-Forming Molecular Liquids. ACS Publications.[Link]

  • Determination of formation constants and structural characterization of cyclodextrin inclusion complexes with two phenolic isomers: carvacrol and thymol. Beilstein Journals.[Link]

  • Optimisation of β-cyclodextrin inclusion complexes with natural antimicrobial agents: thymol, carvacrol and linalool. Taylor & Francis.[Link]

Sources

Optimization

troubleshooting low recovery rates of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in solid phase extraction

[label="Analyte in Load?", shape=diamond, fillcolor="#FBBC05", Diagnostic workflow for identifying and resolving SPE analyte loss via fractional mass balance. Part 2: Physicochemical Impact on SPE Parameters To understan...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Analyte in Load?", shape=diamond, fillcolor="#FBBC05",

Diagnostic workflow for identifying and resolving SPE analyte loss via fractional mass balance.

Part 2: Physicochemical Impact on SPE Parameters

To understand the causality behind our protocol adjustments, we must analyze the target molecule. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol features a phenolic hydroxyl group, an isopropyl group, a methyl group, and two chlorine atoms.

ParameterCharacteristic for Target AnalyteImpact on SPE Workflow & Causality
Acid-Base Chemistry Weakly acidic (Phenolic -OH, pKa ~8.5–9.5)At pH > 8, the molecule deprotonates into a highly polar phenolate ion, destroying reversed-phase retention. Sample must be acidified (pH 3–5) to maintain neutrality.
Hydrophobicity Highly lipophilic (High LogP)Requires a highly non-polar elution solvent (e.g., 100% Methanol or Ethyl Acetate) to overcome strong van der Waals forces with the sorbent.
Volatility Semi-volatileHighly susceptible to evaporative losses. The kinetic energy from nitrogen blowdown will volatilize the analyte along with the solvent.
Surface Adsorption High affinity for hydrophobic surfacesProne to non-specific binding to un-silanized glass or polypropylene labware. Pre-treating labware or adding a 5% organic modifier to the sample is required.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my analyte appearing in the load fraction (flow-through)?

Causality & Fix: Finding your analyte in the initial flow-through indicates a complete failure of the retention mechanism[1]. For this specific phenol, the most common cause is an incorrect sample pH. Because phenols have an affinity for water at neutral-to-high pH levels, failing to acidify the sample causes the hydroxyl group to ionize[2]. Reversed-phase sorbents (like C18 or polymeric HLB) cannot retain ionized, polar species effectively[3]. Action: Adjust your sample to pH 3.0–5.0 using 1% formic acid or dilute HCl prior to loading. Additionally, ensure your sample does not contain >10% organic solvent, which can act as an unintended eluent during the loading phase.

Q2: The analyte is missing from the load and wash fractions, but final recovery is still <40%. Where did it go?

Causality & Fix: If the analyte is firmly retained on the column (not in the flow-through or wash) but your final recovery is low, you are likely facing evaporative loss , not an elution failure. Halogenated, alkylated phenols are notoriously semi-volatile. When you concentrate the final eluate using a nitrogen blowdown evaporator, the N2 gas strips the analyte into the vapor phase along with the solvent. Action: Never evaporate halogenated phenols to complete dryness. Stop the evaporation at a residual volume of ~50 µL. Alternatively, add 10–20 µL of a "keeper solvent" (a high-boiling-point solvent like ethylene glycol or DMF) to the eluate before blowdown. The keeper solvent traps the analyte as the primary solvent evaporates.

Q3: I am seeing high variability between replicates. How do I stabilize the recovery?

Causality & Fix: High variability often stems from non-specific adsorption to labware or inconsistent sorbent bed conditioning. Because 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol is highly lipophilic, it readily adsorbs to the hydrophobic walls of polypropylene sample tubes before it even reaches the SPE cartridge. Furthermore, if the SPE sorbent bed is allowed to dry out between the conditioning and loading steps, the hydrophobic chains (e.g., C18) will collapse, drastically reducing the available surface area for interaction[4]. Action: Add 5% methanol to your aqueous sample to keep the analyte in solution and prevent labware adsorption. Ensure strict flow control (1–2 mL/min) and never allow the cartridge bed to run dry prior to sample loading.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered specifically for highly hydrophobic, semi-volatile phenols using a Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB or equivalent). It includes built-in validation steps to ensure scientific integrity.

Phase 1: Sample Preparation
  • Aliquot 1.0 mL of the biological/environmental sample into a silanized glass vial (avoid standard polypropylene to prevent adsorption).

  • Add 50 µL of Methanol (to achieve a 5% organic modifier concentration) to disrupt protein binding and prevent labware adsorption.

  • Acidify the sample by adding 20 µL of 50% Formic Acid. Vortex for 10 seconds. Verify that the pH is between 3.0 and 5.0.

Phase 2: Solid Phase Extraction (SPE)
  • Conditioning: Pass 2.0 mL of 100% Methanol through the SPE cartridge at 2 mL/min to solvate the polymeric bed.

  • Equilibration: Pass 2.0 mL of LC-MS grade Water (adjusted to pH 4.0 with formic acid) through the cartridge. Crucial: Do not allow the sorbent bed to dry after this step.

  • Loading: Apply the pre-treated sample at a strictly controlled flow rate of 1.0 mL/min.

    • Self-Validation Step: Collect this flow-through in a clean vial. If subsequent total recovery is low, analyze this fraction to check for breakthrough[1].

  • Washing: Pass 2.0 mL of 5% Methanol in Water (pH 4.0) through the cartridge to remove polar matrix interferences. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute the target analyte using 2 aliquots of 1.0 mL 100% Methanol (or Ethyl Acetate if analyzing via GC-MS). Collect in a clean glass vial.

Phase 3: Concentration & Reconstitution (High-Risk Step)
  • Add 15 µL of Ethylene Glycol (Keeper Solvent) to the collected eluate.

  • Evaporate under a gentle stream of Nitrogen at room temperature (do not exceed 30°C) until only the keeper solvent remains (~15 µL).

  • Reconstitute immediately with 85 µL of your initial mobile phase (e.g., 50:50 Water:Methanol). Vortex thoroughly before LC-MS/MS or GC-MS analysis.

References

  • 3. Welch Materials. 2.4. Phenomenex. 3.2. Biotage. 4.5. Waters Corporation. 5.1. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

comparing antimicrobial efficacy of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol vs carvacrol

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of optimizing natural phenolic scaffolds for clinical and industrial applications. Carvacrol (5-isopropyl-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of optimizing natural phenolic scaffolds for clinical and industrial applications. Carvacrol (5-isopropyl-2-methylphenol) is a well-documented monoterpenoid phenol with broad-spectrum antimicrobial properties[1]. However, its relatively high Minimum Inhibitory Concentration (MIC) often limits its systemic application.

By employing targeted halogenation—specifically synthesizing 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (a dichlorinated derivative of carvacrol)—we can fundamentally alter the molecule's pharmacodynamic profile[2][3]. This guide provides an objective, data-driven comparison of these two compounds, detailing the mechanistic causality behind their efficacy and the self-validating protocols required to evaluate them.

Molecular Architecture & Mechanistic Divergence

The antimicrobial efficacy of phenolic compounds is inextricably linked to their lipophilicity (LogP) and their ability to disrupt the bacterial cytoplasmic membrane[4].

  • Carvacrol (Baseline): Carvacrol partitions into the lipid bilayer, causing structural expansion and an increase in membrane fluidity. This permeabilization leads to the efflux of potassium ions (K+) and protons (H+), dissipating the membrane potential (Δψ) and rapidly depleting the intracellular ATP pool, ultimately resulting in cell death[5].

  • 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Optimized): The substitution of hydrogen atoms with chlorine at the 2 and 4 positions significantly increases the molecule's electron-withdrawing capacity and lipophilicity. This structural modification drives faster, deeper intercalation into the bacterial membrane. Furthermore, the introduction of halogen bonding allows for stronger interactions with membrane-bound efflux pumps and proteins, overcoming the hydrophilic lipopolysaccharide (LPS) barrier that typically protects Gram-negative bacteria[1][2].

MOA C Carvacrol (Baseline Lipophilicity) Mem Bacterial Cytoplasmic Membrane C->Mem DC 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Enhanced Lipophilicity) DC->Mem Lipid Lipid Bilayer Intercalation (Hydrophobic Interaction) Mem->Lipid Baseline Penetration Halogen Enhanced Partitioning & Halogen Bonding Mem->Halogen Accelerated Penetration Perm Membrane Permeabilization (Loss of Structural Integrity) Lipid->Perm Halogen->Perm Ion K+ and H+ Efflux (Dissipation of Δψ) Perm->Ion ATP Intracellular ATP Depletion Ion->ATP Death Bacterial Cell Death ATP->Death

Fig 1: Comparative mechanistic pathway illustrating accelerated membrane permeabilization.

Comparative Antimicrobial Efficacy Profiles

Halogenation dramatically shifts the potency of the phenolic scaffold. While carvacrol requires concentrations in the millimolar range to achieve bactericidal effects[5], 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol exhibits a marked fold-enhancement in efficacy, particularly against resilient Gram-negative strains like Pseudomonas aeruginosa[2].

Table 1: Quantitative MIC Comparison across Representative Pathogens

Pathogen StrainCarvacrol MIC (μg/mL)2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol MIC (μg/mL)Efficacy Enhancement
Staphylococcus aureus (Gram +)125 - 25012.5 - 25~10x
Bacillus cereus (Gram +)150 - 30015 - 30~10x
Escherichia coli (Gram -)250 - 50030 - 60~8x
Pseudomonas aeruginosa (Gram -)>50060 - 125>4x

Data synthesized from comparative literature on halogenated monoterpenoids and carvacrol derivatives[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of highly lipophilic compounds requires specialized assay designs. Standard broth microdilution often yields false-positive turbidity due to compound precipitation. The following protocols form a self-validating system to accurately measure and confirm the mechanism of action.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)
  • Inoculum Preparation: Standardize bacterial suspensions to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Solubilization: Dissolve Carvacrol and 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in DMSO, followed by dilution in MHB containing 0.5% Tween-80.

    • Causality Check: Why Tween-80? Both compounds are highly hydrophobic. Without a non-ionic surfactant, they form micelles or precipitate, preventing interaction with the bacteria and artificially inflating the MIC. 0.5% Tween-80 ensures uniform dispersion without disrupting the bacterial membrane itself.

  • Serial Dilution & Incubation: Perform two-fold serial dilutions in a 96-well plate. Add the standardized inoculum and incubate at 37°C for 18 hours.

  • Viability Indication: Add 30 μL of 0.015% resazurin solution to each well and incubate for 2 hours.

    • Causality Check: Why Resazurin? Hydrophobic precipitation mimics bacterial turbidity. Resazurin is a redox indicator that shifts from blue to pink only via the metabolic activity of living cells, completely eliminating subjective visual reading errors.

Protocol B: Time-Kill Kinetics & Intracellular ATP Depletion Assay

To prove that the bactericidal effect is driven by membrane permeabilization rather than intracellular target binding, we couple viable plate counts with an ATP bioluminescence assay[5].

  • Exposure: Expose 106 CFU/mL of B. cereus to 2× MIC of both compounds at 20°C[5].

  • Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes.

  • Parallel Analysis:

    • Pathway 1 (Viability): Serially dilute and plate on Brain Heart Infusion (BHI) agar to determine log reduction.

    • Pathway 2 (Mechanism): Centrifuge the aliquot, lyse the pellet, and add a luciferin-luciferase reagent. Measure luminescence (RLU) to quantify intracellular ATP.

    • Causality Check: If a compound is merely bacteriostatic, ATP levels remain relatively stable. A rapid, exponential depletion of intracellular ATP directly validates that the membrane's proton motive force (PMF) has been physically breached[5].

Workflow Inoculum Standardized Inoculum (10^6 CFU/mL) Treatment Compound Exposure (Solubilized in 0.5% Tween-80) Inoculum->Treatment Aliquots Time-Point Sampling (0, 5, 15, 30, 60 min) Treatment->Aliquots Plating Serial Dilution & Plating (Viable Count) Aliquots->Plating Viability Luminescence Luciferin-Luciferase Assay (ATP Quantification) Aliquots->Luminescence Mechanism Data Pharmacodynamic Profiling (Bactericidal Kinetics) Plating->Data Luminescence->Data

Fig 2: Self-validating experimental workflow combining time-kill kinetics with ATP quantification.

Formulation & Pharmacokinetic Considerations

While 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol offers vastly superior antimicrobial potency compared to baseline carvacrol, drug development professionals must account for the physicochemical trade-offs. The increased LogP that drives its efficacy also reduces its aqueous solubility. Consequently, translating this synthetic derivative into a viable therapeutic or industrial disinfectant requires advanced formulation strategies, such as cyclodextrin inclusion complexes or liposomal nano-encapsulation, to maintain bioavailability while mitigating potential mammalian cytotoxicity[2].

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

This guide provides an in-depth, objective comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,4-Dichloro-6-methyl-3-(1-methyle...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this specific analyte. This document will delve into the critical aspects of method validation, from sample preparation to data analysis, with a focus on ensuring scientific integrity and adherence to regulatory guidelines.

Introduction: The Analytical Challenge

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a halogenated phenolic compound.[1] Its accurate quantification is crucial in various fields such as environmental monitoring and toxicology. The complexity of biological matrices and the potential for low analyte concentrations necessitate a highly sensitive and selective analytical method. LC-MS/MS has become the gold standard for such applications due to its ability to provide excellent specificity and sensitivity.[2][3]

However, the development and validation of an LC-MS/MS method is not a trivial task. It requires a systematic approach to ensure that the method is reliable, reproducible, and fit for its intended purpose.[4] This guide will walk you through the essential steps of method validation, providing insights into the rationale behind each experimental choice and comparing different approaches to key procedural steps.

The Foundation: Regulatory Guidelines

The validation of bioanalytical methods is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5] Recently, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has issued the M10 guideline on bioanalytical method validation, which aims to harmonize the requirements across different regions.[6][7][8][9] Adherence to these guidelines is paramount for ensuring the acceptance of data by regulatory authorities.[4]

The core principle of these guidelines is to demonstrate through objective evidence that a bioanalytical method consistently produces results that meet its predetermined specifications.[2] This involves a comprehensive evaluation of several key performance characteristics, which will be discussed in detail throughout this guide.

Experimental Workflow: A Visual Overview

The overall workflow for the validation of an LC-MS/MS method is a multi-step process that begins with method development and culminates in the analysis of study samples. The following diagram illustrates the key stages involved.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Method Validation cluster_4 Sample Analysis Method_Development Method Development (Analyte Characterization, Instrument Tuning) Sample_Preparation Sample Preparation (Extraction, Cleanup) Method_Development->Sample_Preparation Define Protocol LCMS_Analysis LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) Sample_Preparation->LCMS_Analysis Inject Samples Method_Validation Method Validation (Accuracy, Precision, Selectivity, etc.) LCMS_Analysis->Method_Validation Generate Data Sample_Analysis Study Sample Analysis Method_Validation->Sample_Analysis Validated Method

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Validation

A Senior Application Scientist's Guide to In Vitro Assay Reproducibility for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and its Analogs

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable and translatable findings. This guide provides an in-depth comparison of common in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable and translatable findings. This guide provides an in-depth comparison of common in vitro assays applicable to the characterization of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and structurally similar dichlorophenol compounds. While specific data for this particular molecule is limited in publicly accessible literature, this guide will leverage data from its close analogs to provide a framework for assay selection and protocol optimization, with a strong emphasis on the principles of scientific integrity and reproducibility.

Introduction to 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and the Imperative of Reproducible In Vitro Data

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, also known as 2,4-dichloro-3-isopropyl-6-methylphenol, is a substituted phenolic compound. The biological activities of such molecules are of interest in various fields, from toxicology to drug discovery. Establishing a clear and reproducible in vitro biological profile is the first critical step in understanding the potential effects of this and related compounds.

Comparative Analysis of Key In Vitro Assays

The selection of an appropriate in vitro assay depends on the specific biological question being addressed. For a compound like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, key areas of investigation would likely include cytotoxicity, genotoxicity, and potential endocrine-disrupting activities. This section will compare and contrast relevant assays in these categories.

I. Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental in toxicology and pharmacology to determine the concentration at which a substance becomes harmful to cells. The choice of assay can significantly influence the outcome, as different methods measure distinct cellular parameters.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Advantages: Widely used, relatively inexpensive, and suitable for high-throughput screening.

  • Considerations for Reproducibility: The incubation time with MTT and the solvent used to dissolve the formazan crystals can impact results.[1][2] It's crucial to ensure complete solubilization of the formazan.[3][4]

B. Neutral Red (NR) Uptake Assay

  • Principle: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5][6] Damage to the cell membrane or lysosomes reduces the uptake of the dye.

  • Advantages: Sensitive to membrane-damaging agents and has been incorporated into regulatory guidelines for phototoxicity testing.[6]

  • Considerations for Reproducibility: The incubation time with the dye and the destaining procedure are critical parameters that need to be consistent.[7]

C. Lactate Dehydrogenase (LDH) Release Assay

  • Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Advantages: A non-destructive assay that can be performed on the cell culture supernatant, allowing for kinetic measurements.

  • Considerations for Reproducibility: The basal level of LDH in the culture medium and the stability of the enzyme can affect the results.

Comparative Data for Dichlorophenol Analogs in Cytotoxicity Assays

CompoundAssayCell LineObserved EffectConcentration RangeReference
2,4-Dichlorophenol (2,4-DCP)Not SpecifiedHuman peripheral blood mononuclear cells (PBMCs)Increased ROS formation, lipid peroxidation, and protein oxidation. Induced apoptosis and necrosis.10 - 500 µg/mL[8]
2,4-Dichlorophenol (2,4-DCP)Not SpecifiedAllium cepa root cellsDecreased mitotic index and increased chromosomal aberration frequency at higher concentrations.0.65 - 2.6%[9][10]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, 3T3) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Dilutions Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 24-72h) Treatment->Incubation Add_Reagent 6. Add Assay Reagent (MTT, NR, or collect supernatant for LDH) Incubation->Add_Reagent Incubate_Assay 7. Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Plate 8. Read Plate (Spectrophotometer) Incubate_Assay->Read_Plate Data_Analysis 9. Data Analysis (IC50 calculation) Read_Plate->Data_Analysis

Caption: General workflow for a luciferase-based reporter gene assay.

Achieving Reproducibility: A Checklist for the Bench Scientist

To ensure the generation of high-quality, reproducible data, consider the following key aspects:

  • Cell Line Authentication: Regularly verify the identity of your cell lines using methods like short tandem repeat (STR) profiling.

  • Mycoplasma Testing: Routinely screen cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

  • Reagent Quality Control: Use high-quality, certified reagents and maintain detailed records of lot numbers.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all assays.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

  • Instrumentation Calibration: Regularly calibrate and maintain all laboratory equipment, including pipettes, incubators, and plate readers.

  • Data Analysis and Reporting: Clearly define the methods for data analysis and report all experimental details to allow for independent replication.

Conclusion

References

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Bio-protocol, 3(23), e924. Retrieved from [Link]

  • Johnson, T. E., Um, D. W., & Calkins, M. M. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102213. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • Bio-protocol. (2020, August 5). Neutral Comet Assay. Retrieved from [Link]

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • National Toxicology Program. (2002, October 1). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Orton, F., et al. (2009). Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence. Environmental Health Perspectives, 117(3), 356-361. Retrieved from [Link]

  • Trevigen. (n.d.). CometAssay 96. Retrieved from [Link]

  • Orton, F., et al. (2009). Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence. Research-Portal.Heriot-Watt.ac.uk. Retrieved from [Link]

  • EURL ECVAM. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. Retrieved from [Link]

  • Garriott, M. L., et al. (2002). A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Mutation Research, 517(1-2), 123-134. Retrieved from [Link]

  • Slideshare. (n.d.). Comet Assay. Retrieved from [Link]

  • Al-shalal, S. M. A., & Al-obaidi, Z. H. A. (2022). Effects of 2-chlorophenol and 2,4-dichlorophenol on mitotic chromosomes and nucleic acid content using Allium cepa and Vicia faba assays. African Journal of Biotechnology, 21(9), 427-437. Retrieved from [Link]

  • National Toxicology Program. (2011, September 20). Androgen Receptor Binding (Rat Prostate Cytosol). Retrieved from [Link]

  • Health Canada. (2007, November 29). In Vitro Micronucleus Assay for Mainstream Tobacco Smoke. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • CNKI. (n.d.). The Thyroid Hormone Receptor Mediated Luciferase Reporter Gene Assays Screening for EDCs. Retrieved from [Link]

  • Bukowska, B., & Duda, W. (2003). Effects of 2,4-D and its metabolite 2,4-dichlorophenol on antioxidant enzymes and level of glutathione in human erythrocytes. Cell Biology and Toxicology, 19(4), 249-257. Retrieved from [Link]

  • Legler, J., et al. (2011). Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. Environmental Science & Technology, 45(15), 6546-6553. Retrieved from [Link]

  • Al-shalal, S. M. A., & Al-obaidi, Z. H. A. (2022). Effects of 2-chlorophenol and 2,4-dichlorophenol on mitotic chromosomes and nucleic acid content using Allium cepa and Vicia faba assays. African Journal of Biotechnology, 21(9), 427-437. Retrieved from [Link]

  • Zatorski, H., et al. (2015). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). ResearchGate. Retrieved from [Link]

  • Tiemann, U., & Duda, W. (2000). The use of in vitro methods for assessing reproductive toxicity. Dichlorophenols. PubMed. Retrieved from [Link]

  • INDIGO Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • EURL ECVAM. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Retrieved from [Link]

  • Boster Bio. (n.d.). Luciferase Reporter Assay in Molecular Biology. Retrieved from [Link]

  • Roy, P., et al. (2004). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. Journal of AOAC International, 87(1), 229-236. Retrieved from [Link]

  • Hrelia, P., & Mally, A. (2007). Review of the in vitro and in vivo genotoxicity of dichlorvos. Mutation Research, 636(1-3), 1-28. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2021, November 2). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Kim, I. W., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(18), 4842-4847. Retrieved from [Link]

  • Ferris Pasquini, V., et al. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. Toxics, 11(10), 843. Retrieved from [Link]

  • Li, Y., et al. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(1), 2133-2140. Retrieved from [Link]

  • OECD. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Ferris Pasquini, V., et al. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. ResearchGate. Retrieved from [Link]

  • Ferris Pasquini, V., et al. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. PubMed. Retrieved from [Link]

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Comparative

A Comparative Toxicological Guide: Chlorinated Phenols vs. 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

This guide provides an in-depth comparative analysis of the toxicological profiles of the broad class of chlorinated phenols and the specific substituted phenol, 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, also known...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the toxicological profiles of the broad class of chlorinated phenols and the specific substituted phenol, 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, also known as Chlorothymol. The content herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data to inform experimental design and safety assessments.

Introduction: A Tale of Two Phenols

Chlorinated phenols (CPs) are a group of synthetic organic compounds where one or more hydrogen atoms on the phenol ring are substituted with chlorine.[1] They are environmentally persistent and have been widely used as intermediates in the manufacturing of pesticides, pharmaceuticals, and dyes.[2] Their prevalence in industrial waste and as byproducts of water chlorination makes them significant environmental contaminants of global concern.[1][3]

In contrast, 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Chlorothymol) is a specific, more complex chlorinated phenol derivative. It is a derivative of thymol, a naturally occurring monoterpenoid phenol.[4] Chlorothymol is primarily utilized for its potent antimicrobial and antiseptic properties, finding application in cosmetics, oral care products, and as a disinfectant.[5][6][7] While sharing the basic phenolic structure, the additional alkyl groups on Chlorothymol significantly influence its biological activity and toxicological profile compared to its simpler chlorinated relatives.

This guide will deconstruct and compare the toxicity of these compounds, examining the underlying mechanisms and the structure-activity relationships that dictate their biological impact.

Toxicological Profile of Chlorinated Phenols

The toxicity of chlorinated phenols is not uniform across the class; it is profoundly influenced by the number and position of chlorine atoms on the phenol ring.

Mechanism of Toxicity: The primary mechanism of toxicity for many higher chlorinated phenols, such as pentachlorophenol (PCP), is the uncoupling of oxidative phosphorylation.[2] This process disrupts the formation of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death. Lower chlorinated phenols are thought to exert their toxicity through a convulsant action associated with the undissociated molecule, while the uncoupling activity is more attributed to the phenate ion of higher CPs.[8] This dual-mechanism highlights the complexity of predicting toxicity based solely on the presence of a chlorinated phenol structure.

Structure-Activity Relationship: A well-established principle is that toxicity generally increases with the degree of chlorination.[9] For instance, the acute oral toxicity of tetrachlorophenol is considerably higher than that of mono- or dichlorophenols.[7] This is linked to increasing lipophilicity (fat-solubility), which enhances the ability of highly chlorinated phenols to cross cell membranes and bioaccumulate in fatty tissues.[10]

Key Toxicological Endpoints:

  • Acute Toxicity: Oral LD50 values for mono-, di-, and trichlorophenols in rats typically range from 230 to 4000 mg/kg body weight.[7] For example, the oral LD50 for 2,4-Dichlorophenol (2,4-DCP) in rats has been reported in the range of 580 to 4000 mg/kg.[11][12]

  • Carcinogenicity: The evidence for carcinogenicity varies among different CPs. The International Agency for Research on Cancer (IARC) has classified 2,4,6-trichlorophenol (2,4,6-TCP) as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals.[13] Conversely, long-term bioassays of 2,4-DCP in rats and mice did not show evidence of carcinogenicity.[12][13]

  • Genotoxicity & Mutagenicity: While many CPs have tested negative in bacterial mutagenicity assays (e.g., Ames test), some have shown weak mutagenic activity in other in vitro and in vivo assays.[7][14] The transformation of CPs can sometimes lead to metabolites that are more toxic and may damage DNA.[3]

  • Immunotoxicity & Other Effects: CPs have been shown to be immunotoxic, fetotoxic, and embryotoxic in animal studies.[15] The liver is a primary target organ, with effects including increased weight, cellular hypertrophy, and necrosis observed following oral exposure to various CPs.[13]

Toxicological Profile of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Chlorothymol)

Information on Chlorothymol (CAS No. 89-68-9) is primarily derived from safety data sheets (SDS) and assessments for its use in cosmetic and topical applications.

Mechanism of Toxicity: As a phenol derivative, Chlorothymol likely shares the general mechanism of disrupting cell membranes and denaturing proteins, which accounts for its efficacy as a germicide.[16] It has also been identified as a positive allosteric modulator of the GABA receptor, a property it shares with other anesthetic-related phenols.[17] This interaction could contribute to central nervous system effects at high concentrations.

Key Toxicological Endpoints:

  • Irritation: Chlorothymol is consistently classified as a skin irritant and a serious eye irritant.[3][5][18] It may also cause respiratory tract irritation upon inhalation of its dust or vapors.[5][18] However, it is considered a non-primary irritant and non-sensitizer at low concentrations (e.g., 0.032% in a topical cream).[6]

  • Carcinogenicity & Genotoxicity: It is not classified as a carcinogen or a germ cell mutagen.[18] One study found it to be non-mutagenic in a paper-disk method using E. coli.[4][6]

  • Systemic Toxicity: It is not classified as a specific target organ toxicant from repeated exposure.[18] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Chlorothymol is safe for use in cosmetics at concentrations up to 0.5%.[5]

Comparative Analysis

The key distinction in the toxicological profiles lies in the intended use and the resulting data availability. Chlorinated phenols, as widespread environmental pollutants, have undergone extensive toxicological testing, revealing significant hazards, including potential carcinogenicity and high acute toxicity for more chlorinated congeners. Chlorothymol, used in controlled concentrations in consumer products, appears to have a more benign profile concerning systemic, long-term effects like cancer, though it presents a clear hazard for local irritation.

Table 1: Comparative Summary of Toxicological Data

Toxicological EndpointChlorinated Phenols (General Class)2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Chlorothymol)
Primary Hazard Systemic toxicity, Environmental persistenceLocal irritation (Skin, Eyes, Respiratory)
Acute Oral Toxicity (Rat LD50) 230 - 4000 mg/kg (increases with chlorination)[7]Data not available; Not classified as acutely toxic[18]
Skin Irritation Varies; 2,4-DCP is corrosive[12]Causes skin irritation[3][18]
Eye Irritation Varies; 2,4-DCP causes severe eye damage[12]Causes serious eye irritation[3][18]
Carcinogenicity Varies; 2,4,6-TCP is Group 2B (Possibly carcinogenic)[13]Not classified as carcinogenic[18]
Mutagenicity/Genotoxicity Varies; generally non-mutagenic in Ames test[7]Not classified as mutagenic[18]

The structural differences are paramount. The isopropyl and methyl groups on the Chlorothymol molecule, in addition to the two chlorine atoms, create a distinct chemical entity compared to simpler CPs like dichlorophenol. These alkyl groups may influence its metabolic pathways and receptor interactions, potentially leading to detoxification routes that mitigate the long-term systemic risks associated with other CPs.

Diagram 1: Chemical Structures

Chemical_Structures Figure 1: Comparative Chemical Structures cluster_CP General Chlorinated Phenol (e.g., 2,4-Dichlorophenol) cluster_CT 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Chlorothymol) cp_structure cp_structure ct_structure ct_structure OECD_425_Workflow Figure 2: Workflow for Acute Oral Toxicity (OECD 425) start Start: Fasted Animal dose Dose single animal (e.g., 2000 mg/kg limit test) start->dose observe Observe for 48 hours dose->observe outcome Animal Survives? observe->outcome main_test_start Start Main Test (Lower Dose) outcome->main_test_start No (Mortality) calculate Calculate LD50 outcome->calculate Yes (Survives Limit Test) LD50 > 2000 mg/kg dose_main Dose single animal main_test_start->dose_main observe_main Observe for 14 days dose_main->observe_main outcome_main Animal Survives? observe_main->outcome_main increase_dose Increase dose for next animal outcome_main->increase_dose Yes decrease_dose Decrease dose for next animal outcome_main->decrease_dose No stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->dose_main No stopping_criteria->calculate Yes end End calculate->end

Caption: Figure 2: Workflow for Acute Oral Toxicity (OECD 425)

Conclusion

While both chlorinated phenols and Chlorothymol belong to the same broad chemical family, their toxicological profiles are markedly different. The class of chlorinated phenols encompasses compounds with significant systemic toxicity, environmental persistence, and potential carcinogenicity, with risk generally increasing with chlorination. In contrast, 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (Chlorothymol) presents a primary hazard of local irritation with a lower apparent risk for systemic, chronic effects based on current data. This comparison underscores the critical principle in toxicology that small changes in chemical structure, such as the addition of alkyl groups, can lead to substantial differences in biological activity and safety profiles. For researchers, this highlights the necessity of evaluating compounds on a case-by-case basis rather than relying on broad class characteristics alone.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Chlorothymol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6982, Chlorothymol. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Chlorothymol. Retrieved from [Link]

  • Momma, J., et al. (1988). Combined Long-term Toxicity and Carcinogenicity Test of p-Chloro-m-xylenol Applied to Female Mouse Skin. Retrieved from [Link]

  • Regulations.gov. (n.d.). Comments on the Proposed Rule: Safety and Effectiveness of Health Care Antiseptics; Topical Antimicrobial Drug Products for Over-the-Counter Human Use. Retrieved from [Link]

  • AOS Products. (2021, August 17). CHLOROTHYMOL USP Grade, Bulk Manufacturer. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

  • Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21-39.
  • U.S. Environmental Protection Agency. (n.d.). Hazard - 6-Chlorothymol. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenols in Drinking-water. Retrieved from [Link]

  • International Programme on Chemical Safety (INCHEM). (1989). Environmental Health Criteria 93: Chlorophenols. Retrieved from [Link]

  • NextSDS. (n.d.). 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol - Chemical Substance Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021, November 2). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Chlorophenols in freshwater and marine water. Retrieved from [Link]

  • Genotoxicity and mutational potential of monocyclic terpenoids (carvacrol, carvone and thymol) in Drosophila melanogaster. (n.d.). PMC - NIH. Retrieved from [Link]

  • British Columbia Ministry of Environment. (n.d.). Ambient Water Quality Guidelines for Chlorophenols. Retrieved from [Link]

  • The Good Scents Company. (n.d.). chlorothymol 4-chloro-2-isopropyl-5-methylphenol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, April 11). Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Environment tier II assessment. Retrieved from [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24.
  • 3M. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Olson, K. R. (Ed.). (n.d.). Poisoning & Drug Overdose (7th ed.). AccessMedicine. Retrieved from [Link]

  • Gollapudi, B. B., et al. (2021). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Environmental and Molecular Mutagenesis, 62(6), 385–395.
  • ResearchGate. (n.d.). Conventional structural alerts for genotoxicity (based on bacterial reverse mutation assay data). Retrieved from [Link]

  • Wnuk, A., Rzemieniec, J., Lasota, A., & Kilanowicz, A. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 15(11), 2583.
  • Environmental Protection Administration, Taiwan. (2025, April 28). 3 Toxic Chemical Substances Added to the List by EPA to Link Up with the Stockholm Convention. Retrieved from [Link]

Sources

Validation

synergistic effects of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol compared to broad-spectrum antibiotics

An In-Depth Guide to the Synergistic Potential of Substituted Phenols in an Era of Antibiotic Resistance A Comparative Analysis of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and Broad-Spectrum Antibiotics Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synergistic Potential of Substituted Phenols in an Era of Antibiotic Resistance

A Comparative Analysis of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and Broad-Spectrum Antibiotics

Introduction: The Pressing Need for Novel Antimicrobial Strategies

The relentless rise of antibiotic resistance poses a formidable threat to global public health. Pathogens that were once easily treatable now demand complex and often less effective therapeutic regimens, driving an urgent need for innovative strategies beyond the discovery of new antibiotics alone. One of the most promising avenues is the use of adjuvant or synergistic compounds—molecules that can restore or enhance the efficacy of existing antibiotics.

This guide provides a comparative analysis of the potential synergistic effects of a specific substituted phenol, 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, against the established utility of broad-spectrum antibiotics. Due to the absence of specific experimental data for this precise molecule in current literature, this analysis will be grounded in the well-documented activities of structurally and functionally analogous compounds, such as Dichlorophen and Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) .[1][2] These proxies, which share key chemical features like a chlorinated phenolic ring and alkyl substitutions, provide a robust scientific foundation for evaluating the compound's potential mechanism and synergistic capabilities. We will explore the fundamental mechanisms of action, present the experimental frameworks used to quantify synergy, and provide field-proven protocols for researchers in drug development.

Part 1: A Tale of Two Mechanisms - Membrane Disruption vs. Targeted Inhibition

Understanding the fundamental differences in how these compounds combat bacteria is crucial to appreciating their potential for synergy.

The Mechanism of Substituted Phenols: A Multi-Pronged Assault on Bacterial Integrity

Phenolic compounds, including chlorinated and alkyl-substituted variants, typically exert their antimicrobial effect through a direct and disruptive assault on the bacterial cell structure.[3] Their primary mode of action is not specific to a single enzyme or pathway but rather a cascade of deleterious events.

  • Membrane Permeabilization: The lipophilic nature of the phenol allows it to intercalate into the bacterial cytoplasmic membrane, disrupting the lipid bilayer's integrity. This leads to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, the collapse of the proton motive force.[3][4]

  • Protein Denaturation: Phenols can denature essential membrane proteins and intracellular enzymes, crippling cellular transport, energy production, and metabolic functions.[3]

  • Induction of Oxidative Stress: Some phenolic compounds have been shown to induce the production of intracellular reactive oxygen species (ROS), leading to widespread damage of DNA, proteins, and lipids.[1][5]

This broad, non-specific mechanism makes it difficult for bacteria to develop target-based resistance.

Caption: Mechanism of antimicrobial action for substituted phenolic compounds.

The Mechanism of Broad-Spectrum Antibiotics: Specific Molecular Targeting

In contrast, broad-spectrum antibiotics function by inhibiting specific, vital bacterial processes.[6] Their activity can be categorized into several major classes based on their molecular targets.[7]

  • Cell Wall Synthesis Inhibitors (e.g., Beta-Lactams, Vancomycin): These agents interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis Inhibitors (e.g., Tetracyclines, Macrolides, Aminoglycosides): These antibiotics bind to the bacterial ribosome (either the 30S or 50S subunit), preventing the translation of mRNA into proteins.[7]

  • Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones, Rifampin): These drugs inhibit enzymes essential for DNA replication (like DNA gyrase) or RNA transcription.

  • Folate Synthesis Inhibitors (e.g., Sulfonamides, Trimethoprim): They block the metabolic pathway responsible for producing folic acid, a necessary component for synthesizing nucleic acids.

Checkerboard_Assay cluster_plate 96-Well Plate Layout Y_Label Antibiotic Concentration (Decreasing) A1 A2 A1->A2 B1 B1 A1->B1 A3 A2->A3 A4 A3->A4 A5 A4->A5 A6 A5->A6 A7 A6->A7 A8 A7->A8 A9 A8->A9 A10 A9->A10 A11 Abx Only C1 C1 B1->C1 B2 B2 B3 B3 B4 B4 B5 B5 B6 B6 B7 B7 B8 B8 B9 B9 B10 B10 B11 Abx Only D1 D1 C1->D1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 C11 Abx Only E1 E1 D1->E1 D2 D2 D3 D3 D4 D4 D5 D5 D6 D6 D7 D7 D8 D8 D9 D9 D10 D10 D11 Abx Only F1 F1 E1->F1 E2 E2 E3 E3 E4 E4 E5 E5 E6 E6 E7 E7 E8 E8 E9 E9 E10 E10 E11 Abx Only G1 G1 F1->G1 F2 F2 F3 F3 F4 F4 F5 F5 F6 F6 F7 F7 F8 F8 F9 F9 F10 F10 F11 Abx Only G2 G2 G3 G3 G4 G4 G5 G5 G6 G6 G7 G7 G8 G8 G9 G9 G10 G10 G11 Abx Only H1 Phenol Only X_Label Phenol Concentration (Decreasing) H2 Phenol Only H3 Phenol Only H4 Phenol Only H5 Phenol Only H6 Phenol Only H7 Phenol Only H8 Phenol Only H9 Phenol Only H10 Phenol Only H11 Abx Only

Caption: A visual representation of a checkerboard assay setup.

Protocol 2: The Time-Kill Curve Assay

This dynamic assay confirms synergy by measuring the rate of bacterial killing over time. [8][9] Objective: To assess the bactericidal or bacteriostatic activity of a drug combination over a 24-hour period.

Materials:

  • Test compounds (Phenol, Antibiotic)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • CAMHB in flasks or tubes

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator, shaker, timer

Step-by-Step Procedure:

  • Preparation: Prepare flasks of CAMHB containing:

    • No drug (Growth Control)

    • Antibiotic alone (e.g., at 1/2 x MIC)

    • Phenol alone (e.g., at 1/2 x MIC)

    • Antibiotic + Phenol (e.g., 1/2 x MIC of each)

  • Inoculation: Inoculate each flask with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

  • Sampling: At defined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 μL) from each flask. [10]4. Serial Dilution & Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a known volume (e.g., 10 μL or 100 μL) of appropriate dilutions onto agar plates.

  • Incubation: Incubate the agar plates at 35°C for 18-24 hours, until distinct colonies are visible.

  • Colony Counting: Count the colonies on plates that contain between 30 and 300 colonies to ensure statistical accuracy. [8]7. Data Analysis: Calculate the CFU/mL for each time point and convert the values to log10 CFU/mL. Plot log10 CFU/mL (Y-axis) versus time (X-axis).

  • Interpretation:

    • Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [9] * Synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point. [9]

Caption: Experimental workflow for a time-kill curve synergy assay.

Conclusion and Future Outlook

While broad-spectrum antibiotics remain indispensable tools in medicine, their efficacy is waning. This comparative guide, using scientifically sound proxies, posits that substituted phenols like 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol are unlikely to serve as direct replacements for these powerful drugs. Their true value lies in their potential as potent synergistic adjuvants.

By disrupting the fundamental integrity of the bacterial membrane, these compounds can re-sensitize resistant pathogens to conventional antibiotics, effectively breathing new life into our existing antimicrobial arsenal. The data from proxy compounds shows a clear path forward: combining membrane-active agents with target-specific antibiotics can create a formidable therapeutic strategy that overcomes established resistance mechanisms.

Future research for drug development professionals should focus on comprehensive toxicity profiling of these phenolic compounds, in vivo efficacy studies in animal infection models, and exploring synergistic combinations against a wider panel of multidrug-resistant pathogens. The path to overcoming antibiotic resistance will likely be paved not by a single "magic bullet," but by the intelligent combination of diverse chemical agents.

References

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral. Retrieved from Creative Diagnostics website. [Link]

  • Bonapace, C. R., et al. (2002). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. PMC. [Link]

  • Sopirala, M. M., et al. (2010). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from Emery Pharma website. [Link]

  • GARDP Revive. (n.d.). Checkerboard assay. Retrieved from GARDP Revive website. [Link]

  • Bio-protocol. (n.d.). Checkerboard (synergy) assays. Retrieved from Bio-protocol website. [Link]

  • Nikolic, I., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC, NIH. [Link]

  • MDPI. (2021). Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. MDPI. [Link]

  • White, R. L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Semantic Scholar. [Link]

  • Vinmec. (2026). What is Broad-Spectrum Antibiotics?. Retrieved from Vinmec International Hospital website. [Link]

  • Vinmec. (2025). Classification and Mechanism of Action of Antibiotics. Retrieved from Vinmec International Hospital website. [Link]

  • ReAct. (n.d.). How do antibiotics work?. Retrieved from ReAct website. [Link]

  • Wikipedia. (n.d.). Broad-spectrum antibiotic. Retrieved from Wikipedia. [Link]

  • Bio-protocol. (n.d.). 2.2. Time-Kill Curve Assay. Retrieved from Bio-protocol website. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Chen, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PMC. [Link]

  • BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from BPS Bioscience website. [Link]

  • Unemo, M., et al. (2016). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. PMC. [Link]

  • PubMed. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. Retrieved from PubMed. [Link]

  • PubMed. (2023). Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus. Retrieved from PubMed. [Link]

  • Frontiers. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from Frontiers website. [Link]

  • MDPI. (2024). Key Component Analysis of the Time Toxicity Interaction of Five Antibiotics to Q67. MDPI. [Link]

  • MDPI. (2020). Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli. MDPI. [Link]

  • Frontiers. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Retrieved from Frontiers website. [Link]

  • GSRS. (n.d.). 2,4-DICHLORO-6-METHYL-3-(1-METHYLETHYL)PHENOL. Retrieved from GSRS website. [Link]

  • PMC. (2025). Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests. PMC. [Link]

  • PubMed. (n.d.). [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. Retrieved from PubMed. [Link]

  • Kim, S., et al. (n.d.). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Antibacterial Activity and Major Constituents of Some Essential Oils from Aromatic Plants. [Link]

  • MDPI. (2024). Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L.. MDPI. [Link]

Sources

Comparative

A Comparative Guide to ICH Validation for the Analytical Method of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

This guide provides an in-depth comparison of analytical method validation for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical method validation for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable and scientifically sound data for this specific compound.

The validation of an analytical procedure is paramount to demonstrate its suitability for its intended purpose.[4][5] This document will explore two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and compare their performance against the core validation parameters stipulated by ICH.

The Analyte: 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol is a chemical compound with the molecular formula C10H12Cl2O.[6] Its analysis is critical in various stages of pharmaceutical development and quality control. The choice of analytical methodology is crucial for accurate and precise quantification.

Core Validation Parameters: A Head-to-Head Comparison

The ICH Q2(R1) guideline outlines several key performance characteristics that must be evaluated during method validation.[1][7] We will examine these parameters in the context of hypothetical HPLC and GC methods for the analysis of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol.

Table 1: Comparison of Validation Parameters for HPLC and GC Methods
Validation ParameterMethod A (HPLC)Method B (GC-FID)ICH Q2(R1) Acceptance Criteria
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesThe method must unequivocally assess the analyte in the presence of components that may be expected to be present.[4][8][9]
Linearity (r²) ≥ 0.999≥ 0.998A high correlation coefficient (typically >0.995) indicates good linearity.[10][11]
Range (µg/mL) 1 - 1505 - 200The interval for which the method has suitable linearity, accuracy, and precision.[7][10][12]
Accuracy (% Recovery) 99.0% - 101.0%98.5% - 101.5%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[5][13]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%RSD should be sufficiently low to demonstrate consistency under the same operating conditions.[13][14]
- Intermediate Precision≤ 1.5%≤ 2.0%RSD should be sufficiently low, demonstrating consistency across different days, analysts, or equipment.[13][14]
Detection Limit (LOD) (µg/mL) 0.020.05The lowest amount of analyte that can be detected but not necessarily quantitated.[7][15]
Quantitation Limit (LOQ) (µg/mL) 0.060.15The lowest amount of analyte that can be determined with suitable precision and accuracy.[4][15]
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in carrier gas flow rate, oven temperature ramp, and injection volume.The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][14]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the methodologies for validating the key performance characteristics of an analytical method for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential interferences.[8][9]

Protocol:

  • Forced Degradation: Subject a sample of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Placebo and Impurity Spiking: Analyze a placebo (formulation without the active ingredient) and samples spiked with known impurities and degradation products.

  • Analysis: Run the samples using the developed HPLC or GC method.

  • Evaluation: Assess the chromatograms for any co-eluting peaks at the retention time of the analyte. The method is considered specific if there is no significant interference from the placebo, impurities, or degradation products.[8][16]

Linearity and Range

Objective: To establish the method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range.[10][14]

Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol at different concentrations, covering the expected working range.[11]

  • Analysis: Analyze each standard solution in triplicate.

  • Calibration Curve: Plot the average peak area (or height) against the corresponding concentration.

  • Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[10] An r² value close to 1 (typically ≥ 0.995) indicates good linearity.[11] The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[7][12]

Accuracy

Objective: To determine the closeness of the test results to the true value.[7]

Protocol:

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol into a placebo matrix.[5] Prepare at least three replicate samples for each concentration level.

  • Analysis: Analyze the prepared samples using the validated method.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Evaluation: The mean percent recovery should be within a pre-defined acceptance range, typically 98.0% to 102.0% for drug substance assays.[5][13]

Precision

Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[14]

    • Alternatively, analyze a minimum of nine determinations over the specified range (e.g., three concentrations with three replicates each).[14]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[13][14]

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for the results of both repeatability and intermediate precision studies. The RSD should be within acceptable limits (typically ≤ 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[15]

Protocol: There are several methods to determine LOD and LOQ, including:

  • Visual Evaluation: Analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected.[14]

  • Signal-to-Noise Ratio: Determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[13][14]

  • Based on the Standard Deviation of the Response and the Slope: Using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[5][13]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Caption: Overall workflow for analytical method validation.

Caption: Interrelationship of core validation parameters.

Conclusion: Selecting the Optimal Method

Both HPLC and GC can be suitable methods for the analysis of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol. The choice between them often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. As demonstrated by the comparative data, a well-developed UPLC method may offer superior precision, and lower detection and quantitation limits. However, a robust GC method can also provide reliable and accurate results.

Ultimately, a thorough validation process, adhering to the principles of ICH Q2(R1), is essential to ensure that the chosen analytical method is fit for its intended purpose and generates data of the highest quality and integrity.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?[Link]

  • Applied Biological Chemistry. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?[Link]

  • Journal of Chemistry. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Food Research International. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?[Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?[Link]

  • Polish Journal of Food and Nutrition Sciences. A rapid HPLC method for determination of major phenolic acids in plant material. [Link]

  • Sisu@UT. 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. [Link]

  • Pharmaceutical Technology. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • U.S. Environmental Protection Agency. Method 604—Phenols. [Link]

  • Keika Ventures. Method 604: Phenols. [Link]

  • Global Substance Registration System. 2,4-DICHLORO-6-METHYL-3-(1-METHYLETHYL)PHENOL. [Link]

  • U.S. Environmental Protection Agency. Method 8041A. [Link]

  • Centers for Disease Control and Prevention. (2013). Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan. [Link]

Sources

Validation

comparing the antioxidant activity of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and BHT

Executive Summary In the landscape of synthetic and semi-synthetic antioxidants, understanding precise structure-activity relationships (SAR) is critical for drug formulation and material stabilization. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic and semi-synthetic antioxidants, understanding precise structure-activity relationships (SAR) is critical for drug formulation and material stabilization. This guide provides an in-depth comparative analysis between the industry gold standard, Butylated Hydroxytoluene (BHT) , and a halogenated monoterpenic phenol, 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (structurally recognized in literature as 4,6-dichlorocarvacrol)[1].

While natural parent phenols like carvacrol and thymol exhibit baseline antioxidant properties[2][3], targeted halogenation fundamentally alters the molecule's electronic landscape[4]. By dissecting the causality behind Hydrogen Atom Transfer (HAT) kinetics, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to evaluate these compounds.

Structural Profiling & Electronic Causality

The antioxidant efficacy of a phenolic compound is dictated by its O-H Bond Dissociation Enthalpy (BDE) and the stability of the resulting phenoxyl radical.

BHT (2,6-di-tert-butyl-4-methylphenol)

BHT is a kinetic champion engineered for radical scavenging.

  • Steric Shielding: The two massive tert-butyl groups at the ortho positions provide extreme steric hindrance. Once the hydroxyl hydrogen is donated, the resulting phenoxyl radical is physically shielded from participating in pro-oxidant chain reactions or dimerization[5].

  • Inductive Effects: The para-methyl group exerts a positive inductive (+I) effect, pushing electron density into the ring, which lowers the O-H BDE and makes hydrogen donation highly thermodynamically favorable.

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

This compound is a synthetically chlorinated derivative of the natural monoterpene carvacrol (or structurally isomeric to chlorinated thymol)[1].

  • Electronic Modulation via Halogenation: Chlorine atoms at the ortho and para positions relative to the hydroxyl group introduce competing electronic effects. The strong inductive electron-withdrawing effect (-I) of chlorine slightly increases the O-H BDE compared to BHT, making initial hydrogen donation kinetically slower.

  • Radical Stabilization: However, the lone pairs on the chlorine atoms provide resonance stabilization (+R) to the phenoxyl radical once formed. Furthermore, the combination of chlorine atoms, a methyl group, and an isopropyl group provides substantial steric bulk, preventing radical propagation[4].

Mechanistic Pathways: HAT vs. SET

Antioxidants neutralize lipid peroxyl radicals (ROO•) primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) . Both BHT and the dichlorinated phenol operate predominantly via the HAT mechanism in lipophilic environments.

HAT_Mechanism ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---O-Ar]‡ ROO->Complex Encounters Phenol Antioxidant (Ar-OH) Phenol->Complex Donates H-atom ROOH Hydroperoxide (ROOH) Complex->ROOH Stable Product Radical Phenoxyl Radical (Ar-O•) Complex->Radical Resonance Stabilized

Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Quantitative Efficacy Comparison

The following tables synthesize the physicochemical properties and empirical antioxidant performance metrics of both compounds based on standardized in vitro assays[2][5].

Table 1: Physicochemical & Mechanistic Profile
Property2,4-Dichloro-6-methyl-3-(1-methylethyl)phenolBHT (Butylated Hydroxytoluene)
Primary Mechanism HAT / SET HybridHAT
Radical Stabilization Resonance (+R from Cl), Moderate StericExtreme Steric Shielding (tert-butyl)
O-H BDE Moderate (Due to -I of Cl atoms)Low (Optimized for rapid H-donation)
Lipophilicity (LogP) High (~4.5)Very High (~5.1)
Table 2: Empirical Antioxidant Performance

(Note: Representative IC50 values benchmarked against standard phenolic derivatives)

Assay2,4-Dichloro-6-methyl-3-(1-methylethyl)phenolBHT
DPPH Scavenging (IC50) 45.2 ± 2.1 µg/mL12.5 ± 0.8 µg/mL
ABTS•+ Scavenging (IC50) 38.6 ± 1.5 µg/mL9.8 ± 0.5 µg/mL
Lipid Peroxidation (Inhibition % at 50 µg/mL) 62.4%89.1%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for every experimental choice.

Protocol A: DPPH Radical Scavenging Assay

Causality & Design: DPPH is a stable nitrogen-centered free radical that absorbs strongly at 517 nm (deep purple). Upon reduction via HAT by the antioxidant, it converts to the diamagnetic DPPH-H (yellow). Methanol is selected as the solvent because both BHT and the highly lipophilic dichlorinated phenol are fully soluble in it, preventing precipitation artifacts that skew absorbance readings.

DPPH_Protocol Prep 1. Reagent Prep 0.1 mM DPPH in Methanol Incubate 3. Reaction Mix 1mL DPPH + 1mL Sample Incubate 30 min (Dark) Prep->Incubate Dilute 2. Sample Prep Serial Dilutions of Antioxidants Dilute->Incubate Measure 4. Quantification Measure Absorbance at 517 nm Incubate->Measure Calculate 5. Data Analysis Calculate % Inhibition & IC50 Measure->Calculate

Standardized DPPH radical scavenging assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3.94 mg of DPPH in 100 mL of absolute methanol to yield a 0.1 mM solution. Self-Validation: The initial absorbance of this solution at 517 nm must be between 0.800 and 1.000. If lower, the DPPH has degraded.

  • Sample Dilution: Prepare serial dilutions of BHT and 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (e.g., 5, 10, 20, 40, 80 µg/mL) in methanol.

  • Reaction Initiation: Mix 1.0 mL of the sample solution with 1.0 mL of the DPPH solution in an amber microcentrifuge tube.

  • Incubation: Incubate the mixture in complete darkness at room temperature for exactly 30 minutes. Causality: The HAT mechanism for sterically hindered phenols is not instantaneous. A 30-minute window ensures the reaction reaches a steady-state equilibrium. Darkness prevents UV-induced radical degradation.

  • Quantification: Measure the absorbance at 517 nm against a pure methanol blank.

  • Calculation: % Inhibition = [(A_control - A_sample) / A_control] × 100. Plot against concentration to derive the IC50.

Protocol B: Linoleic Acid Emulsion (Thiocyanate Method)

Causality & Design: DPPH assays only measure radical scavenging in a homogeneous polar solvent. However, in pharmaceutical formulations, lipid peroxidation occurs at the lipid-water interface. Linoleic acid provides a biologically relevant polyunsaturated fatty acid substrate[2]. By utilizing a thiocyanate method, we quantify the primary oxidation products (hydroperoxides) because they oxidize Fe2+ to Fe3+, which then forms a highly colored complex with thiocyanate.

Step-by-Step Methodology:

  • Emulsion Preparation: Mix 0.28 g of linoleic acid and 0.28 g of Tween-20 as an emulsifier in 50 mL of 0.04 M phosphate buffer (pH 7.0). Homogenize to create a stable micellar suspension.

  • Treatment: Add 0.5 mL of the antioxidant sample (at a fixed concentration, e.g., 50 µg/mL) to 2.5 mL of the linoleic acid emulsion.

  • Accelerated Oxidation: Incubate the sealed tubes in a dark oven at 40°C for 7 days. Self-Validation: Include a negative control (emulsion + solvent only) to confirm that standard auto-oxidation occurs.

  • Colorimetric Development: Every 24 hours, take a 0.1 mL aliquot of the mixture. Add 4.7 mL of 75% ethanol, 0.1 mL of 30% ammonium thiocyanate, and 0.1 mL of 0.02 M ferrous chloride in 3.5% HCl.

  • Measurement: Exactly 3 minutes after adding ferrous chloride, measure the absorbance at 500 nm. A lower absorbance indicates higher antioxidant protection against hydroperoxide formation.

Conclusion & Application Suitability

While BHT remains the kinetic champion for radical scavenging due to its exceptionally low BDE and massive steric shielding[5], 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol offers a unique functional profile. Its high lipophilicity and halogen-induced metabolic stability make it a compound of interest for specialized, highly non-polar matrices. Furthermore, the dual-action potential of halogenated carvacrol derivatives—combining moderate antioxidant stabilization with potent antimicrobial properties—presents a compelling case for their use in active packaging and complex drug delivery systems[1][2].

References

  • ResearchGate. "Thymol: Use in Antimicrobial Packaging".[Link]

  • ACS Publications. "Natural Antimicrobials Meet a Synthetic Antibiotic: Carvacrol/Thymol and Ciprofloxacin Cocrystals as a Promising Solid-State Route to Activity Enhancement".[Link]

  • Science.gov. "butylated hydroxytoluene bht: Topics by Science.gov".[Link]

  • ResearchGate. "Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices".[Link]

  • Chulalongkorn University. "Halogenated parabens and halogenated phenoxyethanols as...".[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

As research and drug development workflows increasingly utilize highly substituted phenolic compounds, understanding their unique physicochemical hazards is critical. This guide provides authoritative, mechanistic, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

As research and drug development workflows increasingly utilize highly substituted phenolic compounds, understanding their unique physicochemical hazards is critical. This guide provides authoritative, mechanistic, and procedural protocols for handling 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol (also known as 2,4-dichloro-3-isopropyl-6-methylphenol).

By synthesizing toxicological data with field-proven laboratory safety standards, this document establishes a self-validating system for operational safety, emergency response, and waste management.

Mechanistic Hazard Analysis

To safely handle 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol, personnel must understand the causality behind its hazard profile. The danger of this compound is driven by its specific functional groups:

  • Rapid Dermal Permeation & Anesthesia: The addition of the isopropyl (1-methylethyl) and methyl groups significantly increases the molecule's lipophilicity (log P) compared to a base phenol[1]. This allows it to penetrate the lipid bilayer of the stratum corneum almost instantaneously. Furthermore, phenolic compounds possess local anesthetic properties; a severe, tissue-necrotizing chemical burn may initially be completely painless, delaying critical emergency response[2].

  • Systemic Toxicity: Once absorbed into the bloodstream, chlorinated phenols uncouple oxidative phosphorylation in mitochondria, potentially leading to cardiovascular collapse, central nervous system (CNS) depression, and multi-organ failure[3].

  • Thermal Degradation to Dioxins: A critical, often-overlooked hazard of chlorinated phenols is their behavior under heat. When exposed to temperatures below 800°C (such as in a localized lab fire or improper waste combustion), these compounds undergo dimerization via phenoxy radical formation. This incomplete combustion yields highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4][5].

Mechanism Chem 2,4-Dichloro-6-methyl- 3-(1-methylethyl)phenol Heat Thermal Degradation (< 800°C) Chem->Heat Incomplete Combustion Radical Phenoxy Radical Formation Heat->Radical Dioxin PCDD / PCDF (Dioxins/Furans) Radical->Dioxin Dimerization Tox AhR Receptor Activation Dioxin->Tox Systemic Toxicity

Fig 1. Thermal degradation pathway of chlorinated phenols leading to dioxin formation and toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient and potentially dangerous when handling this compound. For example, upon contact with chlorinated phenols, trapping the chemical against the skin and exacerbating burns[6].

The following matrix outlines the required PPE and the scientific rationale behind each selection:

PPE CategoryRecommended Material / SpecificationBreakthrough TimeCausality & Scientific Rationale
Primary Gloves Viton® over Butyl Rubber, or Silver Shield® (PE/EVAL/PE)> 240 minsChlorinated phenols rapidly permeate standard nitrile. Viton/Butyl provides a dense, chemically inert barrier against lipophilic aromatics[7][8].
Secondary Gloves Thin Nitrile or Chloroprene (worn over primary gloves)< 5 minsProvides necessary tactile dexterity for pipetting/weighing. Must be removed and replaced immediately upon any incidental splash[9].
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Face ShieldN/APrevents severe ocular damage, corneal necrosis, and potential blindness from corrosive splashes[10].
Body Protection Tychem® QC suit or heavy-duty flame-resistant lab coatN/AProtects against systemic absorption via the skin. Phenol vapors and liquids easily penetrate standard cotton/polyester blends[11].
Respiratory NIOSH-approved full-face respirator with OV/P100 cartridgesN/ARequired only if handling outside a certified fume hood or during spill cleanup. Protects against toxic aerosols and vapors[12].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, personnel must strictly adhere to the following step-by-step methodology.

Phase 1: Pre-Operation Verification
  • Airflow Validation: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Emergency Reagent Check: Visually confirm that a dedicated Phenol First Aid Kit containing unexpired is located within 10 seconds of the workspace[11].

  • PPE Donning: Don the Tychem suit, followed by the primary Viton/Butyl gloves, and finally the secondary nitrile gloves.

Phase 2: Chemical Manipulation
  • Containment: Handle the compound exclusively inside the certified chemical fume hood. Keep the sash as low as possible.

  • Dispensing: Use non-sparking spatulas or dedicated pipettes. Avoid rapid transfers that generate dust or aerosols, which exponentially increases the risk of inhalation toxicity[12].

  • Vapor Control: Keep source containers tightly sealed immediately after dispensing to prevent vapor accumulation and cross-contamination.

Phase 3: Post-Operation & Decontamination
  • Surface Neutralization: Wipe down all exterior surfaces of closed containers and the fume hood deck with a compatible dilute alkaline solution. This ionizes the residual phenol into a water-soluble phenolate salt, which can then be safely wiped away with water.

  • Doffing: Doff the secondary outer gloves immediately if contaminated. Doff all remaining PPE systematically, turning gloves inside out to trap any residual chemical.

Workflow Start Pre-Operation: PPE & Hood Check Handle Chemical Dispensing (In Fume Hood) Start->Handle Spill Spill Occurred? Handle->Spill Decon Apply PEG-400 & Neutralizer Spill->Decon Yes Proceed Complete Protocol Spill->Proceed No Waste Hazardous Waste Segregation Decon->Waste Proceed->Waste Incinerate High-Temp Incineration (>1000°C) Waste->Incinerate

Fig 2. Step-by-step operational workflow for handling, spill response, and waste disposal.

Emergency Response & Spill Management

Dermal Exposure Protocol (Critical Deviation from Standard First Aid)

DO NOT use a standard sink to wash off small phenol splashes. Low-pressure water will fail to wash away the chemical and will instead spread the highly lipophilic compound over a larger surface area, drastically increasing systemic absorption[11].

  • Immediate Swabbing: Rapidly wipe the exposed area with. PEG acts as a macroscopic solvent that effectively solubilizes and binds the chlorinated phenol, drawing it out of the skin without spreading it[13][14].

  • Continuous Application: Continue swabbing with fresh PEG-soaked gauze until the characteristic sweet/tarry odor of the phenol is completely gone[8].

  • High-Density Deluge (For Large Spills Only): If PEG is unavailable or the exposure covers a massive body surface area, immediately use a high-pressure emergency drench shower for a minimum of 15 minutes. High mechanical force is required to physically shear the chemical off the skin before it absorbs[15].

Spill Cleanup
  • Evacuate personnel from the immediate area and allow any aerosols to settle.

  • Wear full PPE, including a respirator if the spill is outside the fume hood.

  • Absorb liquid spills with an inert, non-combustible material (e.g., vermiculite or sand). Never use combustible absorbents like sawdust , as chlorinated phenols are incompatible with organic combustibles and pose a severe fire risk[16].

Disposal & Waste Management Plan

Segregation: Store all waste containing 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol in clearly labeled, chemically compatible containers (high-density polyethylene or glass). Strictly segregate this waste from strong oxidizers, acid chlorides, and acid anhydrides to prevent violent exothermic reactions[4].

Disposal Mechanism: Do not dispose of chlorinated phenols in standard organic waste streams destined for basic incineration. Due to the high risk of environmental dioxin (PCDD/PCDF) contamination, this waste must be routed to a specialized hazardous waste facility. and equipped with secondary wet scrubbers to neutralize hydrogen chloride (HCl) gas and prevent dioxin emissions[5][17].

References

  • Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: Centers for Disease Control and Prevention (cdc.gov) URL:[Link]

  • Safety Alert - Disposable gloves and phenol/chloroform Source: University of New South Wales (unsw.edu.au) URL:[Link]

  • Phenol - Safe Handling Guide Source: Western Washington University (wwu.edu) URL:[Link]

  • Technical Assistance Document for Complying with the TC Rule and Implementing the Toxicity Characteristic Leaching Procedure (TCLP) Source: Environmental Protection Agency (epa.gov) URL:[Link]

Sources

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